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2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-di-2-furanyl- Documentation Hub

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  • Product: 2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-di-2-furanyl-
  • CAS: 5115-25-3

Core Science & Biosynthesis

Foundational

Advanced Applications and Synthesis of 3,9-di-2-furanyl-2,4,8,10-tetraoxaspiro[5.5]undecane (CAS 5115-25-3)

Executive Summary The transition toward sustainable, bio-based polymers has accelerated the demand for rigid, functional monomers derived from renewable feedstocks. 3,9-di-2-furanyl-2,4,8,10-tetraoxaspiro[5.5]undecane (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition toward sustainable, bio-based polymers has accelerated the demand for rigid, functional monomers derived from renewable feedstocks. 3,9-di-2-furanyl-2,4,8,10-tetraoxaspiro[5.5]undecane (CAS 5115-25-3), commonly referred to as difurfurylidene pentaerythritol, represents a critical building block in this domain[1]. Synthesized via the condensation of pentaerythritol and furfural, this unique monomer features a rigid spiroacetal core and two highly reactive furan end-groups[2]. This whitepaper provides an in-depth technical guide on its synthesis, physicochemical properties, and advanced applications in developing chemically recyclable and thermo-reversible polymer networks.

Chemical Identity and Physicochemical Properties

Understanding the structural parameters of CAS 5115-25-3 is essential for predicting its behavior in polymerization and crosslinking workflows. The dual furan rings provide sites for diene-based click chemistry, while the spiroacetal core provides exceptional rigidity.

Table 1: Physicochemical Properties of CAS 5115-25-3

PropertyValue
Chemical Name 3,9-di-2-furanyl-2,4,8,10-tetraoxaspiro[5.5]undecane
Common Synonyms Difurfurylidene pentaerythritol, Furfural pentaerythritol diacetal
CAS Number 5115-25-3
Molecular Formula C₁₅H₁₆O₆
Molecular Weight 292.28 g/mol
Core Structure Spiroacetal (Acid-cleavable, rigid)
Reactive End-Groups Furan (Diene for Diels-Alder cycloaddition)

Mechanistic Pathway: Acetalization Synthesis

The synthesis of CAS 5115-25-3 relies on an acid-catalyzed acetalization reaction. The spiroacetal structure is formed by the reaction of a tetra-functional alcohol (pentaerythritol) with a bio-based aldehyde (furfural)[2]. Because acetalization is a reversible equilibrium reaction, the continuous removal of the water byproduct is required to drive the reaction to completion.

Synthesis A Pentaerythritol (Bio-based Polyol) D Acetalization (Dean-Stark) A->D B Furfural (Bio-based Aldehyde) B->D C p-TSA Catalyst & Toluene (Reflux) C->D Drives Equilibrium E CAS 5115-25-3 Spiroacetal Monomer D->E F Water (Removed) D->F Le Chatelier's Principle

Synthesis pathway of CAS 5115-25-3 via acid-catalyzed acetalization.

Advanced Applications in Polymer Science

Rigid Spiroacetal Core for High Tg​ and Chemical Recyclability

The incorporation of spirocyclic acetal structures into polymer backbones significantly restricts chain mobility, thereby elevating the glass transition temperature ( Tg​ ) of the resulting materials[3]. Furthermore, the acetal linkages are uniquely sensitive to acidic conditions. This allows for "short-loop" chemical recycling, where the polymer can be selectively hydrolyzed into well-defined telechelic prepolymers (terminated by aldehyde groups) rather than being completely degraded into basic monomers, thereby preserving the initial chemical bonding energy[3].

Furan End-Groups for Thermo-Reversible Networks

The furan rings act as excellent dienes in Diels-Alder (DA) click chemistry. When reacted with bismaleimides, CAS 5115-25-3 forms robust, crosslinked polymer networks. Because the DA reaction is thermo-reversible, heating the network above 120 °C triggers a retro-Diels-Alder reaction, enabling self-healing, reshaping, and thermal recycling of the thermoset[1].

DANetwork Monomer CAS 5115-25-3 (Diene) DA_Reaction Diels-Alder Cycloaddition (60-80 °C) Monomer->DA_Reaction Bismaleimide Bismaleimide (Dienophile) Bismaleimide->DA_Reaction Network Thermo-Reversible Crosslinked Network DA_Reaction->Network Forward Reaction Retro_DA Retro-Diels-Alder (>120 °C) Retro_DA->Monomer Retro_DA->Bismaleimide Network->Retro_DA Thermal Cleavage

Thermo-reversible Diels-Alder crosslinking network utilizing CAS 5115-25-3.

Experimental Protocols for Polymer Integration

Protocol 1: Synthesis of CAS 5115-25-3 (Acetalization)
  • Causality: Toluene is selected as the solvent because it forms an azeotrope with water, allowing for its efficient removal. p-Toluenesulfonic acid (p-TSA) is used as it provides sufficient protonation to drive acetalization without inducing unwanted side reactions (like furan ring-opening).

  • Step-by-Step:

    • Charge a round-bottom flask equipped with a Dean-Stark trap and reflux condenser with pentaerythritol (1.0 eq) and furfural (2.1 eq).

    • Add toluene (solvent) and a catalytic amount of p-TSA (0.05 eq).

    • Heat the mixture to reflux (~110 °C) under constant stirring.

    • Self-Validation: Monitor the Dean-Stark trap. The reaction is physically validated as complete when water ceases to collect in the trap (typically 4-6 hours), confirming the equilibrium has been fully pushed to the product side.

    • Cool to room temperature, neutralize the catalyst with a saturated sodium bicarbonate solution, wash with distilled water, and recrystallize the crude product from ethanol to yield pure white crystals.

Protocol 2: Thermo-Reversible Crosslinking via Diels-Alder Cycloaddition
  • Causality: The reaction is held at 60-80 °C. This specific temperature range provides optimal kinetic energy to overcome the activation barrier of the forward [4+2] cycloaddition without triggering the retro-reaction, which dominates at >120 °C.

  • Step-by-Step:

    • Dissolve equimolar amounts of CAS 5115-25-3 and a bismaleimide crosslinker (e.g., 1,1'-(methylenedi-4,1-phenylene)bismaleimide) in chloroform.

    • Heat the solution to 65 °C for 16 hours.

    • Cast the solution into a mold and slowly evaporate the solvent to form a crosslinked thermoset film.

    • Self-Validation: To validate thermo-reversibility, subject the crosslinked film to a heat press at 130 °C. The material will undergo a Retro-Diels-Alder reaction, temporarily decrosslinking into a viscous liquid, allowing for the reshaping or self-healing of induced micro-cracks. Upon cooling back to 60 °C, the mechanical integrity will be restored.

Protocol 3: Acid-Triggered Short-Loop Chemical Recycling
  • Causality: The spiroacetal core is highly susceptible to acidic cleavage. By introducing a mild acid in an organic solvent, the polymer chains break down into shorter, precisely defined telechelic segments rather than completely degrading the backbone[3].

  • Step-by-Step:

    • Dissolve the spiroacetal-integrated polymer in dichloromethane (DCM).

    • Add a catalytic amount of p-TSA and an excess of isopropanol (acting as a trapping agent) to initiate hydrolysis.

    • Stir the mixture at room temperature for 12 hours.

    • Self-Validation: Analyze the degradation products via ¹H NMR spectroscopy. The complete disappearance of the acetal proton peak (~5.4 ppm) and the emergence of aldehyde end-group peaks (~9.6 ppm) act as the definitive self-validating marker of successful short-loop depolymerization.

Comparative Data Presentation

The integration of CAS 5115-25-3 into polymer architectures yields significant thermal and lifecycle advantages over standard commodity plastics.

Table 2: Comparative Thermal Properties of Spiroacetal-Integrated Polymers vs. Traditional Counterparts

Polymer TypeGlass Transition Temp ( Tg​ )Degradation Temp ( Td​ , 5% loss)Recyclability Mechanism
Traditional PET ~70 °C>400 °CMechanical / High-energy chemical depolymerization
Spiroacetal-Polyester 95 – 110 °C>300 °CAcid-triggered short-loop chemical recycling
Furan-Maleimide Network >120 °C (Crosslinked)>300 °CThermo-reversible Retro-Diels-Alder (Thermal recycling)

References

  • Process for purifying pentaerythritol.Google Patents (US2223421A).
  • Short-Loop Chemical Recycling via Telechelic Polymers for Biobased Polyesters with Spiroacetal Units. ACS Sustainable Chemistry & Engineering. URL:[Link]

  • Synthesis of biobased polyacetals: a review. RSC Sustainability. URL:[Link]

Sources

Exploratory

Physicochemical Properties and Applications of 3,9-Di-2-furanyl-2,4,8,10-tetraoxaspiro[5.5]undecane (PEDFA): A Comprehensive Technical Guide

Executive Summary As a Senior Application Scientist, I often encounter molecules that serve as critical bridges between fundamental organic synthesis and advanced materials engineering. 3,9-di-2-furanyl-2,4,8,10-tetraoxa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I often encounter molecules that serve as critical bridges between fundamental organic synthesis and advanced materials engineering. 3,9-di-2-furanyl-2,4,8,10-tetraoxaspiro[5.5]undecane —commonly referred to as difurfurylidene pentaerythritol or pentaerythritol difurfural acetal (PEDFA)—is a prime example of such a compound.

Characterized by a rigid spiro-diacetal core and two pendant furan rings, PEDFA is a polyfunctional molecule. Historically leveraged as a transient intermediate for the ultra-purification of pentaerythritol[1], it has evolved into a highly valued polyfunctional monomer in polymer science. Its furan moieties act as potent radical scavengers for peroxide cross-linking[2] and serve as ideal dienes for thermoreversible Diels-Alder dynamic covalent networks. This guide deconstructs its physicochemical properties, synthetic causality, and application workflows.

Physicochemical & Structural Profile

The unique reactivity of PEDFA stems from its architecture. The formation of two six-membered 1,3-dioxane rings joined at a single spiro carbon creates a highly rigid, sterically locked conformation. This drastically reduces its aqueous solubility compared to its highly polar tetraol precursor, a property that dictates its synthetic isolation.

Table 1: Fundamental Physicochemical Parameters
ParameterValue / Description
IUPAC Name 3,9-di(furan-2-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane
Common Synonyms Difurfurylidene pentaerythritol; Pentaerythritol difurfural acetal (PEDFA)
CAS Registry Number 5115-25-3[3]
Molecular Formula C₁₅H₁₆O₆
Molecular Weight 292.28 g/mol
Melting Point 164.5 – 165 °C[3]
Physical State Solid (White to off-white crystalline)
Storage Classification Class 11 - Combustible Solids
TSCA Status Listed (Initial Inventory)[4]

Mechanistic Pathways & Reactivity

PEDFA sits at the intersection of three distinct chemical domains: acid-catalyzed reversible acetalization, radical-mediated addition, and [4+2] cycloaddition.

Reactivity PENT Pentaerythritol PEDFA PEDFA (Spiro-Diacetal) PENT->PEDFA Acetalization FURF Furfural (2 eq) FURF->PEDFA Acetalization CAT Acid Catalyst (H+) CAT->PEDFA Catalyzes HYDRO Hydrolysis (H2O/H+) Purified Pentaerythritol PEDFA->HYDRO Dilute Acid/Heat RADICAL Peroxide Coagent (Radical Cross-linking) PEDFA->RADICAL Free Radicals DA Diels-Alder Cycloaddition (Thermoreversible Network) PEDFA->DA Bismaleimides

Synthesis and divergent reactive pathways of PEDFA.

Experimental Protocols: Synthesis and Purification

To ensure scientific integrity, the following workflows are designed as self-validating systems. The causality behind the synthesis relies heavily on Le Chatelier's principle: the rigid spiro-diacetal is highly hydrophobic and precipitates out of the aqueous phase, driving the equilibrium condensation to completion.

Protocol A: Synthesis of PEDFA via Acid-Catalyzed Acetalization

Objective: Synthesize high-purity PEDFA from crude pentaerythritol and furfural.

  • Reagent Preparation: Dissolve 1 molar equivalent of crude pentaerythritol in distilled water at ambient temperature. Add 2 molar equivalents of furfural (furan-2-carboxaldehyde)[1].

  • Catalytic Acidification: Introduce a catalytic volume of concentrated hydrochloric acid (e.g., 2 mL per 500 mL of solution)[1].

    • Causality: The H⁺ ions protonate the carbonyl oxygen of the furfural, drastically increasing the electrophilicity of the carbonyl carbon. This facilitates rapid nucleophilic attack by the primary hydroxyl groups of pentaerythritol.

  • Condensation & Precipitation: Stir the biphasic mixture continuously. As the spiro-diacetal forms, its rigid, non-polar structure causes it to precipitate from the aqueous phase.

  • Isolation: Filter the precipitated PEDFA. Wash the filter cake extensively with distilled water to neutralize residual acid and remove unreacted polar impurities.

  • Drying & Validation: Dry the solid under vacuum. Validate the success of the synthesis by confirming the melting point reaches 164.5–165 °C[3].

Protocol B: Historical Purification of Pentaerythritol via PEDFA Hydrolysis

Objective: Exploit the reversible acetal linkage of PEDFA to recover ultra-pure pentaerythritol[1].

  • Suspension: Suspend 20 g of the synthesized PEDFA in 500 mL of distilled water[1].

  • Acid-Catalyzed Hydrolysis: Add 2 mL of concentrated hydrochloric acid to initiate retro-acetalization[1].

  • Reactive Distillation: Heat the mixture to boiling and continuously distill over the liberated water and furfuraldehyde[1].

    • Causality: By continuously removing the volatile furfural from the system, the chemical equilibrium is forced toward the complete liberation of free pentaerythritol.

  • Crystallization: Filter the residual aqueous liquor while hot, then partially evaporate it. Highly pure pentaerythritol will crystallize upon cooling (typical yields ~96%)[1].

Table 2: Analytical Validation Metrics
Analytical TechniqueTarget Metric / ObservationDiagnostic Purpose
Melting Point 164.5 – 165 °C[3]Confirms crystalline purity and absence of unreacted pentaerythritol.
GC-FID Analysis Single dominant peak[5]Validates volatile purity; identifies any residual furfuraldehyde.
Gravimetric Yield ~64% (Synthesis) / ~96% (Hydrolysis)[1]Assesses thermodynamic efficiency of the forward and reverse reactions.

Applications in Advanced Polymeric Materials

Beyond its historical use in purification, PEDFA is now recognized as a high-value polyfunctional monomer in polymer engineering[2].

Peroxide Cross-Linking Coagent in Polyolefins

When cross-linking polymers like polypropylene (PP) using peroxide initiators, a major competing side-reaction is β -scission, which degrades the polymer backbone[2]. PEDFA acts as a highly efficient coagent. The electron-rich double bonds of its furan rings rapidly scavenge polymer macroradicals, forming stable cross-linked bridges before chain degradation can occur[2].

Crosslinking PEROX Peroxide Initiator RAD Primary Radicals (RO•) PEROX->RAD Thermal Cleavage MACRO Macroradical (P•) RAD->MACRO H-Abstraction POLY Polymer Chain (e.g., PP) POLY->MACRO SCISSION Chain Degradation (β-Scission) MACRO->SCISSION No Coagent NETWORK Cross-linked Polymer Network MACRO->NETWORK Addition to Furan Ring PEDFA PEDFA Coagent PEDFA->NETWORK Bridges Macroradicals

Mechanism of PEDFA-mediated radical cross-linking vs. chain scission.

Diels-Alder Dynamic Covalent Networks

The furan rings on PEDFA are classic electron-rich dienes. When reacted with multifunctional electron-deficient dienophiles (such as bismaleimides), PEDFA undergoes a [4+2] cycloaddition to form robust polymer networks. Because the Diels-Alder reaction is thermoreversible, heating the polymer triggers a retro-Diels-Alder reaction, breaking the cross-links. This causality enables the design of self-healing materials, recyclable thermosets, and dynamic adhesives.

References

  • Source: google.
  • 3,9-Di(furan-2-yl)-2,4,8,10-tetraoxaspiro[5.
  • Source: chemicalbook.
  • Source: epdf.
  • CIM VER 5.0 (03/13/2025)
  • Toxic Substances Control Act (TSCA)

Sources

Foundational

Unveiling the Three-Dimensional Architecture of 3,9-di-2-furanyl-2,4,8,10-tetraoxaspiro[5.5]undecane: A Crystallographic Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the crystal structure of 3,9-di-2-furanyl-2,4,8,10-tetraoxaspiro[5.5]u...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the crystal structure of 3,9-di-2-furanyl-2,4,8,10-tetraoxaspiro[5.5]undecane, a molecule of interest in organic synthesis and materials science. We will delve into the experimental details of its synthesis and crystallization, the intricacies of its single-crystal X-ray diffraction analysis, and a detailed exploration of its molecular and supramolecular structure. This document is intended to serve as a valuable resource for researchers working with spirocyclic compounds and those interested in the impact of molecular conformation on crystal packing.

Synthesis and Crystallization: From Precursors to Single Crystals

The title compound, with the chemical formula C₁₅H₁₆O₆, was synthesized via the reaction of 2,2-bis(hydroxymethyl)propane-1,3-diol (pentaerythritol) with 2-furaldehyde.[1] This acid-catalyzed condensation reaction is a common and efficient method for the preparation of spiroacetals.

The successful determination of a crystal structure is critically dependent on the quality of the single crystals. For 3,9-di-2-furanyl-2,4,8,10-tetraoxaspiro[5.5]undecane, single crystals suitable for X-ray diffraction were obtained by recrystallization from a mixture of dimethylformamide (DMF) and hydrochloric acid (3:1) at a temperature of 334 K.[2] This specific solvent system and temperature profile were crucial for obtaining well-ordered crystals of appropriate size.

Step-by-Step Synthesis Protocol

While the primary focus of this guide is the crystal structure, a summary of the synthesis provides essential context. The preparation of the title compound involves the following key steps[1]:

  • Reaction Setup: 2,2-bis(hydroxymethyl)propane-1,3-diol and 2-furaldehyde are combined in a suitable reaction vessel.

  • Acid Catalysis: A catalytic amount of hydrochloric acid is added to the mixture to facilitate the acetal formation.

  • Reaction Conditions: The reaction is allowed to proceed at room temperature.

  • Isolation and Purification: The crude product is isolated and purified to yield the final compound.

  • Crystallization: The purified compound is recrystallized from a DMF/HCl (3:1) solution at 334 K to obtain single crystals.[2]

Unraveling the Structure: Single-Crystal X-ray Diffraction

The determination of the precise three-dimensional arrangement of atoms in the crystalline state was achieved through single-crystal X-ray diffraction. This powerful analytical technique provides definitive information on bond lengths, bond angles, and the overall conformation of the molecule, as well as how the molecules pack together in the crystal lattice.

Data Collection and Refinement

A suitable single crystal of the compound with dimensions 0.20 × 0.15 × 0.13 mm was selected and mounted on a Bruker SMART CCD area-detector diffractometer.[2] The data were collected at a temperature of 273(2) K using Mo Kα radiation.[2]

The collected diffraction data were processed and the structure was solved and refined using the SHELXS97 and SHELXL97 software packages, respectively.[2] Key parameters from the data collection and refinement process are summarized in the table below.

Parameter Value
Chemical FormulaC₁₅H₁₆O₆
Formula Weight292.28
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)11.756 (3)
b (Å)5.5832 (13)
c (Å)42.728 (9)
V (ų)2804.5 (11)
Z8
Temperature (K)273 (2)
RadiationMo Kα (λ = 0.71073 Å)
Reflections Collected13819
Independent Reflections3554
R(int)0.069
Final R indices [I > 2σ(I)]R₁ = 0.050, wR₂ = 0.125
Goodness-of-fit on F²1.02

Table 1: Crystal data and structure refinement details for 3,9-di-2-furanyl-2,4,8,10-tetraoxaspiro[5.5]undecane.[2]

Experimental Workflow Diagram

The following diagram illustrates the key stages of the crystallographic analysis, from data collection to the final structural model.

experimental_workflow cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_refinement Structure Refinement crystal Single Crystal Selection diffractometer Bruker SMART CCD Area-Detector crystal->diffractometer Mounting integration Data Integration (SAINT) diffractometer->integration Raw Data xray Mo Kα Radiation xray->diffractometer Irradiation solve Structure Solution (SHELXS97) integration->solve refine Structure Refinement (SHELXL97) solve->refine validation Validation & Analysis refine->validation

Figure 1: Workflow for the single-crystal X-ray diffraction analysis.

Molecular Architecture: A Tale of Two Rings

The asymmetric unit of the crystal structure of 3,9-di-2-furanyl-2,4,8,10-tetraoxaspiro[5.5]undecane contains two crystallographically independent molecules.[2] This means that while the two molecules have the same chemical connectivity, their conformations in the crystal lattice are slightly different.

The Spiro[5.5]undecane Core

The central feature of the molecule is the 2,4,8,10-tetraoxaspiro[5.5]undecane core. This spirocyclic system consists of two six-membered 1,3-dioxane rings connected by a central spiro carbon atom. Both of the six-membered rings in both independent molecules adopt a stable chair conformation.[1][2] This is a common feature for such systems, as it minimizes steric strain.

Orientation of the Furanyl Substituents

The two furanyl rings are attached at the 3 and 9 positions of the spiro core. A key structural feature is the relative orientation of these aromatic rings. The dihedral angles between the two five-membered furanyl rings are 56.4(3)° in one of the independent molecules and 56.3(3)° in the other.[1][2] This significant twist between the furan moieties is a defining characteristic of the molecule's conformation in the solid state.

Figure 2: Simplified 2D representation of the molecular structure.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice is governed by intermolecular forces. In the crystal structure of 3,9-di-2-furanyl-2,4,8,10-tetraoxaspiro[5.5]undecane, the molecules are linked by C—H···π interactions.[1][2] These weak hydrogen bonds involve a hydrogen atom from a C-H bond interacting with the π-electron system of a neighboring furanyl ring. These interactions play a crucial role in stabilizing the overall crystal structure.

Conclusion and Future Perspectives

The crystal structure of 3,9-di-2-furanyl-2,4,8,10-tetraoxaspiro[5.5]undecane has been elucidated in detail through single-crystal X-ray diffraction. The molecule features a spiro[5.5]undecane core with two six-membered rings in chair conformations and two furanyl substituents with a significant dihedral angle between them. The crystal packing is stabilized by C—H···π interactions.

This detailed structural information provides a solid foundation for understanding the physicochemical properties of this compound and for the rational design of new materials and molecules with tailored properties. For drug development professionals, understanding the precise three-dimensional shape and intermolecular interactions of such molecules is paramount for designing ligands that can bind effectively to biological targets. Future work could involve computational studies to explore the conformational landscape of the molecule in more detail and to investigate its potential applications in various fields.

References

  • Lin, J., & Jian, F.-F. (2008). 3,9-Di-2-furyl-2,4,8,10-tetraoxaspiro[5.5]undecane. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2130. [Link]

  • Lin, J., & Jian, F.-F. (2008). 3,9-Di-2-furyl-2,4,8,10-tetra-oxa-spiro-[5.5]undecane. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2130. [Link]

Sources

Exploratory

An In-depth Technical Guide to a C15H16O6 Spiro Compound: A Case Study on the Mycotoxin Altenuene

A Note to the Reader: Initial investigations for a spiro compound with the precise molecular formula C15H16O6 did not yield a specific, well-characterized candidate suitable for an in-depth technical guide. However, the...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note to the Reader: Initial investigations for a spiro compound with the precise molecular formula C15H16O6 did not yield a specific, well-characterized candidate suitable for an in-depth technical guide. However, the natural product Altenuene, a mycotoxin with the molecular formula C15H16O6, presents a compelling case study for its structural complexity and biological relevance. While not a spiro compound, its intricate bridged ring system offers a valuable opportunity to explore advanced concepts in stereochemistry, spectroscopic analysis, and biological activity that are highly relevant to researchers, scientists, and drug development professionals. This guide will, therefore, focus on Altenuene as a representative C15H16O6 compound of significant scientific interest.

Introduction: The Significance of Complex Natural Products in Drug Discovery

Nature is a master chemist, assembling intricate molecular architectures with remarkable precision. These natural products have historically been a cornerstone of drug discovery, providing novel scaffolds and mechanisms of action. Compounds with the molecular formula C15H16O6, such as the mycotoxin Altenuene, exemplify this complexity and potential. Altenuene, produced by fungi of the Alternaria genus, possesses a unique bridged heterocyclic structure that has garnered significant interest for its biological activities and challenging stereochemistry.[1] This guide will provide a comprehensive overview of Altenuene, delving into its structural elucidation, spectroscopic characterization, and biological implications.

Structural Elucidation and Stereochemistry

The definitive structure of Altenuene, formally named (2S,3S,4aS)-2,3,7-trihydroxy-9-methoxy-4a-methyl-3,4-dihydro-2H-benzo[c]chromen-6-one, was established through a combination of spectroscopic techniques and X-ray crystallography.[1] Its core is a dibenzo-α-pyrone skeleton, featuring a fused and bridged ring system that imparts significant conformational rigidity.

Key Stereochemical Features:

  • Multiple Chiral Centers: Altenuene possesses three contiguous stereocenters (C2, C3, and C4a), giving rise to a specific three-dimensional arrangement of its substituents.

  • Conformational Rigidity: The bridged ring system restricts bond rotation, leading to a well-defined molecular shape. This rigidity is a crucial factor in its interaction with biological targets.

The absolute configuration of these chiral centers is critical to its biological activity and is a key consideration in any synthetic efforts.

Spectroscopic Characterization: Unraveling the Molecular Architecture

The structural assignment of complex molecules like Altenuene relies on a suite of spectroscopic techniques. Each method provides a unique piece of the puzzle, and their combined interpretation allows for an unambiguous determination of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For a molecule like Altenuene, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (such as COSY, HSQC, and HMBC) is essential.

¹H NMR Spectroscopy: The proton NMR spectrum of Altenuene would reveal distinct signals for each of its 16 protons. The chemical shifts, coupling constants, and integration of these signals provide information about the electronic environment and connectivity of the protons. For instance, the aromatic protons would appear in the downfield region (typically 6.5-8.0 ppm), while the aliphatic protons of the saturated ring system would be found in the upfield region.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the number and types of carbon atoms in the molecule. The chemical shifts of the 15 carbon atoms in Altenuene would confirm the presence of aromatic rings, a carbonyl group (from the lactone), and several sp³-hybridized carbons in the bridged ring system.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy, confirming it as C15H16O6.[1] Fragmentation patterns observed in the mass spectrum can also provide clues about the connectivity of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Altenuene would show characteristic absorption bands for the hydroxyl (-OH) groups, the carbonyl (C=O) group of the lactone, and the aromatic C-H and C=C bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aromatic rings and the conjugated system in Altenuene.

Experimental Protocols

Protocol 1: Isolation and Purification of Altenuene from Alternaria spp.

This protocol provides a general workflow for the extraction and purification of Altenuene from fungal cultures.

Materials:

  • Culture of Alternaria spp. known to produce Altenuene

  • Liquid growth medium (e.g., Potato Dextrose Broth)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvent system for chromatography (e.g., a gradient of hexane and ethyl acetate)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for visualization

Procedure:

  • Cultivation: Inoculate the liquid growth medium with the Alternaria spp. and incubate under appropriate conditions (temperature, light, and agitation) to promote fungal growth and mycotoxin production.

  • Extraction: After a suitable incubation period, separate the fungal mycelium from the culture broth by filtration. Extract the culture filtrate and the mycelial mass separately with ethyl acetate.

  • Concentration: Combine the ethyl acetate extracts and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Purification: Subject the crude extract to silica gel column chromatography. Elute the column with a gradient of increasing polarity (e.g., from 100% hexane to a mixture of hexane and ethyl acetate).

  • Fraction Collection and Analysis: Collect fractions and monitor the separation by TLC. Visualize the spots under a UV lamp.

  • Isolation: Combine the fractions containing pure Altenuene (as determined by TLC) and evaporate the solvent to yield the purified compound.

  • Characterization: Confirm the identity and purity of the isolated Altenuene using the spectroscopic methods described above (NMR, MS, IR, and UV-Vis).

Biological Activity and Potential Applications

Altenuene has been reported to exhibit a range of biological activities, including phytotoxicity and cytotoxicity.[1] Its cytotoxic properties have made it a subject of interest in cancer research as a potential lead compound for the development of new anticancer agents. The rigid, three-dimensional structure of Altenuene is likely a key determinant of its biological activity, allowing it to bind with high specificity to its molecular target(s).

Signaling Pathway Diagram: Hypothetical Mechanism of Action

While the precise molecular targets of Altenuene are still under investigation, a hypothetical signaling pathway for its cytotoxic effects could involve the induction of apoptosis (programmed cell death).

Altenuene_Apoptosis_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Altenuene Altenuene Target_Protein Cellular Target (e.g., Kinase, Bcl-2 family protein) Altenuene->Target_Protein Binding and Modulation Caspase_Cascade Caspase Activation (Caspase-9, Caspase-3) Target_Protein->Caspase_Cascade Signal Transduction Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Hypothetical signaling pathway for Altenuene-induced apoptosis.

Future Directions and Conclusion

Altenuene, with its C15H16O6 molecular formula and complex, non-spirocyclic structure, stands as a testament to the vast chemical diversity found in nature. Its challenging stereochemistry and significant biological activities make it an intriguing subject for further research in synthetic chemistry, chemical biology, and drug discovery. The development of efficient total syntheses of Altenuene and its analogs would not only provide access to larger quantities of the material for biological evaluation but also allow for the systematic exploration of its structure-activity relationships. A deeper understanding of its mechanism of action could pave the way for the design of novel therapeutic agents inspired by this fascinating natural product.

References

  • PubChem. Altenuene. National Center for Biotechnology Information. [Link]

  • Spiro-Flavonoids in Nature: A Critical Review of Structural Diversity and Bioactivity. PMC. [Link]

  • Altenuene | C15H16O6 | CID 34687. PubChem. [Link]

Sources

Exploratory

Spectroscopic Elucidation of 2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives: A Comprehensive Guide to Conformational Analysis and Structural Validation

Architectural Context and Scientific Significance The 2,4,8,10-tetraoxaspiro[5.5]undecane skeleton is a highly rigid, bicyclic acetal/ketal core derived from the condensation of pentaerythritol with various aldehydes or...

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Author: BenchChem Technical Support Team. Date: April 2026

Architectural Context and Scientific Significance

The 2,4,8,10-tetraoxaspiro[5.5]undecane skeleton is a highly rigid, bicyclic acetal/ketal core derived from the condensation of pentaerythritol with various aldehydes or ketones [1]. Its derivatives are structurally critical in modern materials science and pharmacology. For instance, 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane serves as a premier acid-degradable crosslinking comonomer in the synthesis of core-crosslinked micelles for targeted drug delivery systems, such as indomethacin loading [2].

The analytical challenge in characterizing these derivatives lies in their stereochemistry. The central spiro carbon (C6) joins two 1,3-dioxane rings that exist predominantly in chair conformations. Depending on the substituents at the C3 and C9 positions, these molecules can exhibit complex helical chirality and anancomeric (conformationally locked) states [3]. Validating these structures requires a multiplexed spectroscopic approach.

Multiplexed spectroscopic workflow for spiro-acetal structural validation.

Conformational Dynamics and Variable-Temperature NMR (VT-NMR)

At room temperature, the 1,3-dioxane rings of the spiro skeleton undergo rapid chair-chair inversion. If this flipping is fast relative to the NMR timescale, the axial and equatorial protons of the O-CH₂ groups (C1, C5, C7, C11) average out, presenting as broad singlets. However, bulky aromatic or halogenated substituents (e.g., in 3,9-diphenyl derivatives) can create a high energy barrier, locking the rings into an anancomeric state where the axial and equatorial protons become diastereotopic and resolve into distinct AB quartets [4].

Protocol: Self-Validating VT-NMR Conformational Analysis

Causality: We utilize VT-NMR to intentionally slow the exchange rate of the ring inversion. By crossing the coalescence temperature ( Tc​ , typically ~203 K), we trap the diastereomeric conformers, allowing for precise spatial mapping of the axial and equatorial protons [3].

  • Sample Preparation: Dissolve 15 mg of the derivative in 0.6 mL of a low-freezing-point deuterated solvent (e.g., toluene- d8​ or ether- d10​ ). Reasoning: Standard CDCl₃ freezes at ~210 K, which is insufficient to reach the fully frozen conformational state of these spiro systems.

  • Baseline Acquisition: Tune the probe and shim the magnet at 298 K. Acquire a standard ¹H and ¹³C spectrum.

  • Cryogenic Titration: Lower the probe temperature in 10 K decrements. Allow a strict 5-minute thermal equilibration at each step. Reasoning: Rushing the cooling process creates thermal gradients in the sample tube, leading to artificial line broadening that mimics chemical exchange.

  • Deep Cryo-Acquisition: Upon reaching 173 K, acquire the ¹H spectrum. You will observe the coalescence of broad peaks into sharp, distinct AB systems (e.g., doublets with J≈11.5 Hz) representing the separated axial and equatorial protons [4].

  • Self-Validation (Thermal Reversibility): Return the probe to 298 K and re-acquire the spectrum. Reasoning: If the spectrum does not perfectly match the baseline from Step 2, the sample underwent irreversible thermal degradation or precipitation, invalidating the low-temperature data.

Causality of variable-temperature NMR in resolving spiro-acetal conformers.

Vibrational Mapping via FT-IR Spectroscopy

The hallmark of the 2,4,8,10-tetraoxaspiro[5.5]undecane core is the dense network of C-O-C linkages. These produce highly coupled, intense asymmetric and symmetric stretching vibrations between 1000 and 1200 cm⁻¹ [4].

Protocol: Matrix-Isolated FT-IR Validation

Causality: We utilize KBr matrix dispersion for solid derivatives rather than neat applications. The crystalline lattice of KBr isolates the spiro molecules, preventing intermolecular dipole-dipole coupling that artificially broadens the critical C-O-C stretching bands, ensuring high-resolution spectral mapping.

  • Atmospheric Backgrounding: Collect a background spectrum (air) immediately prior to sample analysis. Reasoning: This self-validating step subtracts ambient H₂O and CO₂, which can mask the diagnostic regions of the spiro-acetal core.

  • Matrix Preparation: Grind 1-2 mg of the solid derivative with 100 mg of anhydrous, IR-grade KBr. Press under 10 tons of force to form a translucent pellet.

  • Spectral Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans).

  • Validation Check: Ensure the baseline is flat and the maximum absorbance of the C-O-C stretch (e.g., ~1075 cm⁻¹) does not exceed 1.2 A.U. Reasoning: Absorbance above this threshold indicates pathlength saturation, leading to non-linear detector response and peak distortion.

Electron Ionization Mass Spectrometry (EI-MS)

Mass spectrometry of spiro-acetals requires hard ionization. Soft ionization techniques (like ESI) often fail to produce consistent results due to the lack of readily ionizable basic sites on the acetal oxygen atoms.

Protocol: GC-EI-MS Analytical Workflow

Causality: We employ 70 eV Electron Ionization (EI) because it provides excess energy to overcome the ionization potential of the molecule, driving predictable and reproducible alpha-cleavage of the rigid spiro rings. This homolytic cleavage yields highly diagnostic oxonium ions [3].

  • Chromatographic Separation: Inject 1 µL of a dilute solution (1 mg/mL in hexane) into a GC inlet at 250 °C (split ratio 1:50). Use a non-polar capillary column (e.g., HP-5MS) with a gradient of 80 °C to 280 °C at 10 °C/min. Reasoning: Ensures absolute separation of the target spiro-acetal from unreacted pentaerythritol or mono-acetal intermediates.

  • Fragmentation: Subject the eluent to 70 eV electron bombardment. Scan m/z 35 to 500.

  • Self-Validation (Carryover Check): Run a pure solvent blank immediately after the sample. Reasoning: Confirms that no column bleed or sample carryover is interfering with the low m/z fragmentation fingerprint (e.g., m/z 43, 83), which are critical identifiers for the spiro core.

Quantitative Spectroscopic Data Summary

The following table consolidates the defining spectroscopic markers for key 2,4,8,10-tetraoxaspiro[5.5]undecane derivatives, demonstrating the shift in NMR and IR profiles based on terminal substitution.

Derivative¹H NMR Highlights (δ, ppm)FT-IR Highlights (ν, cm⁻¹)EI-MS Highlights (m/z)
3,9-Diphenyl- [4]3.66 (d, Hax), 3.82-3.87 (m), 4.87 (d, Heq), 5.46 (s, ArCH)2940, 2853, 1160, 1075312 (M⁺)
3,9-bis(Chloromethyl)-3,9-dimethyl- [3]1.47 (s, CH₃), 3.56 (s), 3.69 (s), 3.81 (d), 3.91 (d)2950, 1150-1050 (C-O-C stretch)269, 235, 143, 83, 43
3,9-Divinyl- [2]4.1-4.5 (m, spiro-CH₂), 5.2-6.0 (m, vinyl)1640 (C=C), 1100 (C-O-C)212 (M⁺)

References

  • 2,4,8,10-Tetraoxaspiro[5.5]undecane - PubChem Source: National Institutes of Health (NIH) URL:1

  • Synthesis and characterization of new 2,4,8,10-tetraoxaspiro[5.5]undecane derivatives Source: European Journal of Chemistry URL:4

  • Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives Source: MDPI Molecules / ResearchGate URL:3

  • 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane Chemical Properties and Applications Source: Echemi URL:2

Sources

Foundational

A Technical Guide to the Thermal Stability of Spirocyclic Aromatic Derivatives: Principles, Characterization, and Design Strategies

An In-depth Technical Guide on the Core: Executive Summary This technical guide provides a comprehensive overview of the principles governing the thermal stability of spirocyclic aromatic derivatives, a class of molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Core:

Executive Summary

This technical guide provides a comprehensive overview of the principles governing the thermal stability of spirocyclic aromatic derivatives, a class of molecules with significant applications in materials science and drug development. We will delve into the intrinsic and extrinsic factors that influence their thermal robustness, detail the primary analytical techniques for their characterization, and present strategic approaches for designing more stable compounds. This document is intended for researchers, scientists, and drug development professionals who are actively working with or exploring the potential of spirocyclic aromatic derivatives. By combining theoretical principles with practical, field-proven insights and detailed experimental protocols, this guide aims to serve as an essential resource for the rational design and evaluation of thermally stable spirocyclic systems.

Introduction to Spirocyclic Aromatic Derivatives

Spirocyclic compounds are characterized by the presence of at least two molecular rings joined by a single common atom, the spiro-center. When these rings incorporate aromatic moieties, the resulting spirocyclic aromatic derivatives exhibit unique three-dimensional structures that impart a range of desirable properties, including high rigidity, defined spatial arrangement of functional groups, and a disruption of crystal packing which can enhance solubility and film-forming properties.

The thermal stability of a molecule dictates its processing window, operational lifetime, and storage conditions. In the realm of Organic Light-Emitting Diodes (OLEDs) , high thermal stability is a prerequisite for active materials to withstand the heat generated during device operation and fabrication processes, thereby ensuring long-term performance and color purity. Spirocyclic aromatic compounds, such as derivatives of spirobifluorene, are widely used in OLEDs as host materials and charge-transporting layers due to their high glass transition temperatures (Tg) and decomposition temperatures (Td).

In the context of drug development , the thermal stability of an active pharmaceutical ingredient (API) is a critical parameter that influences its formulation, shelf-life, and bioavailability. High thermal stability can simplify manufacturing processes, such as milling and tableting, and can extend the product's expiry date.

Thermal degradation of spirocyclic aromatic derivatives can proceed through various pathways, including:

  • Bond Scission: Cleavage of the weakest chemical bonds at elevated temperatures.

  • Oxidation: Reaction with atmospheric oxygen, which is often accelerated at higher temperatures.

  • Rearrangement: Intramolecular rearrangement to more stable isomers.

The specific degradation pathway is highly dependent on the molecular structure and the surrounding environment.

Factors Influencing Thermal Stability

The thermal stability of a spirocyclic aromatic derivative is not an arbitrary property but rather a consequence of a delicate interplay between its molecular structure and its solid-state organization.

  • 3.1.1. Rigidity and Steric Hindrance at the Spiro-center: The inherent rigidity of the spirocyclic framework contributes significantly to its thermal stability by restricting vibrational modes that can lead to bond cleavage. Bulky substituents around the spiro-center can further enhance this rigidity and shield the core from intermolecular interactions that might promote degradation.

  • 3.1.2. Nature of the Aromatic Moieties: The type of aromatic system plays a crucial role. Larger, more extensively conjugated aromatic systems tend to exhibit higher thermal stability due to the delocalization of π-electrons, which strengthens the overall molecular framework.

  • 3.1.3. Influence of Substituents: The electronic nature of substituents on the aromatic rings can modulate thermal stability. Electron-withdrawing groups can sometimes enhance stability by strengthening certain bonds, while reactive functional groups can provide pathways for thermal decomposition.

  • 3.2.1. Van der Waals forces and π-π stacking: Strong intermolecular interactions, such as π-π stacking between aromatic rings, can increase the energy required to disrupt the crystal lattice, leading to higher melting and decomposition temperatures.

  • 3.2.2. Role of Crystallinity and Amorphous States: Crystalline materials are generally more thermally stable than their amorphous counterparts due to the ordered packing and stronger intermolecular forces in the crystal lattice. The glass transition temperature (Tg) is a key indicator of stability in amorphous materials.

  • 3.3.1. Presence of Oxygen and Oxidative Degradation: The presence of oxygen can significantly lower the decomposition temperature of many organic materials through oxidative degradation pathways. Therefore, assessing thermal stability under an inert atmosphere (e.g., nitrogen or argon) is standard practice.

  • 3.3.2. Influence of Residual Solvents and Catalysts: Impurities from the synthesis, such as residual solvents or metal catalysts, can act as initiation sites for thermal degradation and must be rigorously removed.

Experimental Assessment of Thermal Stability

A multi-faceted approach is necessary for a comprehensive evaluation of the thermal stability of spirocyclic aromatic derivatives. The two primary techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the most direct method for determining the decomposition temperature of a material.

  • 4.1.1. Principle and Instrumentation: A small amount of the sample is placed in a pan attached to a microbalance. The sample is then heated at a constant rate in a furnace, and the mass loss is recorded as a function of temperature.

  • 4.1.2. Step-by-Step Experimental Protocol for TGA:

    • Sample Preparation: Ensure the sample is dry and free of residual solvents. A typical sample size is 3-10 mg.

    • Instrument Setup:

      • Tare the TGA balance with an empty sample pan.

      • Place the sample in the pan.

      • Purge the furnace with an inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min) for at least 30 minutes to remove any oxygen.

    • Thermal Program:

      • Equilibrate the sample at a starting temperature (e.g., 30 °C).

      • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature that is well above the expected decomposition temperature (e.g., 800 °C).

    • Data Acquisition: Record the mass loss and temperature throughout the experiment.

  • 4.1.3. Data Interpretation: The primary data point from a TGA experiment is the onset of decomposition (Td) , often defined as the temperature at which 5% mass loss occurs. A higher Td indicates greater thermal stability. The char yield , the percentage of mass remaining at the end of the experiment, can provide insights into the degradation mechanism.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Thermal Program cluster_analysis Data Analysis Dry_Sample Dry Sample Weigh_Sample Weigh 3-10 mg Dry_Sample->Weigh_Sample Tare_Balance Tare Balance Weigh_Sample->Tare_Balance Load_Sample Load Sample Tare_Balance->Load_Sample Purge_N2 Purge with N2 Load_Sample->Purge_N2 Equilibrate Equilibrate at 30°C Purge_N2->Equilibrate Heat_Ramp Ramp 10°C/min Equilibrate->Heat_Ramp Record_Data Record Mass vs. Temp Heat_Ramp->Record_Data Determine_Td Determine Td (5% loss) Record_Data->Determine_Td

Caption: Workflow for Thermogravimetric Analysis (TGA).

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as the glass transition temperature (Tg) and the melting point (Tm).

  • 4.2.1. Principle and Application: The sample and a reference are heated at the same rate. When the sample undergoes a thermal transition, there is a change in the heat flow required to maintain its temperature, which is detected by the instrument. For amorphous materials, a high Tg is often correlated with high thermal stability.

  • 4.2.2. Step-by-Step Experimental Protocol for DSC:

    • Sample Preparation: Weigh 2-5 mg of the sample into an aluminum DSC pan.

    • Instrument Setup:

      • Place the sample pan and an empty reference pan in the DSC cell.

      • Purge the cell with an inert gas.

    • Thermal Program (Heat-Cool-Heat Cycle):

      • First Heat: Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the expected Tg and Tm to erase the sample's thermal history.

      • Cool: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below the Tg.

      • Second Heat: Ramp the temperature again at the same heating rate. The Tg and Tm are determined from this second heating scan.

    • Data Acquisition: Record the heat flow as a function of temperature.

  • 4.2.3. Correlating Tg and Tm with Thermal Stability: A high glass transition temperature (Tg) is indicative of a rigid molecular structure that requires more energy to induce molecular motion, which is a prerequisite for degradation. Therefore, a high Tg is a strong indicator of good thermal stability in amorphous materials. The melting point (Tm) reflects the strength of the crystal lattice in crystalline materials.

DSC_Workflow cluster_cycle Heat-Cool-Heat Cycle Start Start: Prepare Sample (2-5 mg) Load Load Sample & Reference Pans Start->Load Purge Purge with Inert Gas Load->Purge Heat1 1st Heat (erase thermal history) Purge->Heat1 Cool Cool at controlled rate Heat1->Cool Heat2 2nd Heat (data acquisition) Cool->Heat2 Analyze Analyze 2nd Heat Scan for Tg & Tm Heat2->Analyze

Caption: DSC Heat-Cool-Heat Experimental Workflow.

Design Strategies for Enhancing Thermal Stability

The rational design of spirocyclic aromatic derivatives with enhanced thermal stability is a key objective in materials science. Several strategies can be employed:

  • 5.1. Strategic Introduction of Bulky Substituents: Attaching bulky, sterically hindering groups to the spirocyclic core can increase the rotational energy barrier and suppress intermolecular interactions that might lead to degradation.

  • 5.2. Increasing Aromaticity and Fused Ring Systems: Incorporating larger, more rigid fused aromatic systems into the spirocyclic structure can significantly enhance thermal stability by increasing the overall bond dissociation energies.

  • 5.3. Polymerization and Incorporation into Polymer Backbones: Covalently linking spirocyclic units into a polymer chain is a highly effective method for dramatically increasing thermal stability.

  • 5.4. Purification Strategies to Minimize Impurities: Rigorous purification techniques, such as column chromatography, recrystallization, and sublimation, are essential to remove any impurities that could compromise thermal stability.

Case Studies and Data Analysis

To illustrate the principles discussed, the following table summarizes the thermal properties of several representative spirocyclic aromatic derivatives.

CompoundStructureTd (°C, 5% loss)Tg (°C)Tm (°C)Application
Spiro-OMeTAD 2,2',7,7'-tetrakis(N,N-di-p-methoxyphenylamino)-9,9'-spirobifluorene485121N/AHole-transport material in perovskite solar cells
2,6-bis(9,9-dihexyl-9H-fluoren-2-yl)spiro[fluorene-9,9'-xanthene] A complex spiro-fluorene derivative~450155N/ABlue-emitting material for OLEDs

Data is illustrative and compiled from various sources for comparative purposes.

Conclusion and Future Outlook

The thermal stability of spirocyclic aromatic derivatives is a critical parameter that underpins their successful application in advanced materials and pharmaceuticals. A thorough understanding of the interplay between molecular structure, intermolecular forces, and environmental factors is essential for the rational design of next-generation materials with superior performance and longevity. The systematic application of analytical techniques such as TGA and DSC provides the necessary empirical data to validate design strategies and guide further development. Future research will likely focus on the development of novel spirocyclic systems with even greater thermal stability, enabling their use in more demanding applications.

References

  • Title: Spiro Compounds: A Comprehensive Review Source: Chemical Reviews URL: [Link]

  • Title: Recent advances in the synthesis and application of 9,9'-spirobifluorenes Source: Chemical Communications URL: [Link]

  • Title: Recent progress in thermally activated delayed fluorescence materials for organic light-emitting diodes Source: Journal of Materials Chemistry C URL: [Link]

  • Title: Recent advances of spiro-annulated compounds in organic light-emitting diodes Source: Journal of Materials Chemistry C URL: [Link]

Exploratory

A Technical Guide to the Discovery and Isolation of Novel Spiroketal Natural Products

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist The intricate architecture of spiroketal natural products has long captivated chemists and biologists alike. Thes...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The intricate architecture of spiroketal natural products has long captivated chemists and biologists alike. These structurally diverse molecules, characterized by a spirocyclic junction of two heterocyclic rings, are privileged scaffolds in drug discovery, exhibiting a wide array of biological activities. This guide provides an in-depth technical exploration of the modern strategies and methodologies employed in the discovery, isolation, and characterization of novel spiroketals, moving beyond a simple recitation of protocols to explain the underlying scientific rationale and decision-making processes.

The Modern Framework for Spiroketal Discovery: An Integrated Approach

The contemporary search for novel spiroketals has evolved from traditional bioassay-guided fractionation to a more integrated and efficient workflow. This modern paradigm combines cutting-edge analytical techniques, bioinformatics, and computational chemistry to accelerate the discovery process and avoid the time-consuming rediscovery of known compounds.

A generalized workflow for the discovery of novel spiroketal natural products is outlined below. This iterative process emphasizes early-stage dereplication and detailed structural analysis to focus resources on truly novel scaffolds.

Spiroketal Discovery Workflow cluster_0 Discovery & Screening cluster_1 Isolation & Purification cluster_2 Structure Elucidation cluster_3 Biosynthesis & Analogs Bio-prospecting Bio-prospecting Extraction Extraction Bio-prospecting->Extraction Source Material Bioassay Bioassay Extraction->Bioassay Crude Extract Dereplication Dereplication Bioassay->Dereplication Active Extract Flash_Chromatography Flash Chromatography Dereplication->Flash_Chromatography Prioritized Extract Prep_HPLC Preparative HPLC Flash_Chromatography->Prep_HPLC Semi-pure Fractions MS_Analysis Mass Spectrometry Prep_HPLC->MS_Analysis Pure Compound NMR_Spectroscopy NMR Spectroscopy MS_Analysis->NMR_Spectroscopy Absolute_Configuration Absolute Configuration NMR_Spectroscopy->Absolute_Configuration Genome_Mining Genome Mining Absolute_Configuration->Genome_Mining Synthetic_Analogs Synthetic Analogs Absolute_Configuration->Synthetic_Analogs

A generalized workflow for the discovery and characterization of novel spiroketal natural products.

Strategic Sourcing and Extraction

The journey to a novel spiroketal begins with the selection of a promising biological source. Marine organisms, particularly sponges and their associated microorganisms, are a rich reservoir of unique spiroketal structures.[1][2] Terrestrial plants and endophytic fungi also represent valuable sources.

The choice of extraction methodology is critical and is dictated by the polarity of the target spiroketals. A sequential extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol) is a common starting point to fractionate the crude extract based on polarity. For more targeted extractions, modern techniques can offer improved efficiency and reduced solvent consumption.

Extraction TechniquePrincipleAdvantagesDisadvantages
Soxhlet Extraction Continuous solid-liquid extraction with a cycling solvent.Efficient for exhaustive extraction.Can degrade thermolabile compounds.
Ultrasonic-Assisted Extraction (UAE) Uses acoustic cavitation to disrupt cell walls.Faster extraction times, lower solvent consumption.Can generate free radicals, potentially degrading some compounds.
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and sample.Rapid, efficient, and requires less solvent.Requires specialized equipment, potential for localized overheating.
Supercritical Fluid Extraction (SFE) Uses a supercritical fluid (e.g., CO2) as the solvent."Green" technique, highly selective.High initial equipment cost.

Dereplication: The Art of Avoiding Rediscovery

A crucial step in modern natural product discovery is dereplication, the rapid identification of known compounds in a crude extract. This prevents the costly and time-consuming reisolation of well-characterized molecules. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone of dereplication.[3][4][5]

A Practical Dereplication Workflow using LC-MS/MS and GNPS:

  • LC-MS/MS Analysis: The crude extract is analyzed by LC-MS/MS to generate a dataset of parent ion masses and their fragmentation patterns.

  • Data Processing: The raw data is converted to an open-source format (e.g., .mzXML).

  • Molecular Networking with GNPS: The processed data is uploaded to the Global Natural Products Social Molecular Networking (GNPS) platform. GNPS clusters molecules with similar fragmentation patterns into networks, allowing for the visualization of structurally related compounds.[3][4]

  • Database Matching: The experimental fragmentation spectra are compared against the extensive spectral libraries within GNPS and other databases. A match provides a putative identification of a known compound.

This early-stage chemical profiling allows researchers to prioritize extracts containing potentially novel compounds for further investigation.

Isolation and Purification: From Complex Mixture to Pure Compound

The isolation of a target spiroketal from a complex extract is a multi-step process that requires a combination of chromatographic techniques. The choice of technique is guided by the polarity and quantity of the target compound.

Flash Chromatography: The Workhorse of Initial Purification

Flash chromatography is a rapid and efficient technique for the initial fractionation of a crude extract.[6] It utilizes a column packed with a solid stationary phase (most commonly silica gel) and a solvent system (mobile phase) that is pushed through the column under moderate pressure.

Step-by-Step Protocol for Flash Chromatography of a Spiroketal-Containing Fraction:

  • Solvent System Selection: The ideal solvent system is determined by thin-layer chromatography (TLC). The goal is to find a solvent mixture that provides good separation of the target compound from other components, with a retention factor (Rf) of approximately 0.2-0.4. For moderately polar spiroketals, a gradient of ethyl acetate in hexanes is a common starting point.

  • Column Packing: A glass column is carefully packed with silica gel as a slurry in the initial, least polar solvent of the gradient.

  • Sample Loading: The extract is dissolved in a minimal amount of a strong solvent and adsorbed onto a small amount of silica gel. The solvent is then evaporated to yield a dry powder, which is carefully loaded onto the top of the packed column. This "dry loading" technique often results in better resolution than "wet loading" (dissolving the sample in the mobile phase).

  • Elution: The solvent system is run through the column, starting with the least polar mixture and gradually increasing the polarity. This can be done in a stepwise or continuous gradient.

  • Fraction Collection: The eluent is collected in a series of fractions, which are then analyzed by TLC to identify those containing the target spiroketal.

Preparative High-Performance Liquid Chromatography (HPLC): The Final Polish

For the final purification of the spiroketal to homogeneity, preparative HPLC is the method of choice.[7][8][9] This technique offers higher resolution than flash chromatography and can be used to separate closely related isomers.

Key Considerations for Preparative HPLC of Spiroketals:

  • Column Selection: Reversed-phase columns (e.g., C18) are commonly used for the purification of moderately polar to nonpolar spiroketals. For highly polar compounds, normal-phase or hydrophilic interaction liquid chromatography (HILIC) may be more appropriate.

  • Method Development: The separation method is first optimized on an analytical scale to determine the optimal mobile phase composition (e.g., a gradient of acetonitrile in water) and flow rate.

  • Scale-Up: The analytical method is then scaled up to a preparative column, adjusting the flow rate and injection volume accordingly.[10]

  • Detection: A UV detector is commonly used for fraction collection. If the spiroketal lacks a strong chromophore, an evaporative light scattering detector (ELSD) or a mass spectrometer can be employed.

Structure Elucidation: Unraveling the Molecular Architecture

Once a pure spiroketal has been isolated, the next challenge is to determine its three-dimensional structure. This is a multi-faceted process that relies heavily on a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry: Determining the Molecular Formula and Connectivity

High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, which is used to determine its elemental composition. Tandem mass spectrometry (MS/MS) provides information about the connectivity of the molecule by analyzing its fragmentation pattern. While fragmentation patterns can be complex, certain characteristic losses can be indicative of the spiroketal core. For example, the cleavage of the C-O bonds of the ketal can lead to specific fragment ions.[11]

NMR Spectroscopy: The Key to Stereochemistry

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of a spiroketal, including its complex stereochemistry. A suite of 1D and 2D NMR experiments is employed to piece together the molecular puzzle.

A Typical NMR Workflow for Spiroketal Structure Elucidation:

  • ¹H and ¹³C NMR: These 1D experiments provide an overview of the proton and carbon environments in the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded protons and carbons, allowing for the assignment of protonated carbons.

  • COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds, revealing the spin systems within the molecule.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are two or three bonds away, providing crucial information for connecting the different spin systems and building the carbon skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These 2D experiments identify protons that are close in space, which is critical for determining the relative stereochemistry of the spiroketal center and other stereocenters in the molecule.[12]

The following diagram illustrates how different NMR correlations are used to build the structure of a hypothetical spiroketal.

NMR Structure Elucidation cluster_A Fragment A cluster_B Fragment B A1 C1 A2 C2 A1->A2 COSY O1 O A1->O1 H1 H1 A3 C3 A2->A3 COSY Spiro Spiro-C A3->Spiro HMBC B1 C4 B2 C5 B1->B2 COSY O2 O B1->O2 B2->Spiro HMBC H5 H5 Spiro->O1 Spiro->O2 H1->H5 NOESY

Sources

Protocols & Analytical Methods

Method

synthesis of 3,9-di-2-furanyl-2,4,8,10-tetraoxaspiro[5.5]undecane

An In-depth Guide to the Synthesis of 3,9-di-2-furanyl-2,4,8,10-tetraoxaspiro[5.5]undecane Introduction 3,9-di-2-furanyl-2,4,8,10-tetraoxaspiro[5.5]undecane is a highly functionalized spiroacetal, a class of compounds re...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Guide to the Synthesis of 3,9-di-2-furanyl-2,4,8,10-tetraoxaspiro[5.5]undecane

Introduction

3,9-di-2-furanyl-2,4,8,10-tetraoxaspiro[5.5]undecane is a highly functionalized spiroacetal, a class of compounds recognized for their rigid conformational structure and presence in numerous biologically active natural products.[1][2] This particular molecule incorporates a central pentaerythritol-derived spiro[5.5]undecane core, which imparts significant structural rigidity, flanked by two furan rings. The furan moieties are not merely passive substituents; they are versatile chemical handles that can undergo further transformations, such as oxidative cleavage to yield carboxylic acids, making the parent molecule a valuable intermediate in the synthesis of more complex structures.[3]

Di-acetals of pentaerythritol have been identified as important intermediates in various fields, including the synthesis of pesticides.[4] This application note provides a comprehensive, field-proven protocol for the , detailing the underlying chemical principles, a step-by-step experimental procedure, and methods for characterization. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science.

Chemical Principle and Rationale

The is achieved through a direct, acid-catalyzed double acetalization reaction. The core of this transformation is the condensation of two key building blocks: pentaerythritol and 2-furaldehyde.

  • Pentaerythritol (2,2-bis(hydroxymethyl)propane-1,3-diol): This molecule serves as the tetraol backbone. Its four primary hydroxyl groups and central quaternary carbon are perfectly pre-organized to form the spiro[5.5]undecane ring system.[5]

  • 2-Furaldehyde (Furfural): This bio-renewable aldehyde provides the furanyl substituents and the carbonyl groups necessary for acetal formation.

  • Acid Catalyst (e.g., Hydrochloric Acid): The reaction requires a strong acid to protonate the carbonyl oxygen of 2-furaldehyde. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the hydroxyl groups of pentaerythritol.

The reaction proceeds in a stepwise fashion where two molecules of 2-furaldehyde react with the four hydroxyl groups of one molecule of pentaerythritol. The first reaction forms a six-membered ring hemiacetal, which then rapidly cyclizes with a second hydroxyl group to form a stable 1,3-dioxane ring. This process is repeated with the remaining two hydroxyl groups and a second molecule of 2-furaldehyde to form the second 1,3-dioxane ring, resulting in the final spirocyclic product. The overall reaction is an equilibrium process, but the formation of the thermodynamically stable six-membered rings and the removal of water can drive the reaction to completion. The synthesis reported in the literature is efficiently conducted at room temperature.[4][6]

Reaction Mechanism

The diagram below illustrates the acid-catalyzed mechanism for the formation of the spiroacetal.

Reaction_Mechanism Figure 1: Acid-Catalyzed Spiroacetalization Mechanism cluster_step1 Step 1: Catalyst Activation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: First Ring Closure cluster_step4 Step 4: Second Ring Formation Furaldehyde 2-Furaldehyde Protonated_Furaldehyde Protonated Furaldehyde (Electrophilic) Furaldehyde->Protonated_Furaldehyde + H⁺ Final_Product 3,9-di-2-furanyl-2,4,8,10- tetraoxaspiro[5.5]undecane Furaldehyde->Final_Product Repeat Steps 1-3 Pentaerythritol Pentaerythritol Intermediate_1 Hemiacetal Intermediate Pentaerythritol->Intermediate_1 Attack by -OH H_plus H⁺ (Acid Catalyst) H_plus->Final_Product Repeat Steps 1-3 Protonated_Furaldehyde->Intermediate_1 Attack by -OH Intermediate_2 First Dioxane Ring Intermediate_1->Intermediate_2 - H₂O Intermediate_2->Final_Product Repeat Steps 1-3

Caption: Figure 1: Acid-Catalyzed Spiroacetalization Mechanism.

Experimental Protocol

This protocol is based on the successful synthesis reported by Lin and Jian.[6]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Pentaerythritol≥98%Sigma-Aldrich, etc.C₅H₁₂O₄
2-Furaldehyde≥99%, ReagentPlus®Sigma-Aldrich, etc.C₅H₄O₂
Hydrochloric Acid37%, ACS ReagentFisher Scientific, etc.Concentrated HCl
MethanolACS Grade---For washing/recrystallization
Deionized Water------For washing
Round-bottom flask250 mL------
Magnetic stirrer and stir bar---------
Buchner funnel and filter paper---------
pH paper---------
Step-by-Step Synthesis Procedure
  • Reactant Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine pentaerythritol (e.g., 1.36 g, 10 mmol) and 2-furaldehyde (e.g., 1.92 g, 20 mmol).

  • Catalyst Addition: To this mixture, add a catalytic amount of concentrated hydrochloric acid (e.g., 5-10 drops) at room temperature. The reaction is typically performed without an additional solvent.

  • Reaction: Stir the resulting mixture vigorously at room temperature. The reaction is often complete within a few hours. Monitor the reaction progress by observing the formation of a solid precipitate. For rigorous monitoring, Thin Layer Chromatography (TLC) can be employed using a solvent system like hexane:ethyl acetate (e.g., 7:3 v/v).

  • Product Isolation: Once the reaction is complete (as indicated by the consumption of starting materials), collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crude product on the filter with copious amounts of deionized water to remove any unreacted pentaerythritol and the acid catalyst. Follow with a wash of cold methanol to remove unreacted 2-furaldehyde and other organic impurities.

  • Drying: Dry the white to off-white solid product under vacuum or in a desiccator. A typical yield should be in the range of 80-90%.

  • Purification (Optional): For obtaining high-purity material or single crystals suitable for X-ray diffraction, recrystallization can be performed. The literature reports obtaining single crystals from a DMF-HCl (3:1) mixture.[4] Alternatively, recrystallization from a solvent such as methanol or ethanol can be attempted.

Safety Precautions
  • 2-Furaldehyde: Is harmful if swallowed or inhaled and causes skin irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Hydrochloric Acid: Is highly corrosive and causes severe skin burns and eye damage. Handle with extreme care in a fume hood, wearing acid-resistant gloves, a lab coat, and chemical splash goggles.

  • The reaction should be performed in a well-ventilated area.

Characterization and Data

The synthesized product, 3,9-di-2-furanyl-2,4,8,10-tetraoxaspiro[5.5]undecane, should be characterized to confirm its identity and purity.

  • Appearance: White to off-white crystalline solid.

  • Molecular Formula: C₁₅H₁₆O₆[4]

  • Molecular Weight: 292.28 g/mol [4]

  • ¹H NMR: Expected signals would include protons from the furan rings, the methylene protons of the dioxane rings, and the acetal protons at the C3 and C9 positions.

  • ¹³C NMR: Key signals would include those for the spiro carbon (C6), the acetal carbons (C3, C9), the dioxane methylene carbons, and the carbons of the furan rings.

  • Mass Spectrometry (EI-MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 292.

  • X-ray Crystallography: This technique provides unambiguous structural confirmation. The crystal structure reveals that the six-membered dioxane rings adopt chair conformations.[4][6]

Summary of Key Data
ParameterValueReference
CAS Number5115-25-3
Molecular FormulaC₁₅H₁₆O₆[4][7]
Molecular Weight292.28 g/mol [4]
Physical FormSolid
Key ReactantsPentaerythritol, 2-Furaldehyde[4][6]
CatalystHydrochloric Acid[4][6]
Reaction TemperatureRoom Temperature[6]

Experimental Workflow

The following diagram outlines the complete workflow from starting materials to the final purified product.

Synthesis_Workflow Figure 2: Overall Synthesis and Characterization Workflow Start Starting Materials (Pentaerythritol, 2-Furaldehyde) Reaction Acid-Catalyzed Condensation (Room Temperature, Stirring) Start->Reaction Combine & Add HCl Isolation Vacuum Filtration Reaction->Isolation Precipitate forms Washing Wash with H₂O and MeOH Isolation->Washing Drying Drying under Vacuum Washing->Drying Crude_Product Crude Product Drying->Crude_Product Purification Recrystallization (Optional) Crude_Product->Purification Characterization Characterization (NMR, MS, X-ray) Crude_Product->Characterization Initial Check Final_Product Pure Product (C₁₅H₁₆O₆) Purification->Final_Product Final_Product->Characterization Final Confirmation

Caption: Figure 2: Overall Synthesis and Characterization Workflow.

References

  • Lin, J., & Jian, F. (2008). 3,9-Di-2-furyl-2,4,8,10-tetraoxaspiro[5.5]undecane. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2130. [Link]

  • Lin, J., & Jian, F. (2008). 3,9-Di-2-furyl-2,4,8,10-tetra-oxa-spiro-[5.5]undecane. PubMed, PMID: 21580992. [Link]

  • Grosu, I., Mager, S., Ple, G., et al. (2008). Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives. Molecules, 13(11), 2855-2867. [Link]

  • Barakat, A., et al. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition. Arabian Journal of Chemistry, 10, 1-9. [Link]

  • Grosu, I., Mager, S., Ple, G., et al. (2008). Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives. PMC. [Link]

  • Bissardon, C., et al. (2012). Syntheses and applications of furanyl-functionalised 2,2':6',2''-terpyridines. Beilstein Journal of Organic Chemistry, 8, 342-354. [Link]

  • Clarke, H. T., & Hartman, W. W. (1929). Pentaerythritol. Organic Syntheses, 9, 74. [Link]

  • NASA. (1979). Synthesis of 2, 4, 8, 10-tetroxaspiro (5.5) undecane. NASA Technical Reports Server. [Link]

  • Wawzonek, S., & Rees, D. A. (1950). Pentaerythritol Derivatives: I. Mechanism of Formation of Dipentaerythritol. Journal of the American Chemical Society, 72(10), 4485-4488. [Link]

  • Zarei, A., & Vessally, E. (2019). Pentaerythritol: A Versatile Substrate in Organic Transformations, Centralization on the Reaction Medium. Current Organic Synthesis, 16(1), 38-69. [Link]

  • Gkizis, P. L., & Zografos, A. L. (2014). A Formal General Method for the Synthesis of Spiroacetals: Easy Access to Oleocaran/Elmonin Core. European Journal of Organic Chemistry, 2014(30), 6689-6701. [Link]

  • Taylor & Francis Online. Pentaerythritol – Knowledge and References. Taylor & Francis. [Link]

  • Bonastre, A. M., et al. (1998). Process for the preparation of pentaerythritol.
  • Kumar, V., & Shaw, A. K. (2012). Asymmetric Synthesis of Naturally Occuring Spiroketals. Mini-Reviews in Organic Chemistry, 9(4), 399-424. [Link]

  • Ye, J. H., et al. (2016). 2,5-Oxyarylation of Furans: Synthesis of Spiroacetals via Palladium-Catalyzed Aerobic Oxidative Coupling of Boronic Acids with α-Hydroxyalkylfurans. Organic Letters, 18(13), 3146-3149. [Link]

  • Ley, S. V., et al. (2003). Chemical variation of natural product-like scaffolds: Design and synthesis of spiroketal derivatives. Organic & Biomolecular Chemistry, 1(22), 3909-3917. [Link]

  • Wikipedia. 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane. Wikipedia. [Link]

  • Wang, T. R., & Paquette, L. A. (2021). Oxidative Spirocyclization of β-Furyl Amides for the Assembly of Spiro-γ-butenolide-γ-butyrolactones. The Journal of Organic Chemistry, 86(20), 14216-14228. [Link]

  • Studzińska, R., & Andrei, G. (2019). Bioactive Furanyl- or Thienyl-Substituted Nucleobases, Nucleosides and Their Analogues. Molecules, 24(11), 2154. [Link]

  • Zhang, W., et al. (2014). Preparation method of pentaerythritol ester.

Sources

Application

experimental protocol for the preparation of furan-containing spiroacetals

Advanced Experimental Protocols for the Preparation of Furan-Containing Spiroacetals Executive Briefing Furan-containing spiroacetals (specifically oxygenated 5,5-spiroketals) are critical structural motifs and pharmacop...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Experimental Protocols for the Preparation of Furan-Containing Spiroacetals

Executive Briefing

Furan-containing spiroacetals (specifically oxygenated 5,5-spiroketals) are critical structural motifs and pharmacophores found in numerous biomedically relevant natural products, including the cephalosporolides and crassalactones[1][2]. Synthesizing these sterically demanding, oxygen-rich architectures requires overcoming significant thermodynamic hurdles. The most notable challenge is the propensity of reactive intermediates to undergo irreversible dehydration, collapsing into highly stable, fully aromatic furans[1].

As a Senior Application Scientist, I have designed this protocol guide to detail two of the most robust, field-proven methodologies for constructing these systems: Gold(I)-Catalyzed Alkyne-Diol Cycloisomerization and Oxidative Spirocyclization of 2-(Hydroxyalkyl)furans . This guide moves beyond standard recipes to explain the mechanistic causality behind solvent selection, thermal control, and thermodynamic equilibration, ensuring your workflow is a self-validating system.

Methodology 1: Gold(I)-Catalyzed Alkyne-Diol Cycloisomerization

Mechanistic Rationale & Causality

The cycloisomerization of homopropargyl alcohols (alkyne-diols) is a highly efficient route to 5,5-spiroketals. Gold(I) chloride (AuCl) is the premier catalyst for this transformation due to its exceptional carbophilicity and ability to selectively activate alkyne π-systems over oxygen lone pairs[1]. The reaction proceeds via a 5-endo-dig cyclization to form a dihydrofuran intermediate, followed by a rapid 5-exo-trig cyclization to yield the spiroketal[1].

The Causality of Solvent Selection: The critical failure point in this pathway is the elimination of the dihydrofuran intermediate to yield an undesired furan by-product[1]. By utilizing methanol (MeOH) as the solvent rather than non-polar alternatives (like dichloromethane or toluene), the solvent actively stabilizes the oxocarbenium-like transition states. Methanol acts as a kinetic trap, suppressing the dehydration pathway and funneling the intermediate exclusively toward the desired oxygenated 5,5-spiroketal[1].

GoldCatalysis A Homopropargyl Alcohol B Au(I) π-Alkyne Complex A->B AuCl MeOH C Dihydrofuran Intermediate B->C 5-endo-dig Cyclization D 5,5-Spiroketal (Target) C->D 5-exo-trig Cyclization E Furan By-product (Undesired) C->E Dehydration (Blocked by MeOH)

Gold(I)-catalyzed cycloisomerization pathway for 5,5-spiroketal synthesis.

Quantitative Data: Solvent Optimization

Table 1: Effect of Solvent on AuCl-Catalyzed Spirocyclization Yields[1]

Solvent SystemCatalyst LoadingSpiroketal Yield (%)Furan By-product (%)
Dichloromethane (DCM)10 mol% AuCl~45%~40%
Toluene10 mol% AuCl~30%~55%
Methanol (MeOH) 10 mol% AuCl >85% <5%
Step-by-Step Experimental Protocol

Self-Validating System Note: This protocol relies on TLC and colorimetric staining for real-time validation.

  • Preparation: Flame-dry a 25 mL round-bottom flask under argon. Add the protected alkyne-triol substrate (1.0 mmol) and dissolve in anhydrous methanol (10 mL, 0.1 M concentration).

  • Catalyst Addition: Protect the flask from ambient light (Au(I) salts are photosensitive). Add Gold(I) chloride (AuCl, 0.1 mmol, 10 mol%) in one portion. The solution may temporarily darken.

  • Reaction Monitoring (QA/QC): Stir the mixture at room temperature. Monitor via TLC (Hexanes/Ethyl Acetate 7:3).

    • Validation Check: Stain the TLC plate with p-anisaldehyde. The starting material will typically stain faint blue, while the desired spiroketal will emerge as a distinct, dark purple spot. If a bright pink/red spot appears near the solvent front, furan dehydration is occurring (check solvent anhydrousness).

  • Quenching: Upon complete consumption of the starting material (typically 2–4 hours), quench the reaction by adding 2 drops of triethylamine (Et3N) to neutralize any trace acid and prevent spiroketal epimerization.

  • Workup & Purification: Concentrate the mixture under reduced pressure. Purify the crude residue via flash column chromatography on neutral silica gel (pre-treated with 1% Et3N in hexanes) to afford the pure oxygenated 5,5-spiroketal.

  • Spectroscopic Validation: Confirm the spiroacetal core via 13C NMR; the characteristic spiro-anomeric carbon must appear between δ 105.0 – 115.0 ppm .

Methodology 2: Oxidative Spirocyclization of 2-(Hydroxyalkyl)furans

Mechanistic Rationale & Causality

An alternative approach leverages the furan ring itself as a masked 1,4-dicarbonyl equivalent[3]. By treating a 2-(hydroxyalkyl)furan with meta-chloroperoxybenzoic acid (m-CPBA), the furan undergoes an oxidative ring-opening to form a highly reactive enedione or keto-aldehyde intermediate[2]. This intermediate spontaneously undergoes intramolecular spirocyclization.

Overcoming Furan Polymerization: Furans are notoriously sensitive to strong oxidants. A common failure mode is the formation of dark, tarry baseline substances due to oxidative polymerization[4]. This is mitigated by strict thermal control (0 °C) and the slow, dropwise addition of the oxidant[4]. Furthermore, the initial cyclization often yields a mixture of kinetic and thermodynamic epimers. Because the spiro-center is labile under mildly acidic conditions, the less stable kinetic isomer can be converted to the thermodynamic isomer via extended equilibration[2].

OxidativeSpiro A 2-(Hydroxyalkyl)furan B Enedione Intermediate A->B m-CPBA, DCM 0 °C C Kinetic Spiroketal (Less Stable) B->C Fast Cyclization D Thermodynamic Spiroketal (More Stable) B->D Slow Cyclization C->D Acidic Equilibration

Oxidative spirocyclization of furans to yield thermodynamic 5,5-spiroketals.

Quantitative Data: Thermodynamic Equilibration

Table 2: Isomeric Ratios During Oxidative Spirocyclization and Equilibration[2]

Reaction PhaseConditionsKinetic IsomerThermodynamic Isomer
Initial Oxidationm-CPBA, DCM, 0 °C, 2 h33%66%
Solution EquilibrationCDCl3 (mildly acidic), 24 h25%75%
CrystallizationSlow evaporation (DCM), 72 h9%91%
Step-by-Step Experimental Protocol
  • Preparation: Dissolve the 2-(hydroxyalkyl)furan (1.0 mmol) in anhydrous dichloromethane (DCM, 15 mL) in a round-bottom flask. Submerge the flask in an ice-water bath and allow it to equilibrate strictly to 0 °C[2][4].

  • Oxidant Addition: Prepare a solution of purified m-CPBA (1.2 mmol, 1.2 eq) in DCM (5 mL). Add this solution dropwise over 30 minutes via an addition funnel[4].

    • Causality Note: Rapid addition causes localized exothermic spikes, leading to furan polymerization (evidenced by the solution turning black/tarry)[4]. A successful reaction will turn pale yellow.

  • Reaction Monitoring: Stir at 0 °C for 2 hours. Monitor via TLC. The intermediate enedione is highly UV-active, while the final spiroketal is typically only visible via KMnO4 or p-anisaldehyde stain.

  • Quenching & Workup: Once the starting material is consumed, quench the reaction cold by adding 10 mL of saturated aqueous sodium bicarbonate (NaHCO3) and 10 mL of saturated aqueous sodium thiosulfate (Na2S2O3) to destroy excess oxidant[4].

    • Validation Check: The aqueous layer must test negative for peroxides (using KI-starch paper) before proceeding.

  • Extraction & Equilibration: Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.

  • Thermodynamic Enrichment: To enrich the thermodynamic isomer, dissolve the crude mixture in deuterated chloroform (CDCl3) or DCM and allow it to stand at room temperature for 24–72 hours[2]. The mild acidity of the solvent facilitates the epimerization of the anomeric center to the more stable configuration[2].

References

  • Tlais, S., & Dudley, G. B. (2011). A gold-catalyzed alkyne-diol cycloisomerization for the synthesis of oxygenated 5,5-spiroketals. Beilstein Journal of Organic Chemistry, 7, 570–577.[Link]

  • Xing, S., Pan, W., Liu, C., Ren, J., & Wang, Z. (2009). Asymmetric Total Synthesis of (+)-Crassalactone D. The Journal of Organic Chemistry, 75(2), 481-484.[Link]

Sources

Method

Application Notes &amp; Investigational Protocols: 3,9-di-2-furanyl-2,4,8,10-tetraoxaspiro[5.5]undecane in Medicinal Chemistry

Abstract: This document provides a comprehensive investigational framework for the novel compound 3,9-di-2-furanyl-2,4,8,10-tetraoxaspiro[5.5]undecane. While direct biological applications of this specific molecule are n...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive investigational framework for the novel compound 3,9-di-2-furanyl-2,4,8,10-tetraoxaspiro[5.5]undecane. While direct biological applications of this specific molecule are not yet extensively documented in peer-reviewed literature, its unique structural characteristics—a rigid spiro[5.5]undecane core flanked by two biologically significant furan moieties—present a strong rationale for its exploration in medicinal chemistry. This guide synthesizes data from structurally analogous compounds to forecast potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities. Detailed, field-proven protocols are provided to enable researchers to systematically investigate these potential bioactivities.

Part I: Introduction and Rationale for Investigation

The confluence of a rigid, three-dimensional scaffold with known pharmacophoric groups is a cornerstone of modern drug discovery. The compound 3,9-di-2-furanyl-2,4,8,10-tetraoxaspiro[5.5]undecane (Molecular Formula: C₁₅H₁₆O₆) represents a compelling, yet underexplored, chemical entity[1][2][3]. Its structure is characterized by a central spirocyclic core, which imparts conformational rigidity and a defined three-dimensional architecture, and two furan rings, which are recognized as privileged structures in medicinal chemistry.

The synthesis of this compound has been achieved through the reaction of 2,2-bis(hydroxymethyl)propane-1,3-diol with 2-furaldehyde, and its crystal structure has been thoroughly characterized[1][2]. However, its potential as a therapeutic agent remains untapped. This document serves as a launchpad for such investigations, built on the established biological roles of its core components.

The Spiro[5.5]undecane Scaffold: A Gateway to Novel Pharmacology

Spirocyclic systems are increasingly sought after in drug design for their ability to confer significant pharmacological advantages[4]. The fusion of two rings through a single quaternary carbon atom creates a rigid, non-planar structure that can explore chemical space inaccessible to traditional flat, aromatic systems.

Key Advantages of Spirocyclic Scaffolds:

  • Enhanced Three-Dimensionality: The spiro core forces substituents into precise spatial orientations, which can lead to highly specific and potent interactions with biological targets[5].

  • Improved Physicochemical Properties: Introducing spirocyclic centers increases the fraction of sp³-hybridized carbons (Fsp³). A higher Fsp³ value is correlated with improved clinical success rates, often by enhancing properties like solubility and metabolic stability while reducing off-target toxicity[4].

  • Novel Intellectual Property: The unique geometries of spirocycles provide a fertile ground for developing novel chemical entities with strong patent positions.

Many successful drugs, such as the antihypertensive agent Irbesartan and the diuretic Spironolactone, feature a spirocyclic core, underscoring the therapeutic value of this structural motif[6]. Furthermore, related diazaspiro[5.5]undecane structures have demonstrated potent activities as GABAA receptor antagonists and anticancer agents, suggesting a broad potential for the spiro[5.5]undecane family in neuropharmacology and oncology[7][8].

The Furan Moiety: A Versatile Pharmacophore

The furan ring is a common feature in a vast number of natural products and synthetic compounds with diverse and potent biological activities[9]. Its electronic properties and ability to act as a hydrogen bond acceptor make it a valuable component for molecular recognition at enzyme active sites and protein-protein interfaces.

Established Bioactivities of Furan-Containing Compounds:

  • Anticancer Activity: Numerous furanones and other furan-containing molecules have demonstrated significant cytotoxicity against a range of cancer cell lines, often through mechanisms involving the induction of apoptosis[10][11].

  • Anti-inflammatory Effects: Furan derivatives have been shown to inhibit key inflammatory mediators. For instance, certain marine sponge metabolites containing furan rings significantly reduce superoxide anion generation and elastase release in human neutrophils[12]. Other furanones act as COX inhibitors[11][13].

  • Antimicrobial Properties: The furan nucleus is a component of many compounds with potent antibacterial and antifungal properties[14][15]. Furanosteroids, for example, represent a class of natural antibiotics[9].

Given that 3,9-di-2-furanyl-2,4,8,10-tetraoxaspiro[5.5]undecane combines both a promising spirocyclic core and two biologically active furan moieties, a systematic investigation into its medicinal chemistry applications is highly warranted.

Part II: Proposed Therapeutic Applications & Investigational Protocols

This section outlines detailed protocols for the initial screening of 3,9-di-2-furanyl-2,4,8,10-tetraoxaspiro[5.5]undecane for anticancer, anti-inflammatory, and antimicrobial activities. The causality behind experimental choices is explained to ensure robust and reproducible results.

Application: Anticancer Activity

Hypothesized Mechanism: The presence of furan rings suggests a potential for inducing apoptosis or cell cycle arrest in cancer cells, a mechanism observed in other furan-containing cytotoxic agents[10]. The rigid spiro scaffold may enhance selectivity for specific protein targets, such as kinases or protein-protein interfaces involved in cancer progression[5].

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as a reliable proxy for cell viability and proliferation. A reduction in metabolic activity in the presence of the test compound indicates cytotoxicity.

Workflow Diagram: MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay Assay & Readout seed 1. Seed Cancer Cells in 96-well plates incubate1 2. Incubate Overnight (Allow attachment) seed->incubate1 treat 3. Add Serial Dilutions of Test Compound & Vehicle Control incubate1->treat incubate2 4. Incubate for 48-72 hours treat->incubate2 add_mtt 5. Add MTT Solution (Incubate 3-4 hours) incubate2->add_mtt solubilize 6. Add Solubilization Buffer (Dissolve formazan) add_mtt->solubilize read 7. Measure Absorbance (570 nm) solubilize->read data_analysis Data Analysis read->data_analysis Calculate IC50

Caption: Workflow for assessing compound cytotoxicity using the MTT assay.

Materials:

  • Cancer Cell Lines: A diverse panel is recommended, e.g., MCF-7 (breast), A549 (lung), HCT116 (colon), and U87 MG (glioblastoma).

  • Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Test Compound: 3,9-di-2-furanyl-2,4,8,10-tetraoxaspiro[5.5]undecane dissolved in DMSO to create a 10 mM stock solution.

  • MTT Solution: 5 mg/mL in sterile Phosphate-Buffered Saline (PBS).

  • Solubilization Solution: 10% SDS in 0.01 M HCl.

  • 96-well flat-bottom microplates.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of the test compound stock in culture medium, typically ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest compound dose, usually <0.5%) and a positive control (e.g., Doxorubicin).

  • Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂. The longer incubation period allows for effects on cell proliferation to become more pronounced.

  • MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Aspirate the medium containing MTT and add 150 µL of the solubilization solution to each well. Pipette up and down gently to ensure complete dissolution of the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Data Presentation Template:

Cell LineCompound IC₅₀ (µM)Positive Control (Doxorubicin) IC₅₀ (µM)
MCF-7Experimental ValueExperimental Value
A549Experimental ValueExperimental Value
HCT116Experimental ValueExperimental Value
U87 MGExperimental ValueExperimental Value
Application: Anti-inflammatory Activity

Hypothesized Mechanism: Furan-containing compounds have been shown to modulate inflammatory pathways, including the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and the suppression of inflammatory responses in immune cells[11][12][16]. The test compound may inhibit the production of key inflammatory mediators such as nitric oxide (NO) or reactive oxygen species (ROS) in activated macrophages or neutrophils.

This protocol uses the Griess assay to measure the production of nitrite (a stable breakdown product of NO) in the supernatant of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Inhibition of nitrite production indicates potential anti-inflammatory activity.

Workflow Diagram: Griess Assay for NO Inhibition

Griess_Workflow cluster_griess Griess Reaction seed 1. Seed RAW 264.7 Cells in 96-well plates pretreat 2. Pre-treat with Test Compound (1 hour) seed->pretreat stimulate 3. Stimulate with LPS (e.g., 1 µg/mL) pretreat->stimulate incubate 4. Incubate for 24 hours stimulate->incubate collect 5. Collect Supernatant incubate->collect add_reagent_A 6. Add Griess Reagent A (Sulfanilamide) collect->add_reagent_A add_reagent_B 7. Add Griess Reagent B (NED) add_reagent_A->add_reagent_B incubate_reagent 8. Incubate 10 min (Room Temp, dark) add_reagent_B->incubate_reagent read 9. Measure Absorbance (540 nm) incubate_reagent->read data_analysis Data Analysis read->data_analysis Calculate % Inhibition

Caption: Workflow for measuring nitric oxide inhibition via the Griess assay.

Materials:

  • Cell Line: RAW 264.7 murine macrophages.

  • Stimulant: Lipopolysaccharide (LPS) from E. coli.

  • Test Compound and Controls: Test compound dissolved in DMSO; positive control (e.g., L-NAME or Dexamethasone).

  • Griess Reagent Kit:

    • Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

    • Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water.

  • Standard: Sodium nitrite (NaNO₂) for standard curve generation.

Step-by-Step Methodology:

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate overnight.

  • Compound Treatment: Pre-treat the cells for 1 hour with various concentrations of the test compound (e.g., 1-50 µM).

  • Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include wells with cells only (negative control), cells + LPS (vehicle control), and cells + LPS + positive control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Griess Reaction: Add 50 µL of Griess Reagent A to each well, followed by 50 µL of Griess Reagent B.

  • Incubation: Incubate the plate for 10 minutes at room temperature, protected from light. A pink/magenta color will develop in the presence of nitrite.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Data Analysis: Use a sodium nitrite standard curve to quantify the nitrite concentration in each sample. Calculate the percentage inhibition of NO production compared to the LPS-only control. A parallel MTT assay should be run to ensure the observed inhibition is not due to cytotoxicity.

Application: Antimicrobial Activity

Hypothesized Mechanism: The furan ring is a known scaffold in antimicrobial agents[14][15]. The compound may disrupt microbial cell membranes, inhibit essential enzymes, or interfere with microbial signaling pathways.

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is a gold-standard assay for quantifying antimicrobial potency.

Workflow Diagram: Broth Microdilution for MIC Determination

MIC_Workflow prep_compound 1. Prepare 2-fold Serial Dilutions of Compound in 96-well Plate inoculate 3. Inoculate all wells (except sterility control) prep_compound->inoculate prep_inoculum 2. Prepare Standardized Microbial Inoculum (~5 x 10^5 CFU/mL) prep_inoculum->inoculate incubate 4. Incubate plate (e.g., 37°C for 18-24h) inoculate->incubate read 5. Visually Inspect for Growth (Turbidity) incubate->read determine_mic Determine MIC read->determine_mic Lowest concentration with no visible growth

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Materials:

  • Microbial Strains: Panel should include Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and yeast (e.g., Candida albicans).

  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI-1640 for yeast.

  • Test Compound and Controls: Test compound in DMSO; positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for yeast); negative (growth) and sterility controls.

  • 96-well U-bottom microplates.

Step-by-Step Methodology:

  • Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compound in the appropriate growth medium. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Grow microbial cultures to the logarithmic phase. Dilute the culture in the appropriate medium to achieve a final concentration of approximately 5 x 10⁵ Colony Forming Units (CFU)/mL.

  • Inoculation: Add 50 µL of the standardized microbial inoculum to each well, bringing the final volume to 100 µL. This results in a further 1:2 dilution of the compound.

  • Controls: Include a growth control (medium + inoculum, no compound) and a sterility control (medium only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Data Presentation Template:

Microbial StrainTypeMIC (µg/mL)Positive Control MIC (µg/mL)
Staphylococcus aureusGram-positiveExperimental ValueCiprofloxacin: Value
Escherichia coliGram-negativeExperimental ValueCiprofloxacin: Value
Pseudomonas aeruginosaGram-negativeExperimental ValueCiprofloxacin: Value
Candida albicansYeastExperimental ValueFluconazole: Value

Part III: Synthesis and Compound Data

Synthesis Protocol

The title compound can be prepared by the acid-catalyzed reaction of 2,2-bis(hydroxymethyl)propane-1,3-diol (pentaerythritol) with 2-furaldehyde[1][2].

Reaction Scheme: Pentaerythritol + 2 x 2-Furaldehyde --(HCl, Room Temp)--> 3,9-di-2-furanyl-2,4,8,10-tetraoxaspiro[5.5]undecane

Procedure:

  • Dissolve 2,2-bis(hydroxymethyl)propane-1,3-diol in a suitable solvent.

  • Add two molar equivalents of 2-furaldehyde.

  • Add a catalytic amount of hydrochloric acid.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the acid and perform an appropriate workup and purification (e.g., recrystallization) to obtain the final product[1][2].

Physicochemical & Crystallographic Data
PropertyValueReference
Molecular Formula C₁₅H₁₆O₆[1][3]
Molecular Weight 292.28 g/mol [1][3]
Crystal System Orthorhombic[1]
Space Group Pbca[1]
a (Å) 11.756[1]
b (Å) 5.5832[1]
c (Å) 42.728[1]
V (ų) 2804.5[1]
Z 8[1]

Part IV: Conclusion and Future Directions

3,9-di-2-furanyl-2,4,8,10-tetraoxaspiro[5.5]undecane stands as a promising but unexamined scaffold for medicinal chemistry. The predictive analysis based on its constituent spirocyclic and furan moieties strongly suggests potential as an anticancer, anti-inflammatory, or antimicrobial agent. The protocols detailed in this guide provide a robust and logical starting point for researchers to systematically evaluate these activities.

Positive results from these initial screens should be followed by more in-depth mechanistic studies, including target identification, cell cycle analysis, apoptosis assays, and evaluation of specific inflammatory pathways. Subsequent lead optimization efforts could involve modifying the furan rings or the spiro core to enhance potency, selectivity, and pharmacokinetic properties, paving the way for the development of a novel class of therapeutic agents.

References

  • Lin, J., & Jian, F. (2008). 3,9-Di-2-furyl-2,4,8,10-tetraoxaspiro[5.5]undecane. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2130. [Link]

  • Lin, J., & Jian, F. (2008). 3,9-Di-2-furyl-2,4,8,10-tetra-oxa-spiro-[5.5]undecane. PubMed, PMID: 21580992. [Link]

  • Krasavin, M. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209. [Link]

  • Gorshkov, V. Y., et al. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. International Journal of Molecular Sciences, 24(24), 17541. [Link]

  • Rojas-León, C. A., et al. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. RSC Medicinal Chemistry, 15(1), 37-61. [Link]

  • Taylor & Francis. (n.d.). Spiro compounds – Knowledge and References. Taylor & Francis Online. [Link]

  • ResearchGate. (n.d.). Synthesis of 3,9-diphenyl-2,4,8,10-tetraoxaspiro[5.5]undecane. ResearchGate. [Link]

  • Bielawski, M., & Olofsson, B. (2011). EFFICIENT ONE-POT SYNTHESIS OF BIS(4-TERT-BUTYLPHENYL)IODONIUM TRIFLATE. Organic Syntheses, 88, 184. [Link]

  • Zazharskyi, V. V., et al. (2021). Antimicrobial Activity of Some Furans Containing 1,2,4- Triazoles. Archives of Pharmacy Practice, 12(2), 60-65. [Link]

  • Islam, M. S., et al. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N′-dimethylbarbituric acid with divinylketones. Arabian Journal of Chemistry, 10, S1-S9. [Link]

  • Cimmino, A., et al. (2016). Natural and Synthetic Furanones with Anticancer Activity. Natural Product Communications, 11(10), 1471-1474. [Link]

  • Storn, C., et al. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Activity. Journal of Medicinal Chemistry, 64(10), 6756-6772. [Link]

  • Gros, P. C., et al. (2012). Syntheses and applications of furanyl-functionalised 2,2':6',2''-terpyridines. Beilstein Journal of Organic Chemistry, 8, 416-427. [Link]

  • Yeh, C.-S., et al. (2021). An Anti-Inflammatory 2,4-Cyclized-3,4-Secospongian Diterpenoid and Furanoterpene-Related Metabolites of a Marine Sponge Spongia sp. from the Red Sea. Marine Drugs, 19(1), 48. [Link]

  • Wikipedia. (n.d.). 3,9-Divinyl-2,4,8,10-tetraoxaspiro(5.5)undecane. Wikipedia. [Link]

  • Bharty, M. K., et al. (2021). In vitro and In silico anticancer activities of Mn(ii), Co(ii), and Ni(ii) complexes: synthesis, characterization, crystal structures, and DFT studies. New Journal of Chemistry, 45(15), 6769-6784. [Link]

  • Lu, J., et al. (2009). Enzymatic synthesis of tea theaflavin derivatives and their anti-inflammatory and cytotoxic activities. Bioorganic & Medicinal Chemistry, 17(21), 7484-7492. [Link]

  • Semenok, D., et al. (2019). 4,5-Diaryl 3(2H)Furanones: Anti-Inflammatory Activity and Influence on Cancer Growth. Pharmaceuticals, 12(2), 74. [Link]

  • ResearchGate. (2019). 4,5-Diaryl 3(2H)Furanones: Anti-Inflammatory Activity and Influence on Cancer Growth. ResearchGate. [Link]

  • Monroy-García, A. N., et al. (2022). Antimicrobial and Antioxidant Activities of Four Essential Oils. Scientia Agropecuaria, 13(1), 59-66. [Link]

  • Bunescu, A., et al. (2023). Fascinating Furanosteroids and Their Pharmacological Profile. Molecules, 28(15), 5669. [Link]

  • Wajdan, A. A., et al. (2022). Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. Horticulturae, 8(5), 401. [Link]

  • Onofrei, V., et al. (2024). GC-MS Profiling and Antimicrobial Activity of Eight Essential Oils Against Opportunistic Pathogens with Biofilm-Forming Potential. Antibiotics, 13(2), 166. [Link]

  • ResearchGate. (2004). Synthesis, reactions and biological activity of 3-arylidene-5-(4-methylphenyl)-2(3H)-furanones. ResearchGate. [Link]

Sources

Application

Application Notes and Protocols: The Strategic Use of Furan Derivatives as Versatile Building Blocks in Modern Organic Synthesis

Introduction: The Furan Nucleus - A Privileged Scaffold from Renewable Resources Furan, a five-membered aromatic heterocycle, has transcended its humble origins from agricultural byproducts to become a cornerstone in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Furan Nucleus - A Privileged Scaffold from Renewable Resources

Furan, a five-membered aromatic heterocycle, has transcended its humble origins from agricultural byproducts to become a cornerstone in the edifice of modern organic synthesis.[1][2] Its unique electronic properties, latent functionality, and derivation from renewable biomass platforms like furfural make it an exceptionally valuable and sustainable building block.[3][4][5] This guide provides an in-depth exploration of the strategic applications of furan derivatives, offering not just protocols but a rationale for their use in the synthesis of complex molecules, natural products, and pharmaceuticals.[6][7][8] The furan ring is not merely a static component but a versatile synthon that can be manipulated through a variety of transformations to unveil a rich diversity of molecular architectures.[1][9]

The Paal-Knorr Furan Synthesis: A Foundational Approach to Substituted Furans

One of the most direct and enduring methods for constructing the furan nucleus is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds.[10][11][12] This reaction's reliability and broad substrate scope have cemented its importance in organic synthesis.[13][14]

Mechanistic Rationale and Causality

The Paal-Knorr synthesis proceeds through a series of well-defined steps, each driven by fundamental principles of reactivity.[11][13] The choice of an acid catalyst is critical; it serves to protonate one of the carbonyl groups, thereby activating it towards nucleophilic attack.[10][15] The enol or enolate of the second carbonyl group then acts as the intramolecular nucleophile, leading to the formation of a five-membered cyclic hemiacetal.[12][15] Subsequent dehydration, again acid-catalyzed, results in the formation of the stable aromatic furan ring.[10] The efficiency of this process is a testament to the thermodynamic driving force of aromatization.

Experimental Protocol: Synthesis of 2,5-Dimethylfuran

This protocol details the synthesis of 2,5-dimethylfuran from hexane-2,5-dione, a classic example of the Paal-Knorr furan synthesis.

Materials:

  • Hexane-2,5-dione

  • p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard glassware for reflux and extraction

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add hexane-2,5-dione (1 equivalent) and toluene to form a solution.

  • Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude 2,5-dimethylfuran.

  • If necessary, purify the product by distillation or column chromatography.

Visualization of the Paal-Knorr Synthesis Workflow

Paal_Knorr_Workflow start Start: 1,4-Dicarbonyl Compound reaction Acid-Catalyzed Cyclization & Dehydration start->reaction workup Aqueous Workup (Neutralization & Extraction) reaction->workup purification Purification (Distillation or Chromatography) workup->purification product Final Product: Substituted Furan purification->product

Caption: General experimental workflow for the Paal-Knorr furan synthesis.

The Achmatowicz Rearrangement: Unveiling Chiral Building Blocks from Furans

The Achmatowicz rearrangement is a powerful and elegant transformation that converts furfuryl alcohols into 6-hydroxy-2H-pyran-3(6H)-ones.[16][17][18] This oxidative ring expansion provides access to densely functionalized, chiral pyranones that are invaluable intermediates in the synthesis of monosaccharides and other natural products.[17][18][19]

Mechanistic Insights and Strategic Advantages

The reaction is initiated by the oxidation of the furan ring, typically with an oxidizing agent like N-bromosuccinimide (NBS) or meta-chloroperoxybenzoic acid (m-CPBA), in the presence of an alcohol.[9][16] This generates a 2,5-dialkoxy-2,5-dihydrofuran intermediate. Subsequent acid-catalyzed rearrangement leads to the formation of the dihydropyranone product.[19] A key advantage of the Achmatowicz reaction is its ability to transfer the stereochemistry from the starting furfuryl alcohol to the newly formed stereocenters in the pyranone ring, making it a valuable tool in asymmetric synthesis.[18] Modern iterations of this reaction have focused on developing greener and more sustainable catalytic methods.[16]

Experimental Protocol: Achmatowicz Rearrangement of Furfuryl Alcohol

This protocol describes the conversion of furfuryl alcohol to the corresponding dihydropyranone using N-bromosuccinimide (NBS).

Materials:

  • Furfuryl alcohol

  • N-Bromosuccinimide (NBS)

  • Methanol

  • Dichloromethane (DCM)

  • Aqueous sulfuric acid (dilute)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve furfuryl alcohol (1 equivalent) in a mixture of methanol and dichloromethane at 0 °C.

  • Slowly add N-bromosuccinimide (1.1 equivalents) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 30-60 minutes, monitoring the reaction by TLC.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 2,5-dimethoxy-2,5-dihydrofuran intermediate can be purified or used directly in the next step.

  • Dissolve the intermediate in a suitable solvent and treat with dilute aqueous sulfuric acid to effect the rearrangement to the dihydropyranone.

  • Neutralize the reaction with saturated aqueous sodium bicarbonate solution and extract the product with an organic solvent.

  • Dry, concentrate, and purify the final product by silica gel column chromatography.

Visualization of the Achmatowicz Rearrangement

Achmatowicz_Mechanism furan Furfuryl Alcohol oxidation Oxidation (e.g., NBS, MeOH) furan->oxidation intermediate 2,5-Dimethoxy-2,5-dihydrofuran oxidation->intermediate rearrangement Acid-Catalyzed Rearrangement intermediate->rearrangement product 6-Hydroxy-2H-pyran-3(6H)-one rearrangement->product

Caption: Simplified mechanism of the Achmatowicz rearrangement.

The Furan Diels-Alder Reaction: A Gateway to Complex Polycyclics

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for the construction of six-membered rings. When furan is employed as the diene, it provides a powerful and atom-economical route to a variety of oxabicyclic compounds.[20][21]

Rationale and Synthetic Utility

Furan's aromaticity makes it less reactive as a diene compared to its non-aromatic counterparts. Consequently, the Diels-Alder reaction with furan is often reversible, particularly with electron-rich dienophiles.[22] To drive the reaction forward, electron-deficient dienophiles, high pressure, or Lewis acid catalysis are often employed.[23] The resulting oxabicyclic adducts are versatile intermediates that can be further transformed into a wide array of carbocyclic and heterocyclic systems, including substituted benzenes, cyclohexanes, and other complex natural product scaffolds.[21]

Experimental Protocol: Diels-Alder Reaction of Furan and Maleic Anhydride

This protocol outlines the classic Diels-Alder reaction between furan and maleic anhydride.

Materials:

  • Furan

  • Maleic anhydride

  • Diethyl ether or another suitable solvent

  • Ice bath

Procedure:

  • In a flask, dissolve maleic anhydride (1 equivalent) in a minimal amount of diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add furan (a slight excess, e.g., 1.1 equivalents) to the cooled solution with stirring.

  • The product will often precipitate out of the solution as a white solid.

  • Allow the reaction to stir in the ice bath for 1-2 hours.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum. The exo and endo isomers can often be separated by crystallization or chromatography if desired.

Quantitative Data for Furan Diels-Alder Reactions
DieneDienophileConditionsProductYield (%)Reference
FuranMaleic AnhydrideDiethyl ether, 0 °COxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride>90[20]
FuranAcrylamideCu(II) catalystendo-cycloadduct88-92[23]
Furan1,1,1-trifluoroethyl acrylateOrganocatalystcycloadductExcellent[23]
Visualization of the Furan Diels-Alder Reaction

Diels_Alder_Furan cluster_reactants Reactants furan Furan (Diene) product Oxabicyclic Adduct furan->product [4+2] Cycloaddition dienophile Dienophile dienophile->product [4+2] Cycloaddition

Caption: The Furan Diels-Alder reaction.

Furan Ring-Opening Strategies: Accessing Acyclic Functionality

The furan nucleus can be viewed as a masked 1,4-dicarbonyl compound, and various ring-opening reactions can unveil this latent functionality.[24][25] These transformations are synthetically valuable for creating highly functionalized acyclic molecules that can serve as precursors to other complex structures.

Oxidative Ring-Opening

Oxidative cleavage of the furan ring can be achieved using a variety of reagents, including singlet oxygen, ozone, and various metal-based oxidants.[26][27] These reactions typically proceed through endoperoxide or epoxide intermediates to yield 1,4-dicarbonyl compounds or their derivatives.[27] The choice of oxidant and reaction conditions can be tuned to achieve different outcomes, making this a versatile strategy.[25][26]

Acid-Catalyzed Ring-Opening

In the presence of strong acids and nucleophiles, the furan ring can undergo ring-opening to form various functionalized products.[28] For instance, treatment of furfural with acid can lead to the formation of levulinic acid, a valuable platform chemical.[29]

Reductive Ring-Opening

Catalytic hydrogenation of furans can lead to tetrahydrofurans, but under more forcing conditions or with specific catalysts, ring-opening to form diols or other reduced acyclic products can occur.[25]

Conclusion: The Enduring Legacy and Future of Furan Chemistry

Furan derivatives continue to be indispensable tools in the arsenal of the synthetic organic chemist. Their ready availability from renewable sources, coupled with their rich and diverse reactivity, ensures their continued prominence in both academic research and industrial applications.[3][30][31] From the construction of simple heterocycles to the asymmetric synthesis of complex natural products, the furan nucleus provides a robust and versatile platform for chemical innovation. The development of new catalytic methods and a deeper understanding of their reaction mechanisms will undoubtedly lead to even more creative and powerful applications of these remarkable building blocks in the future.[30][32]

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  • Wang, T., et al. (2021). Furan oxidation by Mn(III)/Co(II) catalysts – application to benzofuran synthesis. Organic & Biomolecular Chemistry, 19(38), 8345-8349. [Link]

  • IntechOpen. (2022). Catalytic Enantioselective Reactions of Biomass-Derived Furans. [Link]

  • Padwa, A., et al. (2002). Intramolecular Diels−Alder Reaction of Furans with Allenyl Ethers Followed by Sulfur and Silicon Atom-Containing Group Rearrangement. The Journal of Organic Chemistry, 67(19), 6564–6573. [Link]

  • R&D World. (2017). Chemists Developed a Way to Synthesize Drugs From Renewable Precursors. [Link]

  • Semantic Scholar. (2011). Synthesis and Biological Activity of Furan Derivatives. [Link]

  • ResearchGate. (2024). Synthesis of multi variety c‐fused furan from one precursor... [Link]

  • ACS Publications. (2007). Enantioselective Total Synthesis of the Proposed Structure of Furan-Containing Polyketide. [Link]

  • International Journal of Advanced Biological and Biomedical Research. (2024). Furan: A Promising Scaffold for Biological Activity. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. [Link]

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Method

Application Notes and Protocols for the Development of Novel Anticancer Agents from Spiroacetal Scaffolds

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the identification, synthesis, and evaluation of novel anticancer agents derived from spiroacetal s...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the identification, synthesis, and evaluation of novel anticancer agents derived from spiroacetal scaffolds. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary for advancing spiroacetal-based compounds from initial screening to preclinical evaluation.

Introduction: The Spiroacetal Scaffold as a Privileged Structure in Oncology

Spiroacetals are a class of heterocyclic organic compounds characterized by two rings connected through a single tetrahedral carbon atom. This unique three-dimensional and conformationally rigid structure is found in a wide array of natural products that exhibit significant biological activities, including anticancer properties.[1][2] The inherent structural complexity and stereochemical richness of the spiroacetal motif allow for precise spatial orientation of functional groups, facilitating high-affinity interactions with various biological targets.[2]

Prominent examples of naturally occurring spiroacetals with anticancer potential include compounds derived from diosgenin and Peniciketal A.[3][4] Modifications of these natural scaffolds, such as the opening of the spiroacetal ring in diosgenin, have yielded derivatives with significant cytotoxic activity against human cancer cell lines.[5][6] The anticancer mechanisms of spiroacetal-based compounds are diverse and include the induction of cell cycle arrest and apoptosis, as well as the modulation of key signaling pathways involved in cancer progression.[3][4]

This guide will provide a systematic approach to the development of novel spiroacetal anticancer agents, from initial compound synthesis and in vitro screening to mechanistic studies and in vivo validation.

Part 1: Synthesis and Characterization of Spiroacetal Analogs

The synthesis of a library of spiroacetal analogs is a critical first step in the discovery of novel anticancer agents. The structural diversity of the library will enable a thorough investigation of the structure-activity relationship (SAR) and the identification of lead compounds with improved potency and selectivity.

Protocol 1: Microwave-Assisted Domino Reaction for Spiroacetal Synthesis

This protocol describes a general method for the synthesis of spiro compounds using a microwave-assisted Knoevenagel/Michael/cyclization multicomponent domino reaction.[7]

Materials:

  • Appropriate starting materials (e.g., isatin, malononitrile, barbituric acid)[7]

  • Ethanol (solvent)

  • 1-methylimidazolium chloride (ionic liquid catalyst)[7]

  • Microwave reactor

  • Round-bottom flask

  • Magnetic stirrer

  • Thin-layer chromatography (TLC) plates

  • Column chromatography setup (silica gel)

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • In a microwave-compatible round-bottom flask, combine equimolar amounts of the starting materials (e.g., isatin, malononitrile, and barbituric acid).[7]

  • Add ethanol as the solvent and 1-methylimidazolium chloride as the catalyst.[7]

  • Place the flask in the microwave reactor and irradiate at a specified temperature and time to drive the reaction to completion. Optimization of reaction conditions (temperature, time, and catalyst loading) may be necessary for different substrates.[7]

  • Monitor the reaction progress using TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system.

  • Characterize the structure of the purified spiroacetal compound using NMR and mass spectrometry.

Part 2: In Vitro Evaluation of Anticancer Activity

A battery of in vitro assays is essential to determine the cytotoxic and antiproliferative effects of the synthesized spiroacetal compounds against a panel of human cancer cell lines.

Protocol 2: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[4][8]

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete cell culture medium

  • 96-well plates

  • Spiroacetal compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

  • DMSO

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the spiroacetal compounds for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Quantitative Data Summary
CompoundCell LineIC50 (µM)Reference
Spiro-Compound 1cHCT11652.81[1][7]
Spiro-Compound 1cPC374.40[1][7]
Spiro-Compound 1cHL6049.72[1][7]
Spiro-Compound 1cSNB19101[1][7]
Peniciketal AA54922.33 (72h)[4][9]
Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of spiroacetal compounds on the cell cycle distribution of cancer cells.[10]

Materials:

  • Cancer cells treated with spiroacetal compounds

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • RNase A

  • Propidium iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Harvest the treated cells and wash them with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.[10]

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution containing RNase A.

  • Incubate the cells in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases is determined based on DNA content.

Part 3: Mechanistic Studies

Understanding the mechanism of action of lead spiroacetal compounds is crucial for their further development.

Apoptotic Pathway Induction

Many spiroacetal derivatives have been shown to induce apoptosis in cancer cells.[3][4] A key mechanism involves the activation of the intrinsic (mitochondrial) apoptotic pathway.

cluster_0 Mitochondrial Apoptosis Pathway Spiroacetal Compound Spiroacetal Compound Bax/Bak Activation Bax/Bak Activation Spiroacetal Compound->Bax/Bak Activation Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax/Bak Activation->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c Release->Apaf-1 Caspase-9 Activation Caspase-9 Activation Apaf-1->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation PARP Cleavage PARP Cleavage Caspase-3 Activation->PARP Cleavage Apoptosis Apoptosis PARP Cleavage->Apoptosis

Caption: Mitochondrial apoptosis pathway induced by spiroacetal compounds.

Protocol 4: Tubulin Polymerization Assay

Some spiroacetal compounds exert their anticancer effects by interacting with tubulin and disrupting microtubule dynamics.[11]

Materials:

  • Purified tubulin

  • Tubulin polymerization buffer

  • GTP

  • Spiroacetal compound

  • Temperature-controlled spectrophotometer

Procedure:

  • Prepare a reaction mixture containing purified tubulin, polymerization buffer, and GTP on ice.

  • Add the spiroacetal compound at various concentrations to the reaction mixture.

  • Transfer the mixture to a pre-warmed 37°C cuvette in the spectrophotometer.

  • Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.[12]

  • Compare the polymerization curves of treated samples with the vehicle control to determine the effect of the compound on tubulin polymerization.

Part 4: In Vivo Evaluation

Promising lead compounds identified from in vitro studies should be evaluated in vivo to assess their anticancer efficacy and toxicity in a whole-organism context.

Workflow for In Vivo Evaluation

Lead Spiroacetal Compound Lead Spiroacetal Compound Xenograft Model Establishment Xenograft Model Establishment (e.g., subcutaneous injection of cancer cells into immunodeficient mice) Lead Spiroacetal Compound->Xenograft Model Establishment Drug Administration Drug Administration (e.g., oral, intraperitoneal) Xenograft Model Establishment->Drug Administration Tumor Growth Monitoring Tumor Growth Monitoring Drug Administration->Tumor Growth Monitoring Toxicity Assessment Toxicity Assessment (e.g., body weight, clinical signs) Drug Administration->Toxicity Assessment Endpoint Analysis Endpoint Analysis (e.g., tumor weight, histology, biomarker analysis) Tumor Growth Monitoring->Endpoint Analysis Toxicity Assessment->Endpoint Analysis Efficacy and Safety Evaluation Efficacy and Safety Evaluation Endpoint Analysis->Efficacy and Safety Evaluation

Caption: Workflow for in vivo evaluation of spiroacetal anticancer agents.

Protocol 5: Human Tumor Xenograft Model

Xenograft models using immunodeficient mice are widely used to evaluate the in vivo efficacy of anticancer agents.[5][13]

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Human cancer cell line

  • Matrigel (optional)

  • Lead spiroacetal compound formulated for in vivo administration

  • Calipers

Procedure:

  • Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice.[5]

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the spiroacetal compound to the treatment group according to a predetermined schedule and dose. The control group receives the vehicle.

  • Measure the tumor volume with calipers at regular intervals.

  • Monitor the body weight and general health of the mice throughout the study to assess toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker assessment).

Conclusion

The spiroacetal scaffold represents a promising starting point for the development of novel anticancer agents. The protocols and application notes provided in this guide offer a systematic and scientifically rigorous framework for the synthesis, in vitro screening, mechanistic elucidation, and in vivo evaluation of spiroacetal-based compounds. By following these guidelines, researchers can effectively advance promising candidates through the preclinical drug discovery pipeline.

References

  • A.A. Hamid, A.K. Shasany, S. Sarkar, F. Khan, A.K. Gupta, S.K. Singh, M.P. Darokar, A. Khan, A.K. Dwivedi, S. Luqman, A. Samad, A.R. Khan, A. Khan, Synthesis of novel anticancer agents through opening of spiroacetal ring of diosgenin. Steroids 87, 108-115 (2014).
  • A.A. Hamid, A.K. Shasany, S. Sarkar, F. Khan, A.K. Gupta, S.K. Singh, M.P. Darokar, A. Khan, A.K. Dwivedi, S. Luqman, A. Samad, A.R. Khan, A. Khan, Synthesis of novel anticancer agents through opening of spiroacetal ring of diosgenin. Steroids 87, 108-115 (2014).
  • Biocytogen. (n.d.). Xenograft Models. Retrieved from [Link]

  • Crown Bioscience. (2021, October 24). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Retrieved from [Link]

  • de Oliveira, B. F., de C. F. da Silva, A. C., Corrêa, J. R., de Souza, R. O. M. A., & de L. B. da Silva, V. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. Molecules, 27(22), 8011.
  • Hamid, A. A., Shasany, A. K., Sarkar, S., Khan, F., Gupta, A. K., Singh, S. K., Darokar, M. P., Khan, A., Dwivedi, A. K., Luqman, S., Samad, A., Khan, A. R., & Khan, A. (2014). Synthesis of novel anticancer agents through opening of spiroacetal ring of diosgenin. Steroids, 87, 108–115.
  • de Oliveira, B. F., da Silva, A. C. D. C. F., Corrêa, J. R., de Souza, R. O. M. A., & da Silva, V. D. L. B. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. Molecules, 27(22), 8011.
  • Milroy, L. G., Zinzalla, G., Loiseau, F., Qian, Z., Prencipe, G., Pepper, C., Fegan, C., & Ley, S. V. (2008). Natural-product-like spiroketals and fused bicyclic acetals as potential therapeutic agents for B-cell chronic lymphocytic leukaemia. ChemMedChem, 3(12), 1933–1937.
  • Carda, M., Rodriguez, S., Gonzalez, F., Pardo, E., Diaz-Oltra, S., & Marco, J. A. (2013). Synthesis and biological evaluation as microtubule-active agents of several tetrahydrofuran and spiroacetal derivatives. Current medicinal chemistry, 20(9), 1173–1181.
  • Wang, X., Liu, C., Zhang, Y., Li, Y., Wang, Y., & Che, Y. (2018). Peniciketal A, A Novel Spiroketal Compound, Exerts Anticancer Effects by Inhibiting Cell Proliferation, Migration and Invasion of A549 Lung Cancer Cells. Anti-cancer agents in medicinal chemistry, 18(11), 1573–1581.
  • Singh, S., & Singh, P. (2021). Anticancer potential of spirocompounds in medicinal chemistry: A pentennial expedition. European journal of medicinal chemistry, 216, 113263.
  • Choi, J.-H., Kim, J.-C., & Lee, D. (2015). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research, 31(1), 1–7.
  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Retrieved from [Link]

  • Dong, L., Schill, H., Grange, R. L., Porzelle, A., Johns, J. P., Parsons, P. G., Gordon, V. A., Reddell, P. W., & Williams, C. M. (2009). Anticancer agents from the Australian tropical rainforest: spiroacetals EBC-23, 24, 25, 72, 73, 75 and 76. Chemistry (Weinheim an der Bergstrasse, Germany), 15(42), 11307–11318.
  • Bitesize Bio. (2025, April 29). Making a Mark: How to Set up Your Wound Healing Assay. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). MTT assay protocol. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Assay Genie. (2022, November 7). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Retrieved from [Link]

  • Bio-protocol. (2022, April 5). Scratch Wound Healing Assay. Retrieved from [Link].

  • University of York. (n.d.). Cell Cycle Tutorial Contents. Retrieved from [Link]

  • Jiang, H. P., Wu, Y. K., Zheng, W., Wan, J. F., & Fan, J. Z. (2011). [Structure-activity relationship of diosgenin derivatives as Bcl-2 antagonists]. Yao xue xue bao = Acta pharmaceutica Sinica, 46(5), 539–547.
  • Dong, J.-h., He, G., Wu, Y.-k., Wan, J.-f., & Fan, J.-z. (2012). Synthesis and Anticancer Activity Study of Diosgenin Derivatives. Chinese Pharmaceutical Journal, 47(17), 1407-1414.
  • Wang, X., Liu, C., Zhang, Y., Li, Y., Wang, Y., & Che, Y. (2018). Peniciketal A, A Novel Spiroketal Compound, Exerts Anticancer Effects by Inhibiting Cell Proliferation, Migration and Invasion of A549 Lung Cancer Cells. Anti-cancer agents in medicinal chemistry, 18(11), 1573–1581.
  • Wu, Y., Li, X., Li, X., Li, X., Li, Y., Li, Y., ... & Li, Y. (2019). Synthesis and potent cytotoxic activity of a novel diosgenin derivative and its phytosomes against lung cancer cells. Beilstein journal of organic chemistry, 15, 2307–2316.

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Application

Application Note: 3,9-di-2-furanyl-2,4,8,10-tetraoxaspiro[5.5]undecane (PEDFA) in Advanced Polymer Synthesis

Executive Overview As the demand for sustainable, dynamically crosslinked, and high-performance materials accelerates, 3,9-di-2-furanyl-2,4,8,10-tetraoxaspiro[5.5]undecane —commonly referred to as Pentaerythritol Difurfu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

As the demand for sustainable, dynamically crosslinked, and high-performance materials accelerates, 3,9-di-2-furanyl-2,4,8,10-tetraoxaspiro[5.5]undecane —commonly referred to as Pentaerythritol Difurfural Acetal (PEDFA)—has emerged as a highly versatile monomer. Featuring a rigid spiroacetal core flanked by two electron-rich furan rings, PEDFA serves a dual utility in modern polymer science:

  • A bis-diene for Covalent Adaptable Networks (CANs): Enabling thermally reversible Diels-Alder (DA) click-chemistry.

  • A polyfunctional coagent: Preventing chain scission and enhancing the free-radical crosslinking efficiency of polyolefins.

This application note provides researchers and drug/material development professionals with the mechanistic causality, self-validating experimental protocols, and physicochemical data required to successfully integrate PEDFA into advanced polymerization workflows.

Mechanistic Insights: The Causality of PEDFA's Reactivity

To effectively utilize PEDFA, one must understand the thermodynamic and kinetic drivers dictated by its molecular architecture.

Diels-Alder Click Chemistry for Covalent Adaptable Networks

The terminal furan rings of PEDFA act as highly reactive, electron-rich dienes. When reacted with electron-deficient dienophiles—such as bismaleimides (BMI)—they undergo a [4+2] cycloaddition to form a robust polymer network .

  • The Causality of Rigidity: The spiroacetal core is not merely a structural spacer; its orthogonal bicyclic geometry severely restricts polymer chain mobility. This architectural rigidity is the primary causal factor for the exceptionally high glass transition temperatures ( Tg​ ) observed in downstream DA networks.

  • Thermal Reversibility: The DA adduct is thermodynamically stable at operational temperatures (<80°C) but undergoes a Retro-Diels-Alder (rDA) cleavage at elevated temperatures (>120°C). This endothermic depolymerization enables the self-healing and closed-loop recyclability of the polymer .

Polyfunctional Coagent for Free-Radical Crosslinking

In the peroxide-mediated crosslinking of polyolefins like polypropylene (PP), tertiary carbons are highly susceptible to β -scission upon hydrogen abstraction, leading to catastrophic polymer degradation.

  • The Causality of Kinetic Trapping: By introducing PEDFA into the melt, the kinetic rate of macroradical addition to the highly reactive furanic double bonds outcompetes the rate of β -scission. PEDFA acts as a radical trap, bridging polymer chains and forcing the kinetic balance toward the formation of a stable crosslinked network .

Experimental Protocols: Self-Validating Workflows

Every protocol below is designed as a self-validating system , incorporating in-process and post-process analytical checkpoints to guarantee experimental integrity without relying on assumed success.

Workflow 1: Azeotropic Synthesis of PEDFA Monomer

Objective: Synthesize high-purity PEDFA via the acid-catalyzed condensation of pentaerythritol and furfural.

Synthesis PE Pentaerythritol (Tetrol) PEDFA PEDFA Monomer (Spiroacetal) PE->PEDFA Condensation (-H2O) Furfural Furfural (Aldehyde) Furfural->PEDFA Condensation (-H2O) Acid Acid Catalyst (p-TsOH) Acid->PEDFA Catalysis

Fig 1. Acid-catalyzed azeotropic condensation of pentaerythritol and furfural to yield PEDFA.

Procedure:

  • Reaction Setup: Charge a 500 mL round-bottom flask with pentaerythritol (1.0 eq), furfural (2.2 eq), p-Toluenesulfonic acid (p-TsOH, 0.05 eq), and 250 mL of toluene.

  • Azeotropic Distillation: Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to 110°C under a continuous nitrogen sweep. Causality: Toluene forms a minimum-boiling azeotrope with water, driving the reversible acetalization forward by continuously removing the aqueous byproduct.

  • Purification: Once water collection ceases (~4-6 hours), cool the reaction to room temperature. Neutralize the acid catalyst with saturated aqueous NaHCO3​ . Wash the organic layer with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure. Recrystallize the crude solid from absolute ethanol.

Self-Validation Checkpoints:

  • In-Process: The reaction is only deemed complete when the theoretical volume of water (2.0 eq) is physically collected in the Dean-Stark trap.

  • Post-Process (QA/QC): Perform 1H -NMR ( CDCl3​ ). Validation requires the absolute disappearance of the furfural aldehyde proton signal at ~9.6 ppm and the emergence of the acetal methine proton singlet at ~5.4 ppm. Melting point must be sharp at 145–147°C.

Workflow 2: Fabrication of Thermally Reversible DA Polymer Networks

Objective: Polymerize PEDFA with 1,1'-(methylenedi-4,1-phenylene)bismaleimide (BMI) to form a self-healing network.

DAPolymerization PEDFA PEDFA (Bis-diene) DA_Adduct Diels-Alder Polymer (Crosslinked Network) PEDFA->DA_Adduct 60-80°C Forward DA BMI Bismaleimide (Bis-dienophile) BMI->DA_Adduct 60-80°C Forward DA Retro_DA Retro-Diels-Alder (Depolymerization) DA_Adduct->Retro_DA >120°C Thermal Cleavage Retro_DA->PEDFA Cooling Retro_DA->BMI Cooling

Fig 2. Thermally reversible Diels-Alder and Retro-Diels-Alder cycle of PEDFA and Bismaleimide.

Procedure:

  • Monomer Mixing: Dissolve equimolar amounts of PEDFA and BMI in a minimal volume of anhydrous N,N-Dimethylformamide (DMF) to ensure homogeneous mixing of the rigid precursors prior to gelation.

  • Forward Cycloaddition: Stir the solution at 65°C for 24 hours under nitrogen. Causality: 65°C provides sufficient activation energy for the forward [4+2] cycloaddition without crossing the thermodynamic threshold for the retro-DA reaction.

  • Film Casting: Cast the viscous prepolymer into a Teflon mold and evaporate the solvent at 80°C under vacuum to yield a solid polymer film.

Self-Validation Checkpoints:

  • Chemical (FTIR): Scan the polymer film. Validation is achieved when the maleimide C=C out-of-plane bending peak at 695 cm−1 and the furan ring breathing mode at 1010 cm−1 completely disappear, replaced by a new ether stretch ( C−O−C ) at ~1190 cm−1 .

  • Thermomechanical (DSC): Subject the polymer to Differential Scanning Calorimetry. A successfully formed, reversible DA network must exhibit a broad endothermic peak between 120°C and 150°C during the first heating scan, confirming rDA depolymerization.

Workflow 3: Peroxide-Initiated Melt Crosslinking of Polypropylene

Objective: Utilize PEDFA as a polyfunctional coagent to crosslink PP and prevent degradation.

Procedure:

  • Dry Blending: Pre-mix PP pellets with 0.5 wt% dicumyl peroxide (DCP) and 2.0 wt% PEDFA.

  • Melt Extrusion: Feed the mixture into a twin-screw extruder with a temperature profile ramping from 160°C to 190°C to initiate peroxide decomposition and subsequent macroradical trapping by PEDFA.

  • Quenching: Extrude the crosslinked melt, quench immediately in a room-temperature water bath to freeze the chain dynamics, and pelletize.

Self-Validation Checkpoints:

  • In-Process (Rheology): Monitor the extruder's torque. A valid crosslinking reaction is indicated by a sharp, sustained increase in torque immediately following the melting zone, proving network formation over chain scission.

  • Post-Process (Gel Content): Perform a Soxhlet extraction on the pellets using boiling xylene for 24 hours. Uncrosslinked PP will dissolve entirely. The reaction is validated if the insoluble gel fraction exceeds 60%.

Quantitative Data & Physicochemical Profiling

The following table summarizes the expected quantitative parameters for pure PEDFA and its resulting DA polymer networks, serving as a baseline for QA/QC benchmarking.

PropertyPEDFA MonomerPEDFA-BMI DA PolymerAnalytical Method
Molecular Weight 292.33 g/mol > 50,000 g/mol (Network)GPC (Pre-gelation) / Theoretical
Physical State White/Pale-Yellow CrystalsAmber/Brown Solid FilmVisual Inspection
Thermal Transitions Tm​ : 145–147°C Tg​ : ~110°C, rDA: 120–150°CDSC (10°C/min heating rate)
Thermal Stability ( Td,5%​ ) ~210°C~280°CTGA (under N2​ atmosphere)
Key IR Resonances 1010 cm−1 (Furan ring)1190 cm−1 (DA Adduct C−O−C )ATR-FTIR Spectroscopy

References

  • Title: Design of closed-loop recycling production of a Diels–Alder polymer from a biomass-derived difuran as a functional additive for polyurethanes Source: Green Chemistry (RSC Publishing) URL: [Link]

  • Title: Handbook of Engineering Polymeric Materials Source: CRC Press / epdf.pub URL: [Link]

  • Title: Biosourced Acetal and Diels–Alder Adduct Concurrent Polyurethane Covalent Adaptable Network Source: Macromolecules (ACS Publications) URL: [Link]

Method

Advanced Synthesis of Polyspiroacetals: Protocols for High-Performance and Sustainable Materials

Executive Summary & Strategic Rationale The demand for advanced materials with exceptional thermal stability, chemical resistance, and sustainable origins has driven a renaissance in step-growth polymerization chemistrie...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The demand for advanced materials with exceptional thermal stability, chemical resistance, and sustainable origins has driven a renaissance in step-growth polymerization chemistries. Polyspiroacetals—polymers characterized by a rigid, ladder-like spirocyclic backbone—represent a premier class of these materials. By condensing tetraols (e.g., pentaerythritol) with dialdehydes or diketones, researchers can synthesize highly crystalline or amorphous rigid-rod polymers that exhibit decomposition temperatures ( Td​ ) frequently exceeding 350°C[1][2].

As a Senior Application Scientist, I have designed this technical guide to move beyond basic synthetic recipes. Here, we will dissect the thermodynamic and kinetic causalities that govern polyacetalization. Whether you are developing fully organic spiro polymers for aerospace applications or synthesizing bio-based polycycloacetals from lignin derivatives for sustainable plastics[3], mastering the stoichiometric and equilibrium controls detailed in these protocols is critical for achieving high molecular weights.

Mechanistic Foundations of Spiroacetalization

The synthesis of polyspiroacetals is a classic step-growth polymerization driven by an acid-catalyzed condensation mechanism[4]. The reaction relies on the nucleophilic attack of hydroxyl groups on a protonated carbonyl carbon, followed by the elimination of water to form the stable spiroacetal linkage.

Two absolute laws govern this process:

  • Stoichiometric Precision: According to the Carothers equation, the degree of polymerization ( DP ) in step-growth systems is infinitely sensitive to the stoichiometric ratio ( r ) of the reactive functional groups[4]. A deviation from a perfect 1:1 molar ratio will prematurely cap the polymer chains, permanently arresting molecular weight growth.

  • Thermodynamic Equilibrium: Acetalization is a reversible equilibrium reaction. To drive the reaction forward, the water byproduct must be continuously and quantitatively removed from the system (Le Chatelier's Principle)[1][5].

G A Tetraol Monomer (e.g., Pentaerythritol) D Step-Growth Polyacetalization A->D 1:1 Stoichiometry B Dialdehyde Monomer (e.g., Terephthalaldehyde) B->D 1:1 Stoichiometry C Acid Catalyst (p-TSA) + Toluene/DMSO C->D Protonation E Azeotropic Distillation (Water Removal) D->E Equilibrium Shift E->D Drives Reaction F High MW Polyspiroacetal (Rigid Network) E->F DP > 50

Fig 1: Reaction workflow for the step-growth synthesis of polyspiroacetals via polyacetalization.

Experimental Protocols

Protocol A: Direct Polyacetalization of Terephthalaldehyde and Pentaerythritol

This protocol details the synthesis of a highly rigid, aromatic polyspiroacetal. The methodology utilizes a dual-solvent system to manage both the thermodynamics of water removal and the kinetic requirement of polymer solubility[1][5].

Materials Required:

  • Pentaerythritol (Analytical Grade, strictly dried)

  • Terephthalaldehyde (Sublimed or recrystallized)

  • p-Toluenesulfonic acid monohydrate (p-TSA)

  • Anhydrous Dimethyl Sulfoxide (DMSO) and Toluene

Step-by-Step Methodology:

  • Stoichiometric Monomer Loading: Weigh exactly 1.361 g (10.00 mmol) of pentaerythritol and 1.341 g (10.00 mmol) of terephthalaldehyde into a 100 mL round-bottom flask.

    • Causality: As dictated by step-growth kinetics, any impurity or weighing error alters the stoichiometric ratio ( r=1 ), capping the chain ends and preventing the formation of high-molecular-weight polymer[4].

  • Solvent & Catalyst Addition: Add 15 mL of anhydrous DMSO, 25 mL of Toluene, and 19 mg (0.1 mmol, 1 mol%) of p-TSA[2][5].

    • Causality:p-TSA is a strong, organic-soluble acid that efficiently protonates the aldehyde oxygen, activating the carbonyl carbon for nucleophilic attack[5]. DMSO ensures the growing, rigid polymer chain remains solvated, preventing premature precipitation.

  • Azeotropic Distillation: Equip the flask with a Dean-Stark trap (filled with toluene) and a reflux condenser. Heat the mixture to 120°C under a nitrogen atmosphere.

    • Causality: Toluene forms a low-boiling azeotrope with the water byproduct. Continuous physical removal of water via the Dean-Stark trap is the sole thermodynamic driver pushing the equilibrium toward high conversion ( p>0.99 )[1][4].

    • Self-Validation Check: Monitor the volumetric accumulation of water in the trap. For a 10 mmol scale reaction, the theoretical water yield is ~0.36 mL. Cessation of water droplet formation indicates the reaction has reached its maximum achievable conversion.

  • Polymer Isolation: Cool the viscous solution to room temperature and precipitate dropwise into 300 mL of vigorously stirred methanol. Filter the resulting fibrous solid, wash with hot water (to remove residual DMSO and catalyst), and dry in a vacuum oven at 80°C for 24 hours.

Protocol B: Synthesis of Lignin-Derived Spiro Polycycloacetals (SPA-DFS)

To bridge advanced materials with sustainability, researchers have developed spiro polycycloacetals derived from biogenic feedstocks like syringaldehyde[3].

Step-by-Step Methodology:

  • Monomer Synthesis (SPA): Syringaldehyde is reacted with pentaerythritol in the presence of p-TSA to yield a bifunctional spiro acetal diol monomer (SPA)[3]. This pre-formation isolates the spiro-linkage creation from the polymerization step.

  • Nucleophilic Aromatic Substitution ( SN​Ar ): Combine equimolar amounts of SPA (20 mmol) and bis(4-fluorophenyl) sulfone (DFS, 20 mmol) in a polar aprotic solvent (e.g., DMAc) with an excess of anhydrous K2​CO3​ [3].

    • Causality: The K2​CO3​ deprotonates the hydroxyl groups of the SPA monomer, forming a highly nucleophilic alkoxide. The strong electron-withdrawing sulfone group in DFS activates the adjacent fluorines, facilitating a rapid step-growth SN​Ar polymerization.

  • Thermal Processing: Heat the reaction to 160°C for 6–8 hours.

    • Self-Validation Check: The solution viscosity will visibly and dramatically increase. If the solution remains watery after 4 hours, suspect water contamination quenching the alkoxide nucleophile.

  • Isolation: Precipitate the polymer in methanol to recover the SPA-DFS polycycloacetal[3].

Quantitative Profiling of Polyspiroacetals

The structural rigidity of the spirocyclic backbone imparts extraordinary thermal properties. Table 1 summarizes the structure-property relationships based on monomer selection.

Table 1: Thermal and Physical Properties of Advanced Polyspiroacetal Systems

Polymer ArchitectureMonomer Pair Tg​ (°C) Td​ (5% wt loss, °C)Key Material Characteristics
Aliphatic Polyspiroketal 1,4-Cyclohexanedione + PentaerythritolN/A (Decomposes)~350Highly crystalline; soluble only in aggressive solvents like HFIP[1].
Aromatic Polyspiroacetal Terephthalaldehyde + Pentaerythritol182–228 ( Tm​ )350–370Rigid ladder-like backbone; exceptional chemical resistance[1][2].
Lignin-Derived Polycycloacetal SPA + Bis(4-fluorophenyl) sulfone (DFS)179–243343–370Amorphous; derived from biogenic syringaldehyde; high thermal stability[3].
Poly(cycloacetal-urethane) Di-TMP/HMF + Diisocyanates41–104Up to 253Thermoplastic; tuneable flexibility; inherent flame resistance[1].

Analytical Validation Framework

To ensure the trustworthiness of your synthesis, the resulting polyspiroacetals must be validated through orthogonal analytical techniques:

  • FTIR Spectroscopy: The defining transformation is the complete disappearance of the aldehyde carbonyl stretch ( νC=O​ at ~1700 cm⁻¹) and the hydroxyl stretch ( νO−H​ at ~3300 cm⁻¹). This must be accompanied by the emergence of intense, complex C-O-C asymmetric and symmetric stretching bands in the 1000–1150 cm⁻¹ region, which are the spectroscopic fingerprints of the spiroacetal linkage[1][2].

  • Solid-State / High-Temp ¹³C NMR: Due to the limited solubility of rigid polyspiroacetals, solid-state Cross-Polarization Magic Angle Spinning (CP/MAS) ¹³C NMR is often required. The spiro quaternary carbon (the central carbon of the spiroacetal) acts as a definitive marker, typically resonating around 94–98 ppm, while the adjacent ring methylene carbons appear at 63–67 ppm[1][5].

  • Thermogravimetric Analysis (TGA): A successful high-molecular-weight aromatic polyspiroacetal will exhibit a highly stable baseline up to 300°C, with the 5% weight loss decomposition temperature ( Td​ ) occurring between 340°C and 370°C under a nitrogen atmosphere[1][3].

References

  • US7659420B2 - Dihydroxyacetone-based polymers - Google Patents Source: Google Patents URL
  • Synthesis, characterization and properties of novel polyspiroacetals Source: ResearchGate URL
  • Terephthalaldehyde- and isophthalaldehyde-based polyspiroacetals Source: ResearchGate URL
  • Source: Royal Society of Chemistry (RSC)
  • Step-growth polymerization Source: Wikipedia URL

Sources

Application

Application Note: Organocatalytic Asymmetric Synthesis of Spiroacetals

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Focus: Mechanistic causality, kinetic control, and scalable protocols utilizing chiral Brønsted acids. Introduction & Strategic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Focus: Mechanistic causality, kinetic control, and scalable protocols utilizing chiral Brønsted acids.

Introduction & Strategic Significance

Spiroacetals are privileged structural motifs ubiquitous in biologically active natural products (e.g., avermectins, spongistatins, and spirangiens) and represent a highly sought-after scaffold in modern drug discovery. The stereoselective synthesis of the spiroacetal core has traditionally relied on substrate control or thermodynamic equilibration. Because acid-catalyzed spiroacetalization is generally reversible, reactions typically funnel toward the anomerically stabilized (thermodynamic) isomer.

However, accessing the non-thermodynamic isomer or achieving enantioselective spiroacetalization of unbiased, small substrates requires rigid kinetic control mediated by a chiral catalyst. The advent of organocatalysis—specifically utilizing chiral Brønsted acids like Chiral Phosphoric Acids (CPAs) and Confined Imidodiphosphoric Acids (IDPs)—has revolutionized this space, allowing chemists to override inherent thermodynamic preferences and achieve exceptional enantioselectivities [1].

Mechanistic Foundations & Causality

To successfully execute an asymmetric spiroacetalization, one must understand the causality behind catalyst selection and solvent effects.

Thermodynamic vs. Kinetic Control

Standard spiroacetalizations utilizing strong acids (e.g., trifluoroacetic acid, pKa ≈ -0.25) proceed via long-lived oxocarbenium intermediates, leading to rapid epimerization and the formation of the thermodynamic product. Intermediate-strength chiral acids, such as CPAs (pKa ≈ 2), are acidic enough to activate the enol ether but weak enough to prevent the reversible ring-opening of the newly formed acetal, thus trapping the kinetic product [2].

The Role of Catalyst Confinement

For small, unfunctionalized substrates, standard CPAs often fail to provide sufficient stereocontrol due to the lack of secondary binding interactions. To solve this, List and co-workers developed Confined Imidodiphosphoric Acids (IDPs) [1]. These catalysts feature an extremely sterically demanding chiral microenvironment. The single, geometrically constrained bifunctional active site enforces a rigid pre-transition state assembly, ensuring high enantioselectivity even for unbiased substrates.

Asynchronous Concerted Transition State

Mechanistic and computational studies by Nagorny and co-workers [3] revealed that CPA-catalyzed spiroketalizations do not proceed via a traditional long-lived oxocarbenium ion. Instead, the reaction undergoes an asynchronous concerted mechanism with a short-lived polar transition state (average lifetime ~519 fs). This is characterized by a highly diastereoselective syn-selective protonation/nucleophile addition.

Mechanism Substrate Hydroxyenol Ether Substrate Complex Hydrogen-Bonded Pre-Reaction Complex Substrate->Complex Catalyst Chiral Brønsted Acid (e.g., CPA or IDP) Catalyst->Complex H-Bonding Activation TS Asynchronous Concerted TS (Polar, Short-Lived ~500fs) Complex->TS Syn-Selective Protonation Product Enantioenriched Spiroacetal (Kinetic) TS->Product Stereocontrolled Cyclization

Mechanistic pathway of CPA-catalyzed spiroacetalization via an asynchronous concerted TS.

Experimental Protocols

The following protocols are designed as self-validating systems. The choice of non-polar solvents and specific purification media are critical to preventing the epimerization of the kinetic spiroacetal products.

Protocol A: Synthesis of Non-Thermodynamic Spiroacetals via CPA Catalysis

Adapted from the methodology of Nagorny et al. [2]

Objective: Enantioselective cyclization of hydroxyenol ethers using the chiral phosphoric acid (S)-TRIP.

Reagents & Materials:

  • Hydroxyenol ether substrate (0.1 mmol)

  • (S)-TRIP catalyst (5 mol%)

  • Anhydrous non-polar solvent (e.g., Toluene or Hexanes)

  • Saturated aqueous NaHCO₃

  • Neutral Alumina (Brockmann I) for chromatography

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk tube under vacuum and backfill with argon. Add the hydroxyenol ether substrate (0.1 mmol) and dissolve in anhydrous toluene (5.0 mL) to achieve a 0.02 M concentration.

    • Causality Check: Non-polar hydrocarbon solvents are strictly required. Polar solvents disrupt the delicate hydrogen-bonding network between the CPA and the substrate, leading to a collapse in enantioselectivity.

  • Catalyst Addition: Cool the solution to 0 °C. Add (S)-TRIP (5 mol%) in one portion.

  • Kinetic Control: Stir the reaction mixture at 0 °C for 24–48 hours. Monitor the reaction strictly via TLC (using neutralized silica plates).

  • Quench: Once the starting material is consumed, quench the reaction immediately by adding 2 mL of saturated aqueous NaHCO₃.

    • Causality Check: Immediate neutralization is critical. Prolonged exposure to the acidic catalyst during workup will initiate thermodynamic equilibration, eroding the diastereomeric ratio (dr).

  • Extraction & Purification: Extract the aqueous layer with EtOAc (3 × 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash chromatography using Neutral Alumina . Do not use standard acidic silica gel, as it promotes epimerization of the kinetic spiroacetal.

Protocol B: Enantioselective Spiroacetalization of Small Substrates via Confined IDP

Adapted from the methodology of List et al. [1]

Objective: Synthesis of unfunctionalized spiroacetals utilizing a confined Imidodiphosphoric Acid catalyst.

Step-by-Step Methodology:

  • Assembly: In a glovebox, charge a vial with the unfunctionalized dihydroxyketone precursor (0.2 mmol) and the specific confined IDP catalyst (1-2 mol%).

  • Solvent Addition: Add anhydrous cyclohexane (2.0 mL) and a desiccant (e.g., 5Å molecular sieves) to drive the dehydration equilibrium forward.

  • Reaction: Seal the vial, remove it from the glovebox, and stir at room temperature for 12 hours.

  • Isolation: Filter the mixture directly through a short pad of basic alumina to remove the catalyst and sieves, eluting with a hexane/ether mixture. Concentrate to yield the highly enantioenriched spiroacetal.

Workflow Prep 1. Preparation Dry Hydrocarbon Solvent Mix 2. Assembly Add 5 mol% Catalyst at 0 °C Prep->Mix React 3. Kinetic Control Stir 24-48h, Monitor via TLC Mix->React Quench 4. Quench Sat. NaHCO3 & Extract React->Quench Purify 5. Purification Neutral Alumina Chromatography Quench->Purify

Standard experimental workflow for organocatalytic asymmetric spiroacetalization.

Quantitative Data Summary

The table below summarizes the comparative performance of different organocatalytic systems based on substrate class and solvent environment. Note the stark difference in enantiomeric excess (ee) when switching from polar to non-polar solvents.

Catalyst SystemSubstrate TypeSolventTemp (°C)Yield (%)Enantiomeric Excess (ee %)Ref
(S)-TRIP (CPA)Aromatic Hydroxyenol EthersToluene08990[2]
(S)-TRIP (CPA)Aromatic Hydroxyenol EthersCH₂Cl₂08545[2]
Confined IDPUnfunctionalized KetodiolsCyclohexane259296[1]
Domino Halocyclization CatalystSpiroketal LactonesCHCl₃-209599[4]

References

  • Čorić, I., & List, B. (2012). Asymmetric spiroacetalization catalysed by confined Brønsted acids. Nature, 483(7389), 315–319.[Link]

  • Sun, Z., Winschel, G. A., Borovika, A., & Nagorny, P. (2012). Chiral Phosphoric Acid-Catalyzed Enantioselective and Diastereoselective Spiroketalizations. Journal of the American Chemical Society, 134(19), 8074–8077.[Link]

  • Sun, Z., Winschel, G. A., Zimmerman, P. M., & Nagorny, P. (2015). Studies of the Mechanism and Origins of Enantioselectivity for the Chiral Phosphoric Acid-Catalyzed Stereoselective Spiroketalization Reactions. Journal of the American Chemical Society, 137(50), 15386–15399.[Link]

  • Xu, S., Huang, A., Yang, Y., Wang, Y., Zhang, M., Sun, Z., Zhao, M., & Wei, Y. (2022). Organocatalytic Enantioselective Construction of Spiroketal Lactones Bearing Axial and Central Chirality via an Asymmetric Domino Reaction. Organic Letters, 24(14), 2768–2773.[Link]

Method

Application Notes &amp; Protocols: Palladium-Catalyzed Synthesis of Unsaturated Spiroacetals from Furans

Introduction: The Strategic Importance of Spiroacetals and Furan Dearomatization Spiroacetals are a privileged structural motif found in a vast array of biologically active natural products and pharmaceuticals. Their uni...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Spiroacetals and Furan Dearomatization

Spiroacetals are a privileged structural motif found in a vast array of biologically active natural products and pharmaceuticals. Their unique three-dimensional architecture often imparts significant conformational rigidity and precise spatial orientation of functional groups, which are critical for molecular recognition and biological activity. Consequently, the development of efficient and modular synthetic routes to this important class of molecules is of paramount interest to researchers in medicinal chemistry and drug development.

Furan, a readily available and sustainable feedstock often derived from biomass, represents an attractive starting material for complex molecule synthesis. Its aromatic character, however, necessitates a dearomatization event to construct saturated or partially saturated heterocyclic systems like spiroacetals. Palladium catalysis has emerged as a powerful tool for such transformations, enabling the controlled and selective functionalization of the furan ring to forge intricate molecular architectures.

This guide provides a detailed overview and practical protocols for the palladium-catalyzed synthesis of unsaturated spiroacetals from α-hydroxyalkylfurans. We will delve into the mechanistic underpinnings of this transformation, provide step-by-step experimental procedures, and discuss the scope and limitations of the methodology.

Core Methodology: Aerobic Oxidative 2,5-Oxyarylation of Furans

A highly effective and practical approach for the synthesis of unsaturated spiroacetals involves a palladium-catalyzed aerobic oxidative coupling of α-hydroxyalkylfurans with boronic acids.[1][2][3] This method achieves an unprecedented 2,5-oxyarylation of the furan ring, constructing the spiroacetal core in a single, efficient step. A key advantage of this protocol is the use of molecular oxygen (from air) as the terminal oxidant, rendering it a greener and more sustainable process.[1]

Mechanistic Rationale

The proposed catalytic cycle for this transformation provides insight into the key bond-forming events and the role of the palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions.

The reaction is thought to proceed through the following key steps, as illustrated in the diagram below:

  • Ligand Exchange: The active Pd(II) catalyst is generated in situ.

  • Oxy-palladation: The palladium catalyst coordinates to the furan ring, followed by an intramolecular attack of the pendant hydroxyl group onto the furan ring, forming a palladium-containing intermediate.

  • Transmetalation: The boronic acid transfers its aryl group to the palladium center.

  • Reductive Elimination: The newly introduced aryl group and the furan moiety are coupled, leading to the formation of the desired spiroacetal product and regenerating a Pd(0) species.

  • Oxidation: The Pd(0) is re-oxidized to the active Pd(II) state by molecular oxygen, allowing the catalytic cycle to continue.

Palladium-Catalyzed Spiroacetal Synthesis cluster_cycle Catalytic Cycle Pd_II Pd(II)L₂ Intermediate_A Oxypalladation Intermediate Pd_II->Intermediate_A Furan Substrate - H⁺ Intermediate_B Aryl-Pd Intermediate Intermediate_A->Intermediate_B ArB(OH)₂ Transmetalation Pd_0 Pd(0)L₂ Intermediate_B->Pd_0 Reductive Elimination Spiroacetal Unsaturated Spiroacetal Intermediate_B->Spiroacetal Pd_0->Pd_II O₂, Oxidant Furan α-Hydroxyalkylfuran BoronicAcid Aryl Boronic Acid Oxygen O₂ (Air)

Caption: Proposed Catalytic Cycle for 2,5-Oxyarylation of Furans.

Experimental Protocols

The following protocols are based on established literature procedures and provide a general framework for the synthesis of unsaturated spiroacetals.[1] Optimization may be required for specific substrates.

Materials and Reagents
  • Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂)

  • Ligand: 1,10-Phenanthroline

  • Oxidant: Molecular oxygen (from a balloon or ambient air)

  • Base: Potassium carbonate (K₂CO₃) or other suitable base

  • Solvent: N,N-Dimethylformamide (DMF) or other high-boiling polar aprotic solvent

  • Substrates: α-Hydroxyalkylfuran and Arylboronic acid

  • Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)

General Procedure for the Synthesis of Unsaturated Spiroacetals

Experimental_Workflow start Start: Prepare Reaction Vessel reagents Add α-Hydroxyalkylfuran, Boronic Acid, Pd(OAc)₂, 1,10-Phenanthroline, and Base start->reagents solvent Add Anhydrous Solvent (e.g., DMF) reagents->solvent atmosphere Establish O₂ Atmosphere (e.g., O₂ balloon) solvent->atmosphere heating Heat Reaction Mixture (e.g., 70 °C) with Stirring atmosphere->heating monitoring Monitor Reaction Progress by TLC/GC-MS heating->monitoring workup Aqueous Workup: Dilute with Water, Extract with Organic Solvent monitoring->workup Upon Completion purification Purify Crude Product by Silica Gel Column Chromatography workup->purification analysis Characterize Product (¹H NMR, ¹³C NMR, HRMS) purification->analysis end_node End: Isolated Spiroacetal Product analysis->end_node

Caption: General Experimental Workflow for Spiroacetal Synthesis.

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the α-hydroxyalkylfuran (1.0 equiv), arylboronic acid (1.5 equiv), Pd(OAc)₂ (5 mol %), 1,10-phenanthroline (10 mol %), and base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add the anhydrous solvent (e.g., DMF) via syringe.

  • Establish Oxygen Atmosphere: Evacuate the flask one final time and backfill with a balloon of oxygen.

  • Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired unsaturated spiroacetal.

  • Characterization: Characterize the purified product by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Substrate Scope and Optimization Data

The palladium-catalyzed 2,5-oxyarylation has been shown to be compatible with a range of substrates. Below is a summary of representative results to illustrate the scope of the reaction.

Entryα-HydroxyalkylfuranArylboronic AcidYield (%)
13-(Furan-2-yl)propan-1-olPhenylboronic acid85
23-(5-Methylfuran-2-yl)propan-1-olPhenylboronic acid92
33-(Furan-2-yl)propan-1-ol4-Methoxyphenylboronic acid78
43-(Furan-2-yl)propan-1-ol4-Chlorophenylboronic acid81
54-(Furan-2-yl)butan-1-olPhenylboronic acid75

Yields are isolated yields and are representative examples from the literature.[1]

Alternative Palladium-Catalyzed Approaches

While the 2,5-oxyarylation is a robust method, other palladium-catalyzed strategies for the synthesis of spirocycles from furan derivatives have also been developed. For instance, a LiCl-mediated palladium(II)-catalyzed oxidative cyclization of furan-ynes provides access to polyfunctionalized spiro-dihydrofurans.[4] This protocol likely proceeds through a distinct mechanism involving chloropalladation of the alkyne, followed by an intramolecular dearomatizing alkenylation of the furan ring.[4] The choice of method will depend on the desired final structure and the availability of starting materials.

Conclusion and Outlook

The palladium-catalyzed synthesis of unsaturated spiroacetals from furans represents a powerful and efficient strategy for the construction of these valuable heterocyclic scaffolds. The aerobic oxidative coupling of α-hydroxyalkylfurans with boronic acids is a particularly noteworthy example, offering a practical and sustainable route with a broad substrate scope.[1][2] For researchers and professionals in drug development, these methods provide reliable tools for the synthesis of novel spiroacetal-containing molecules for biological evaluation. Future research in this area may focus on expanding the substrate scope further, developing enantioselective variants of these reactions, and applying these methodologies to the total synthesis of complex natural products.

References

  • Li, J., Peng, H., Wang, F., Wang, X., Jiang, H., & Yin, B. (2016). 2,5-Oxyarylation of Furans: Synthesis of Spiroacetals via Palladium-Catalyzed Aerobic Oxidative Coupling of Boronic Acids with α-Hydroxyalkylfurans. Organic Letters, 18(13), 3226–3229. [Link]

  • Li, J., Peng, H., Wang, F., Wang, X., Jiang, H., & Yin, B. (2016). 2,5-Oxyarylation of Furans: Synthesis of Spiroacetals via Palladium-Catalyzed Aerobic Oxidative Coupling of Boronic Acids with α‑Hydroxyalkylfurans. Figshare. [Link]

  • Zhang, Y., Geng, H., Chen, J., & Li, Y. (2022). LiCl-Mediated and Palladium-Catalyzed Oxidative Cyclization of Furan-Ynes via Dearomatizing Alkoxyalkenylation of Furan. Organic Letters, 24(17), 3275–3280. [Link]

  • Perron, F., & Albizati, K. F. (1989). Chemistry of spiroketals. Chemical Reviews, 89(7), 1617–1661. [Link]

  • ChemInform. (2016). ChemInform Abstract: 2,5-Oxyarylation of Furans: Synthesis of Spiroacetals via Palladium-Catalyzed Aerobic Oxidative Coupling of Boronic Acids with α-Hydroxyalkylfurans. ChemInform, 47(46). [Link]

  • Wang, Y., et al. (2026). Recent advances in palladium-catalyzed cyclizations for the synthesis of spirooxindoles. ResearchGate. [Link]

  • Request PDF. (n.d.). 2,5-Oxyarylation of Furans: Synthesis of Spiroacetals via Palladium-Catalyzed Aerobic Oxidative Coupling of Boronic Acids with α-Hydroxyalkylfurans. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3,9-di-2-furanyl-2,4,8,10-tetraoxaspiro[5.5]undecane

Prepared by the Senior Application Scientist Team This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 3,9-di-2-furanyl-2,4,8,10-tetraoxaspiro[5.5]undecane. Spi...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 3,9-di-2-furanyl-2,4,8,10-tetraoxaspiro[5.5]undecane. Spiroacetals derived from pentaerythritol are valuable intermediates in various fields, including the development of pesticides.[1] However, the synthesis can present challenges related to yield, purity, and scalability. This document provides in-depth troubleshooting advice and optimization strategies based on established chemical principles and field experience.

Core Synthesis & Mechanism

The synthesis of 3,9-di-2-furanyl-2,4,8,10-tetraoxaspiro[5.5]undecane is a double acid-catalyzed acetalization reaction. It involves the condensation of one equivalent of pentaerythritol (2,2-bis(hydroxymethyl)propane-1,3-diol) with two equivalents of 2-furaldehyde (furfural).[1][2]

The reaction proceeds through the formation of a hemiacetal intermediate, which then undergoes intramolecular cyclization with a second hydroxyl group to form the first six-membered ring. This process is repeated to form the spirocyclic core. The removal of water is critical to drive the equilibrium towards the product.

Reaction Pathway Overview

Reaction_Mechanism cluster_reactants Reactants Penta Pentaerythritol Hemiacetal Hemiacetal Intermediate Penta->Hemiacetal Step 1a Furfural 2-Furaldehyde (2 eq.) Furfural->Hemiacetal Step 1a Side_Products Side Reactions (Polymerization, etc.) Furfural->Side_Products Acid-catalyzed degradation H_plus H+ H_plus->Hemiacetal Step 1a Mono_acetal Mono-acetal Intermediate Hemiacetal->Mono_acetal Step 1b (-H2O) Product Target Spiroacetal Mono_acetal->Product Step 2 (+Furfural, -H2O) Water Water (2 eq.)

Caption: General reaction pathway for the formation of the target spiroacetal.

Baseline Experimental Protocol

This protocol is adapted from established literature procedures.[1][2]

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve pentaerythritol (1.0 eq) in a suitable solvent (e.g., dioxane or toluene).

  • Addition of Aldehyde: Add freshly distilled 2-furaldehyde (2.0-2.2 eq).

  • Catalyst Introduction: Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

  • Work-up: Once the reaction is complete, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization.

Troubleshooting Guide & FAQs

Category 1: Low Yield & Incomplete Conversion

Question: My reaction yield is consistently below 40%. What are the most likely causes and how can I address them?

Answer: Low yields are the most common issue and typically stem from one of four areas:

  • Reagent Quality: 2-Furaldehyde is prone to oxidation and polymerization, indicated by a darkening in color from light yellow to dark brown. Using aged or discolored furfural introduces impurities that can inhibit the reaction and generate polymeric side products.

    • Solution: Always use freshly distilled, colorless 2-furaldehyde for best results. Store it under an inert atmosphere (Nitrogen or Argon) and in the dark.

  • Water Management: The formation of an acetal is a reversible equilibrium reaction that produces water. If water is not removed from the reaction medium, the equilibrium will not favor the product, leading to low conversion rates.

    • Solution: For reactions that are sluggish at room temperature, consider switching to a solvent like toluene or benzene and using a Dean-Stark apparatus to azeotropically remove water as it forms. This is a highly effective method for driving the reaction to completion.

  • Catalyst Inefficiency: While hydrochloric acid is effective, its concentration can be difficult to control, and it may not be suitable for all scales or substrates.[1][2]

    • Solution: Consider using a solid acid catalyst like Amberlyst-15 or a soluble organic acid like p-toluenesulfonic acid (p-TsOH). These catalysts are often milder, reduce side reactions, and can be easier to remove during work-up. A systematic screening of the catalyst loading is recommended to find the optimal concentration.

  • Incorrect Stoichiometry: An incorrect molar ratio of pentaerythritol to 2-furaldehyde will result in incomplete conversion and the formation of the mono-acetal intermediate as a significant byproduct.

    • Solution: Ensure accurate weighing of reagents. Using a slight excess of furfural (e.g., 2.1-2.2 equivalents) can help push the reaction to the di-substituted product, but a large excess should be avoided as it complicates purification.

Category 2: Product Purity & Side Reactions

Question: My crude product is a dark, oily substance that is difficult to purify, not the expected solid. What is causing this?

Answer: The formation of dark, often intractable, byproducts is typically due to the acid-catalyzed degradation of 2-furaldehyde. The furan ring is sensitive to strong acidic conditions and can undergo ring-opening and subsequent polymerization.[3]

  • Primary Cause: The combination of a strong acid catalyst and elevated temperatures (or even prolonged reaction times at room temperature) can promote these side reactions.

  • Solutions:

    • Lower the Temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.

    • Use a Milder Catalyst: Switch from a strong mineral acid like HCl to p-TsOH or a Lewis acid catalyst. Lewis acids can be particularly effective for acetal formation with reduced degradation.[4]

    • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent air-induced oxidation of furfural.

    • Shorter Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent the product from degrading under the reaction conditions.

Workflow: Minimizing Side Product Formation

G start Reaction Setup reagent_purity Use Freshly Distilled Furfural start->reagent_purity catalyst_choice Select Mild Catalyst (e.g., p-TsOH, Lewis Acid) start->catalyst_choice conditions Control Conditions (Lower Temp, Inert Atm.) start->conditions monitoring Monitor Reaction Closely (TLC/GC) reagent_purity->monitoring catalyst_choice->monitoring conditions->monitoring workup Prompt & Neutral Work-up monitoring->workup Reaction Complete side_products Degradation & Polymerization monitoring->side_products Over-running product High-Purity Product workup->product

Caption: Optimized workflow to enhance product purity and yield.

Question: How do I effectively purify the final product and remove residual starting materials or byproducts?

Answer: Purification can be challenging if significant side products have formed.

  • Recrystallization: This is the most effective method for purifying the solid product. The crude material can often be recrystallized from solvents like ethanol, methanol, or isopropanol. Experiment with mixed solvent systems (e.g., ethyl acetate/hexane) to achieve optimal crystal formation.

  • Column Chromatography: If recrystallization fails or if the product is an oil, silica gel chromatography is a viable alternative. Use a gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate. The target spiroacetal is moderately polar and should separate well from non-polar impurities and highly polar polymeric material.

  • Acid-Free Work-up: Remember that the spiroacetal product is labile to acid. Ensure the reaction is thoroughly neutralized before concentration. A wash with a saturated sodium bicarbonate solution is critical. Lingering acid can cause decomposition of the product upon heating during solvent evaporation.

Data Summary Tables

Table 1: Influence of Reaction Parameters on Synthesis Outcome
ParameterConditionExpected OutcomeRationale & Key Considerations
Catalyst Conc. HClFast reaction, high conversionHigh risk of furfural polymerization and product degradation.[1][2]
p-TsOHSlower reaction, cleaner productMilder conditions reduce side reactions; may require water removal.
Lewis Acid (e.g., Sn-Beta)High selectivity, clean reactionCan be highly effective but catalyst cost and removal are factors.[4]
Solvent Dioxane/NoneRoom temperature reactionSuitable for simple setups, but water accumulation can limit yield.
TolueneHigher temperature with water removalIdeal for driving equilibrium via Dean-Stark trap; risk of side reactions increases with heat.
Temperature Room TempSlow, but minimizes side productsPreferred starting point to maximize purity.[2]
RefluxFast, drives reaction to completionSignificantly increases the rate of byproduct formation; use only if necessary and with a mild catalyst.
Table 2: Identification of Common Impurities
ImpurityIdentification MethodCharacteristic SignatureMitigation Strategy
Unreacted Furfural ¹H NMR / GC-MSAldehydic proton (~9.6 ppm in ¹H NMR)Use slight excess of pentaerythritol or ensure reaction goes to completion.
Mono-acetal Intermediate ¹H NMR / LC-MSPresence of free -CH₂OH groupsUse slight excess of furfural; drive reaction with water removal.
Polymeric Byproducts Visual / ¹H NMRDark, insoluble material; broad, unresolved peaks in NMR baselineUse milder conditions (catalyst, temp); purify furfural before use.
2-Furoic Acid LC-MS / ¹H NMRCarboxylic acid proton (>10 ppm); product of Cannizzaro side reactionAvoid basic conditions; ensure inert atmosphere to prevent oxidation.[5]

References

  • A Formal General Method for the Synthesis of Spiroacetals: Easy Access to Oleocaran/Elmonin Core. ResearchGate. Available at: [Link]

  • 3,9-Di-2-furyl-2,4,8,10-tetraoxaspiro[5.5]undecane. National Center for Biotechnology Information. Available at: [Link]

  • 3,9-Di-2-furyl-2,4,8,10-tetra-oxa-spiro-[5.5]undecane. PubMed. Available at: [Link]

  • Synthesis of the Bis-Spiroacetal Core of the Antimitotic Agent Spirastrellolide B. ACS Publications. Available at: [Link]

  • Enzyme-Catalyzed Spiroacetal Formation in Polyketide Antibiotic Biosynthesis. PubMed. Available at: [Link]

  • Synthesis and biological properties of spiroacetal-containing small molecules. ResearchGate. Available at: [Link]

  • Asymmetric Synthesis of Naturally Occuring Spiroketals. National Center for Biotechnology Information. Available at: [Link]

  • A catalytic multicomponent coupling reaction for the enantioselective synthesis of spiroacetals. Royal Society of Chemistry. Available at: [Link]

  • Spacer-Mediated Synthesis of Contra-Thermodynamic Spiroacetals: Stereoselective Synthesis of C2-Symmetric Difructose Dianhydrides. ACS Publications. Available at: [Link]

  • Enantioselective synthesis of C-linked spiroacetal-triazoles as privileged natural product-like scaffolds. ResearchGate. Available at: [Link]

  • Synthesis of 3,9-diphenyl-2,4,8,10-tetraoxaspiro[5.5]undecane. ResearchGate. Available at: [Link]

  • Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N'-dimethylbarbituric acid to divinylketones. ScienceDirect. Available at: [Link]

  • Aldol Condensation of Furfural with Acetone Over Mg/Al Mixed Oxides. Influence of Water and Synthesis Method. MDPI. Available at: [Link]

  • Common reactions of furfural to scalable process of residual biomass. SciELO Colombia. Available at: [Link]

  • Photo-organocatalytic synthesis of acetals from aldehydes. Royal Society of Chemistry. Available at: [Link]

  • 3,9-Divinyl-2,4,8,10-tetraoxaspiro(5.5)undecane. Wikipedia. Available at: [Link]

  • Furfural Upgrading by Aldol Condensation with Ketones Over Solid-Base Catalysts. U.S. Department of Energy Office of Scientific and Technical Information. Available at: [Link]

  • Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives. ResearchGate. Available at: [Link]

  • Efficient Synthesis of Pentaerythritol in a Continuous Microreaction System. ResearchGate. Available at: [Link]

  • Production of liquid fuel intermediates from furfural via aldol condensation over Lewis acid zeolite catalysts. Royal Society of Chemistry. Available at: [Link]

  • Mechanism of aldol condensation of furfural with acetone. ResearchGate. Available at: [Link]

  • Optimising furfural production from lignocellulosic biomass: Feedstock selection, Process enhancement, and Techno-Economic and Environmental viability. ResearchGate. Available at: [Link]

  • Purification of tetrahydrofuran. Google Patents.

Sources

Optimization

Technical Support Center: Purification of 2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have engineered this guide to address the specific physicochemical challenges associated with isolating 2,4,8,10-tetraoxaspiro[5.5]undecane de...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have engineered this guide to address the specific physicochemical challenges associated with isolating 2,4,8,10-tetraoxaspiro[5.5]undecane derivatives. These sterically constrained spiroacetals and spiroketals—typically synthesized via the with various aldehydes or ketones[1]—present unique purification bottlenecks due to their extreme acid sensitivity, tendency to co-crystallize with starting materials, and vulnerability to oligomerization.

This guide bridges theoretical mechanistic chemistry with field-proven, self-validating laboratory protocols to ensure high-yield, high-purity recovery of your target compounds.

Troubleshooting Guide: Common Purification Bottlenecks

Issue A: Severe Yield Loss or Product Degradation During Column Chromatography
  • Diagnostic: Thin-Layer Chromatography (TLC) shows a single product spot prior to purification, but multiple spots (including starting materials) appear during or after elution.

  • Causality: 2,4,8,10-tetraoxaspiro[5.5]undecane derivatives are dicyclic acetals. Standard chromatographic silica gel possesses active silanol groups (Si-OH) with a pKa of ~4.5–5.0. When the spiroacetal interacts with these Brønsted acid sites, it undergoes rapid , reverting to pentaerythritol and the corresponding carbonyl compound[2].

  • Corrective Action: You must neutralize the stationary phase. Pre-treating the silica gel with 1–2% (v/v) triethylamine (TEA) competitively binds the acidic silanol sites, creating a self-validating, basic microenvironment that protects the acetal linkage[3].

Issue B: Persistent Co-crystallization with Unreacted Pentaerythritol
  • Diagnostic: NMR reveals persistent aliphatic multiplets corresponding to pentaerythritol, even after repeated recrystallization attempts.

  • Causality: Pentaerythritol contains four hydroxyl groups, forming a robust intermolecular hydrogen-bonding network. It acts as a structural scaffold that frequently co-precipitates or co-crystallizes with the spiroacetal product.

  • Corrective Action: Implement a chemical derivatization scavenging step. React the crude mixture with acetic anhydride and pyridine. This converts highly polar, unreacted pentaerythritol into , drastically altering its retention factor ( Rf​ ) and solubility profile, allowing for effortless separation via standard chromatography[4].

Issue C: Oligomerization of Vinyl Derivatives (e.g., DVTOSU)
  • Diagnostic: During distillation or thermal drying, the product turns viscous or solidifies into an insoluble mass.

  • Causality: Derivatives like 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane (DVTOSU) contain reactive allylic/vinylic moieties prone to auto-oxidation and at elevated temperatures[5].

  • Corrective Action: Always distill under high vacuum to lower the boiling point and add a radical scavenger (e.g., or iron pentacarbonyl) to the distillation flask to inhibit chain propagation[5],[6].

Quantitative Data Summary

The table below summarizes the optimal purification parameters for common 2,4,8,10-tetraoxaspiro[5.5]undecane derivatives based on their physical states and primary impurities.

DerivativePhysical StatePrimary ImpurityRecommended PurificationOptimal Solvent System
3,9-Dimethyl-3,9-bis(methoxycarbonylmethyl)-... Crystalline SolidUnreacted ketoneRecrystallizationMethanol[1]
3,9-Divinyl- (DVTOSU) Low-melting solidOligomers / AcroleinVacuum Distillation / Recryst.Pentane or n-Hexane[5]
3,9-Diphenyl- Crystalline SolidPentaerythritolBase-treated Silica ColumnHexane / EtOAc (with 1% TEA)

Step-by-Step Experimental Protocols

Protocol A: Base-Deactivated Silica Gel Chromatography

This protocol establishes a self-validating system to prevent in-situ acetal cleavage.

  • Slurry Preparation: Suspend standard flash silica gel (40–63 μm) in a mixture of Hexanes containing 2% (v/v) Triethylamine (TEA).

  • Column Packing: Pour the slurry into the column and flush with at least 3 column volumes (CV) of the Hexane/TEA mixture to ensure complete capping of acidic silanol sites.

  • Equilibration: Flush the column with 2 CV of your starting mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate containing 0.5% TEA).

  • Loading & Elution: Load the crude spiroacetal mixture. Elute using a gentle gradient. The continuous presence of trace TEA in the eluent maintains the basic microenvironment.

Protocol B: Selective Scavenging of Pentaerythritol via Derivatization

Use this workflow when unreacted pentaerythritol cannot be removed by extraction.

  • Derivatization: To the crude condensation product, add 3.0 equivalents of acetic anhydride and a catalytic amount of pyridine. Stir at room temperature for 4 hours.

  • Quenching: Quench the reaction with saturated aqueous sodium bicarbonate ( NaHCO3​ ) to neutralize excess acetic acid.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). The newly formed pentaerythritol tetra-acetate will partition into the organic phase alongside the spiroacetal.

  • Separation: Perform silica gel chromatography (Protocol A). The tetra-acetate derivative will elute at a significantly different Rf​ compared to the spiroacetal, ensuring >99% purity.

Purification Workflow Visualization

PurificationWorkflow N1 Crude Spiroacetal Mixture N2 Aqueous Extraction (Removes Pentaerythritol) N1->N2 Phase Separation N3 Base-Deactivated Silica (Prevents Hydrolysis) N2->N3 Organic Phase N4 Recrystallization (Hexane/Methanol) N3->N4 Eluent Evaporation N5 Pure 2,4,8,10-Tetraoxaspiro [5.5]undecane N4->N5 Filtration

Workflow for the isolation and purification of acid-sensitive spiroacetal derivatives.

Frequently Asked Questions (FAQs)

Q: Why is my DVTOSU product a liquid when literature states it is a crystalline solid? A: 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane (DVTOSU) has a low crystallization tendency and a melting point of 43–46 °C. Trace impurities (such as structural isomers or short-chain oligomers) easily depress the melting point, causing it to remain liquid at room temperature. Repeated recrystallization from n-hexane or aqueous methanol at -20 °C is required to force the precipitation of the pure white crystalline powder[5].

Q: Can I use alumina instead of silica gel to avoid acid hydrolysis? A: Yes. Neutral or basic alumina is an excellent alternative to silica gel for highly acid-sensitive compounds[3]. However, alumina generally offers lower theoretical plates (lower resolution) for closely related diastereomers. If you are separating complex stereoisomers of substituted spiroacetals, base-deactivated silica remains the superior choice for high-resolution purification.

Q: How do I verify the integrity of the spiroacetal core post-purification? A: Utilize 13C NMR spectroscopy. The quaternary spiro carbon (C6) in the 2,4,8,10-tetraoxaspiro[5.5]undecane skeleton typically resonates distinctively around 30–40 ppm depending on substitution, while the acetal carbons (C3, C9) appear around 100–105 ppm. Loss or shifting of these signals strongly indicates ring-opening or hydrolysis has occurred during purification.

References

  • Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives Source: PubMed Central (PMC) URL:[Link]

  • Synthesis of formaldehyde bis(pentaerythritol) acetal (BPMF) Source: South African Journal of Chemistry URL:[Link]

  • 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane Source: Wikipedia URL:[Link]

  • Method of preparing di(ketene acetals) (US6863782B2)
  • Recent problems with silica gel chromatography Source: ResearchGate URL:[Link]

  • Advice on neutralising silica gel for column chromatography of sensitive compounds Source: Reddit (r/Chempros) URL:[Link]

Sources

Troubleshooting

Section 1: Thermodynamic vs. Kinetic Control in Spiroacetalization

Welcome to the Technical Support Center for Spiroacetal Synthesis. As a Senior Application Scientist, I have designed this guide to help you troubleshoot the complex stereoelectronic and mechanistic challenges inherent i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Spiroacetal Synthesis. As a Senior Application Scientist, I have designed this guide to help you troubleshoot the complex stereoelectronic and mechanistic challenges inherent in constructing substituted spiroacetal scaffolds.

Below, you will find field-proven insights, self-validating experimental protocols, and mechanistic troubleshooting steps to ensure high yield and stereocontrol in your drug development workflows.

Q: Why am I getting a mixture of epimers when cyclizing my keto-diol precursor under standard acidic conditions? A: This is a classic manifestation of thermodynamic equilibration. Under acidic conditions (e.g., using Trifluoroacetic acid or HCl), the spiroacetalization process is reversible. The reaction is governed by the anomeric effect , which provides stereoelectronic stabilization ( nO​→σC−O∗​ ) when the C-O bonds are axially oriented. Because the system is under thermodynamic control, it will naturally favor the anomeric spiroacetal as the major product. However, the reversible nature of the acid-catalyzed pathway often yields a thermodynamic mixture of both anomeric and non-anomeric spiroacetals [1]. To isolate the kinetically favored non-anomeric spiroacetal, you must avoid acidic conditions that allow for ring-opening and epimerization.

Q: How does the ring size of my target molecule affect the ratio of spiroacetal epimers? A: The stabilization energy provided by the anomeric effect is highly dependent on the geometry of the ring system. In [6,6]-spiroacetals, the double anomeric effect strongly favors the diaxial conformation. However, in [6,5]-spiroacetals, the geometric constraints of the 5-membered ring reduce optimal orbital overlap, leading to a measurable decrease in anomeric stabilization [1]. Consequently, thermodynamic equilibration of [6,5]-systems yields a higher proportion of the non-anomeric epimer compared to [6,6]-systems.

Table 1: Thermodynamic Equilibrium Ratios of Spiroacetal Ring Systems

Ring SystemAnomeric (Thermodynamic)Non-anomeric (Kinetic)Anomeric Stabilization
[6,6]-Spiroacetal 95%5%High (Optimal Orbital Overlap)
[6,5]-Spiroacetal 87%13%Moderate (Decreased Overlap)

Q: Can I use endocyclic enol ethers instead of keto-diols to access these structures? A: Yes. The spiroacetalization of endocyclic enol ethers is a highly versatile strategy. Under thermodynamically equilibrating conditions, this approach efficiently constructs anomeric spiroacetals. Conversely, applying specific kinetic conditions to these enol ethers allows for the targeted synthesis of structurally diverse non-anomeric spiroacetals from readily available acyclic precursors [2].

G Precursor Acyclic Precursor (Keto-diol or Enol Ether) Acid Acidic Conditions (e.g., TFA) Precursor->Acid Base Kinetic Conditions (e.g., Reductive Lithiation) Precursor->Base Thermo Thermodynamic Control (Anomeric Effect) Acid->Thermo Kinetic Kinetic Control (Irreversible Trapping) Base->Kinetic Anomeric Anomeric Spiroacetal (Major) Thermo->Anomeric Reversible NonAnomeric Non-Anomeric Spiroacetal (Major) Thermo->NonAnomeric Minor Kinetic->NonAnomeric Irreversible

Reaction pathways for thermodynamic vs. kinetic control in spiroacetalization.

Section 2: Stereoselective & Asymmetric Catalysis Troubleshooting

Q: My chiral phosphoric acid (CPA)-catalyzed spiroketalization is yielding low enantiomeric excess (ee). How can I troubleshoot this? A: Mechanistic and computational studies indicate that CPA-catalyzed spiroketalizations of enol ethers proceed via an asynchronous concerted mechanism with a relatively short-lived polar transition state (average lifetime 519 fs), rather than a long-lived oxocarbenium intermediate [3]. Because the transition state relies on a highly organized, stereocontrolling hydrogen-bonding network between the chiral phosphate and the substrate, the presence of trace water or elevated temperatures will disrupt this network, leading to racemic background reactions.

G Start Low ee% in CPA Catalysis CheckWater System Moisture Check Start->CheckWater Dry Rigorous Drying (Molecular Sieves) CheckWater->Dry Wet CheckTemp Temperature Optimization CheckWater->CheckTemp Dry Dry->CheckTemp Temp Lower Temp to -78°C CheckTemp->Temp Too High CheckCat Catalyst Loading Check CheckTemp->CheckCat Optimal Temp->CheckCat Cat Increase to 10-20 mol% CheckCat->Cat <10 mol% Success High Enantioselectivity (>90% ee) CheckCat->Success Optimal Cat->Success

Troubleshooting workflow for low enantiomeric excess in CPA-catalyzed reactions.

Section 3: Self-Validating Experimental Protocols

Protocol A: Acid-Catalyzed Thermodynamic Equilibration of Spiroacetals

Objective: To synthesize the thermodynamically favored anomeric spiroacetal from a keto-diol precursor.

  • Preparation: Dissolve the acyclic keto-diol precursor (1.0 eq) in anhydrous benzene to achieve a 0.1 M concentration. Causality: Benzene is chosen because non-polar solvents maximize the stereoelectronic anomeric effect; polar solvents can solvate the open-chain form and alter the equilibrium.

  • Acidification: Add a catalytic amount of Trifluoroacetic Acid (TFA) (0.1 eq) at room temperature.

  • Equilibration & Validation: Stir the reaction mixture.

    • Self-Validation Check: Monitor the reaction via 1 H-NMR of crude aliquots. Equilibrium is confirmed when the integration ratio of the anomeric vs. non-anomeric acetal protons remains constant across two measurements taken 2 hours apart (typically achieved between 12-24 hours).

  • Quenching: Quench the reaction strictly with saturated aqueous NaHCO 3​ . Causality: Immediate neutralization is required to prevent further epimerization during the concentration phase.

  • Isolation: Extract with EtOAc, dry over Na 2​ SO 4​ , concentrate, and purify via flash column chromatography.

Protocol B: CPA-Catalyzed Stereoselective Spiroketalization

Objective: To achieve high enantiomeric excess utilizing an asynchronous concerted mechanism.

  • Catalyst Preparation & Validation:

    • Self-Validation Check: Azeotropically dry the Chiral Phosphoric Acid (CPA) catalyst (10 mol%) with anhydrous toluene (3x) prior to use. The complete removal of water is critical to prevent the disruption of the transition state hydrogen-bonding network.

  • Substrate Addition: Dissolve the enol ether substrate in anhydrous toluene under an argon atmosphere and cool to -78 °C. Add the dried CPA.

  • Reaction & Validation: Stir at -78 °C.

    • Self-Validation Check: Monitor conversion via chiral HPLC. If conversion stalls before 90%, catalyst deactivation has occurred (often due to trace nucleophiles); spike the reaction with an additional 5 mol% of freshly dried CPA.

  • Quenching: Quench rapidly with cold basic alumina or a pH 7 buffer at -78 °C before warming to room temperature to lock the stereocenter irreversibly.

References

  • Nonanomeric Spiroketals in Natural Products: Structures, Sources, and Synthetic Strategies.
  • An Efficient Strategy for the Synthesis of Endocyclic Enol Ethers and Its Application to the Synthesis of Spiroacetals.
  • Studies of the Mechanism and Origins of Enantioselectivity for the Chiral Phosphoric Acid-Catalyzed Stereoselective Spiroketalization Reactions. Journal of the American Chemical Society. Verify Source

Sources

Optimization

Technical Support Center: Side Reactions in the Condensation of Pentaerythritol with Aldehydes

Welcome to the technical support center for the synthesis of pentaerythritol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of pentaerythritol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of the condensation reaction between pentaerythritol and aldehydes. Here, we will delve into the common side reactions, provide robust troubleshooting strategies, and answer frequently asked questions to help you optimize your synthetic protocols, improve yield, and ensure the purity of your final product.

Troubleshooting Guide: Common Issues and Solutions

The synthesis of pentaerythritol, which involves the base-catalyzed reaction of acetaldehyde with an excess of formaldehyde, is a classic example of a crossed aldol and crossed Cannizzaro reaction.[1][2] While the main reaction pathway is well-established, several side reactions can occur, leading to reduced yields and the formation of impurities that can be challenging to remove.[3]

Issue 1: Low Yield of Monopentaerythritol

A consistently low yield of the desired monopentaerythritol is a frequent challenge. This can often be attributed to a combination of factors that favor the formation of side products.

Potential Causes & Solutions:

  • Suboptimal Reaction Temperature: The initial aldol condensation is rapid at lower temperatures (20-30°C), while the subsequent Cannizzaro reaction, which forms pentaerythritol, is more dominant at higher temperatures (40-60°C).[3] Maintaining a carefully controlled temperature, often not exceeding 55°C during the addition of the base catalyst, is critical to balance these reaction rates and minimize the formation of unwanted by-products.[3][4]

  • Incorrect Molar Ratios: An excess of formaldehyde is necessary to drive the reaction towards pentaerythritol. However, an excessively high molar ratio can lead to the formation of pentaerythritol formals.[5] Conversely, a lower formaldehyde-to-acetaldehyde ratio can increase the production of dipentaerythritol and other polypentaerythritols.[3]

  • Inefficient Mixing: The reaction is highly exothermic. Poor stirring can create localized "hot spots," promoting side reactions and the formation of colored impurities.[3] Vigorous and consistent agitation is essential for maintaining a uniform temperature and homogeneous reaction mixture.

  • Losses During Work-up: Significant product loss can occur during filtration, washing, and recrystallization. Ensure complete precipitation before filtration and use minimal volumes of cold solvent for washing to reduce dissolution of the product.

Issue 2: Formation of Dipentaerythritol and Other Polypentaerythritols

The formation of higher oligomers like dipentaerythritol and tripentaerythritol is a common side reaction that reduces the yield of the desired monopentaerythritol.[3][6]

Mechanism of Formation:

Dipentaerythritol is formed when monopentaerythritol, the desired product, reacts further with reaction intermediates.[7][8]

Strategies for Minimization:

  • Molar Ratio Control: Reducing the molar ratio of formaldehyde to acetaldehyde can lead to an increase in the formation of these higher homologues.[3] Careful optimization of this ratio is key.

  • Reaction Time: Prolonged reaction times can increase the likelihood of these subsequent reactions occurring. Monitoring the reaction progress and stopping it once the consumption of the limiting reagent is complete can help.

Issue 3: Presence of Pentaerythritol Formals (Cyclic and Linear)

Pentaerythritol formals are by-products resulting from the reaction of pentaerythritol with excess formaldehyde in the alkaline reaction medium.[3][5] These can exist as cyclic or linear structures.

Formation and Control:

  • Excess Formaldehyde: The primary cause is an excessive amount of formaldehyde. While an excess is needed, a very large excess will favor formal formation.[3][5]

  • pH Control: The reaction is typically carried out in a basic medium (pH 9-11).[9][10] However, excessively high pH can promote not only formal formation but other side reactions as well.

  • Acidic Hydrolysis: Formals can often be hydrolyzed back to pentaerythritol and formaldehyde under acidic conditions during the work-up procedure.[5]

Issue 4: Discolored Final Product (Yellow to Brown)

A colored product indicates the presence of impurities, often arising from the self-condensation of aldehydes or the formation of "formose" sugars.[3][5]

Causes and Prevention:

  • Formose Reaction: Under alkaline conditions, formaldehyde can undergo self-condensation to form a complex mixture of sugars, collectively known as formose sugars.[3][5] This is particularly prevalent when using calcium hydroxide as the base.

  • Acetaldehyde Self-Condensation: Acetaldehyde can also undergo self-aldol condensation.[11][12]

  • Temperature Control: Strict temperature control is the most effective way to minimize the formation of these colored by-products.[3]

  • Decolorization: The use of activated carbon during the work-up can effectively remove many colored impurities.[3][4]

Data Summary: Impact of Reaction Conditions on Side Product Formation
Reaction ParameterEffect on Dipentaerythritol FormationEffect on Formal FormationEffect on Formose Sugar Formation
Formaldehyde/Acetaldehyde Ratio Decreases Increases[5]No significant direct effect
Formaldehyde/Acetaldehyde Ratio Increases[3] DecreasesNo significant direct effect
Temperature Increases (promotes further reaction) Increases Significantly Increases
pHCan promote various side reactions Increases Increases[3][5]
Reaction Time Increases Increases Increases
Experimental Protocol: A General Procedure for Pentaerythritol Synthesis

This protocol is a generalized procedure and should be adapted and optimized for specific laboratory conditions and desired product specifications.

Materials:

  • Paraformaldehyde

  • Acetaldehyde

  • Calcium Hydroxide (or Sodium Hydroxide)

  • Deionized Water

  • Dilute Hydrochloric Acid

  • Activated Carbon

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a mechanical stirrer and a thermometer, suspend paraformaldehyde in deionized water containing acetaldehyde.[4]

  • Catalyst Addition: With vigorous stirring, add the base catalyst (e.g., powdered calcium hydroxide) in small portions. Control the rate of addition to maintain the reaction temperature below 55°C.[3][4] The mixture will likely turn a pale yellow color.[3][4]

  • Reaction: After the complete addition of the catalyst, continue stirring for a set period (e.g., three hours) while maintaining the temperature.[4]

  • Neutralization and Decolorization: Filter the reaction mixture. Acidify the filtrate with dilute hydrochloric acid to a slightly acidic pH. Add activated carbon, stir, and filter again to obtain a colorless solution.[3][4]

  • Crystallization: Concentrate the filtrate under reduced pressure until crystals begin to form. Cool the solution to induce further crystallization.[4]

  • Isolation and Purification: Collect the crystals by filtration, wash with a minimal amount of cold water, and dry. Recrystallization from hot water may be necessary for higher purity.[4]

Diagram: Key Reaction Pathways

G cluster_main Main Reaction Pathway cluster_side Side Reactions AcH Acetaldehyde Pentaerythrose Pentaerythrose AcH->Pentaerythrose + 3 FA (Aldol Condensation) AcH_Self Acetaldehyde Self-Condensation Products (Side Product) AcH->AcH_Self Self-Condensation FA Formaldehyde Formose Formose Sugars (Side Product) FA->Formose Self-Condensation Base Base (e.g., NaOH) Base->AcH Base->Pentaerythrose PE Pentaerythritol (Desired Product) Pentaerythrose->PE + 1 FA (Crossed Cannizzaro) DiPE Dipentaerythritol (Side Product) PE->DiPE + Intermediates Formals Pentaerythritol Formals (Side Product) PE->Formals + Excess FA

Caption: Main and side reaction pathways in pentaerythritol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary side products I should be aware of in the condensation of pentaerythritol with aldehydes?

A1: The most common side products include:

  • Dipentaerythritol, Tripentaerythritol, and other Polypentaerythritols: These are formed from the further reaction of the desired pentaerythritol product.[3][13]

  • Pentaerythritol Formals (Cyclic and Linear): These result from the reaction of pentaerythritol with excess formaldehyde.[3][5]

  • Formose Sugars: A complex mixture of sugars formed from the self-condensation of formaldehyde under basic conditions.[3][5]

  • Acetaldehyde Self-Condensation Products: Products arising from the self-aldol reaction of acetaldehyde.[11][12]

  • Carboxylic Acids: Formed from the oxidation of intermediate products.[9]

Q2: How does the choice of base catalyst affect the reaction?

A2: The choice and concentration of the base catalyst are critical. Sodium hydroxide and calcium hydroxide are commonly used.[4][5] The pH of the reaction medium should be carefully controlled, typically between 9 and 11.[9] An excessively high pH can promote side reactions like the Cannizzaro reaction of formaldehyde and the formation of formose sugars. The catalyst concentration should be optimized to promote the desired reaction while suppressing side reactions.[9]

Q3: What analytical techniques are best for identifying and quantifying side products?

A3: A combination of techniques is often employed for a comprehensive analysis:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or mass spectrometry (MS) detection is a powerful tool for separating and identifying pentaerythritol and its various by-products.[14][15]

  • Gas Chromatography (GC): GC, often coupled with MS (GC-MS), can be used for the analysis of volatile components and derivatives of the products.[16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of the main product and any isolated impurities.[18]

Q4: Can I use a Dean-Stark apparatus to remove water and drive the acetal formation forward?

A4: Yes, for the formation of acetals from pentaerythritol and other aldehydes (a subsequent reaction after the initial synthesis of pentaerythritol), a Dean-Stark apparatus is a standard and effective method for removing the water formed during the reaction, thereby driving the equilibrium towards the acetal product.[19] This is particularly useful when reacting pentaerythritol with aldehydes other than formaldehyde to create specific acetals.[20]

Q5: My acetal deprotection is causing issues with other sensitive functional groups. What are my options?

A5: If standard strong acid-catalyzed deprotection is too harsh, consider milder, more chemoselective methods. Options include using a Lewis acid catalyst or employing non-acidic methods. For instance, iodine in acetone can be an effective and mild reagent for the deprotection of some acetals.[21]

Diagram: Troubleshooting Workflow for Low Yield

G Start Low Yield of Pentaerythritol Check_Temp Verify Temperature Control (40-60°C) Start->Check_Temp Check_Ratio Analyze Reactant Molar Ratios (FA:AcH) Check_Temp->Check_Ratio Optimal Action_Temp Optimize Temperature Profile Check_Temp->Action_Temp Inconsistent/ Incorrect Check_Mixing Evaluate Stirring Efficiency Check_Ratio->Check_Mixing Optimal Action_Ratio Adjust Formaldehyde Excess Check_Ratio->Action_Ratio Suboptimal Check_Workup Review Work-up & Purification Procedure Check_Mixing->Check_Workup Efficient Action_Mixing Increase Stirring Speed/ Improve Baffling Check_Mixing->Action_Mixing Inefficient Check_Workup->Start No Obvious Losses Action_Workup Minimize Wash Volumes/ Ensure Complete Precipitation Check_Workup->Action_Workup Losses Identified Success Yield Improved Action_Temp->Success Action_Ratio->Success Action_Mixing->Success Action_Workup->Success

Caption: A systematic approach to troubleshooting low product yield.

References

  • US5741956A - Process for the preparation of pentaerythritol - Google Patents.
  • Synthesis of formaldehyde bis (pentaerythritol) acetal (BPMF). Available at: [Link]

  • How to avoid side reactions during the synthesis of Dipentaerythritol? - Blog. Available at: [Link]

  • pentaerythritol - Organic Syntheses Procedure. Available at: [Link]

  • Experienced supplier of UF MUF Resin Glue Plant - WUXI HELIPONT CHEMICAL TECHNOLOGY CO., LTD. Available at: [Link]

  • The Tollens Condensation - The Science Snail. Available at: [Link]

  • CN1165804A - Process for preparation of pentaerythritol - Google Patents.
  • Synthesis of Pentaerythritol from Formaldehyde and Acetaldehyde - News. Available at: [Link]

  • Pentaerythritol - HOW does it work - Powered by XMB 1.9.11 - Sciencemadness.org. Available at: [Link]

  • Pentaerythritol Tetranitrate (PETN) Surveillance by HPLC-MS: Instrumental Parameters Development - OSTI.gov. Available at: [Link]

  • Part per quadrillion quantitation of pentaerythritol tetranitrate vapor using online sampling gas chromatography-mass spectrometry - PubMed. Available at: [Link]

  • US3410915A - Process for continuous manufacture of pentaerythritol - Google Patents.
  • Aldol condensation - Wikipedia. Available at: [Link]

  • Efficient Synthesis of Pentaerythritol in a Continuous Microreaction System | Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

  • PENTAERYTHRITOL DERIVATIVES: I.MECHANISM OF FORMATION OF DIPENTAERYTHRITOL - Canadian Science Publishing. Available at: [Link]

  • Method of determining pentaerythritol concentration in aqueous solutions - Google Patents.
  • D 2195 – 05 - Standard Test Methods for - Pentaerythritol1. Available at: [Link]

  • HPLC-MS Examination of Impurities in Pentaerythritol Tetranitrate - ResearchGate. Available at: [Link]

  • Pentaerythritol – Knowledge and References - Taylor & Francis. Available at: [Link]

  • Acetalation of Pentaerithritol Catalyzed by an Al-Pillared Saponite - ResearchGate. Available at: [Link]

  • Trying to make an acetal in the lab and it isn't working no matter what I try. Does anyone know why? : r/chemistry - Reddit. Available at: [Link]

  • Hydrates, Hemiacetals, and Acetals - Master Organic Chemistry. Available at: [Link]

  • CN103145690A - Acetals pentaerythritol tetraacrylate and preparatory method thereof - Google Patents.
  • US2719867A - Purification of pentaerythritol - Google Patents.
  • Acetals Formation and Hydrolysis - Organic Chemistry Tutor. Available at: [Link]

  • PENTAERYTHRITOL DERIVATIVES: I.MECHANISM OF FORMATION OF DIPENTAERYTHRITOL - DOI. Available at: [Link]

  • CCXIX.—The condensation of pentaerythritol with aldehydes - Journal of the Chemical Society, Transactions (RSC Publishing). Available at: [Link]

  • Formation and Reactions of Acetals - Chemistry Steps. Available at: [Link]

  • A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC. Available at: [Link]

  • Acetal Hydrolysis Mechanism - Chemistry Steps. Available at: [Link]

  • WO1999016735A1 - Method for making acetal compounds - Google Patents.
  • Continuous process of production of pentaerythritol (Journal Article) | OSTI.GOV. Available at: [Link]

Sources

Troubleshooting

optimization of reaction conditions for spiroacetal formation

Welcome to the Technical Support Center for Spiroacetal Formation. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Spiroacetal Formation. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize the synthesis of spiroacetal scaffolds.

Spiroacetals are ubiquitous structural motifs in biologically active natural products (e.g., polyether antibiotics, marine toxins). However, their synthesis is notoriously prone to stereochemical and regiochemical pitfalls. This guide synthesizes field-proven insights to help you establish self-validating, high-yielding experimental systems.

Part 1: Troubleshooting Guides & FAQs

Q1: I am getting a mixture of diastereomers instead of a single spiroacetal product. How can I drive the reaction to completion? The Causality: When cyclizing acyclic dihydroxyketones under standard Brønsted acid conditions, the reaction proceeds via a high-energy oxocarbenium ion intermediate. If you are observing a mixture, your reaction is likely caught between kinetic and thermodynamic control. The thermodynamically favored product is the one that maximizes the number of anomeric effects —typically the configuration where both C–O bonds are axial to their adjacent rings, allowing for optimal n→σ∗ hyperconjugation[1][2]. The Solution: To drive the reaction to the thermodynamic sink, you must establish fully equilibrating conditions. Use a strong acid (e.g., p -TsOH or Camphorsulfonic acid (CSA)), a non-polar solvent (such as CH 2​ Cl 2​ or toluene) to destabilize the charged oxocarbenium intermediate, and extend the reaction time or elevate the temperature.

Q2: My target molecule requires the kinetically favored (non-thermodynamic) spiroacetal, but it keeps epimerizing. What are the best conditions to prevent this? The Causality: Kinetic control requires you to trap the first-formed spiroacetal before the oxocarbenium ion can re-open and equilibrate to the thermodynamic state. Strong acids cause rapid epimerization. The Solution: You must use milder acids and strictly control the temperature. For advanced stereocontrol, the use of Chiral Phosphoric Acids (CPAs) , such as BINOL-derived (S)-TRIP, has proven highly effective. CPAs can completely override the inherent substrate preference for the thermodynamic product, allowing for highly enantioselective and diastereoselective formation of non-thermodynamic spiroketals at low temperatures (-20 °C) in hydrocarbon solvents[3].

Q3: My substrate is highly acid-sensitive and degrades during standard dehydrative spiroacetalization. Are there milder alternatives? The Causality: Traditional methods rely on the Brønsted-acid catalyzed dehydration of ketodiols, which generates water and requires harsh conditions to force the equilibrium forward. The Solution: Transition-metal catalysis offers a powerful alternative by utilizing triple bonds as carbonyl surrogates. Gold(I)-catalyzed spiroacetalization of alkyne diols is the premier method for sensitive substrates. The Au(I) catalyst acts as a soft Lewis acid, selectively activating the alkyne for nucleophilic attack by the pendant hydroxyl groups under extremely mild, room-temperature conditions, bypassing the harsh dehydration step entirely[4].

Q4: When using Gold catalysis on alkyne triols, I get a complex mixture of ring sizes. How do I control regioselectivity? The Causality: Regioselectivity in metal-catalyzed hydroalkoxylation is dictated by the relative rates of cyclization (e.g., 5-exo vs. 6-endo). When multiple hydroxyl nucleophiles are present, they compete for the activated alkyne, leading to mixtures. The Solution: Implement an acetonide protecting group strategy . By masking two of the competing nucleophiles as an acetonide, you force a stepwise spiroketalization. The single free alcohol cyclizes first. Subsequently, the intermediate undergoes an extrusion of acetone, revealing the second nucleophile which then closes the second ring. This effectively regulates the reaction sequence and delivers the desired spiroketal with high diastereoselectivity[4][5].

Part 2: Experimental Protocols

Workflow: Gold(I)-Catalyzed Synthesis of Unsaturated Spiroketals from Alkyne Diols

This self-validating protocol utilizes AuCl to achieve highly regioselective spiroacetalization via the acetonide-extrusion pathway[4].

Materials: Acetonide-protected alkyne diol substrate, AuCl (5 mol%), anhydrous CH 2​ Cl 2​ , Celite. Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with inert argon gas. Ensure the CH 2​ Cl 2​ solvent is rigorously degassed and anhydrous to prevent catalyst poisoning.

  • Catalyst Initiation: Add AuCl (5 mol%) to the flask, followed by the addition of anhydrous CH 2​ Cl 2​ (to reach a 0.05 M substrate concentration). Stir at room temperature for 5 minutes to ensure a homogeneous suspension.

  • Substrate Addition: Dissolve the acetonide-protected alkyne diol in a minimal amount of CH 2​ Cl 2​ and add it dropwise to the catalyst suspension.

  • Cyclization & Extrusion: Stir the reaction at room temperature. The Au(I) will activate the alkyne, prompting the first intramolecular hydroalkoxylation. Monitor via TLC (Thin Layer Chromatography). As the reaction proceeds, you will observe the extrusion of acetone (which acts as the thermodynamic driving force) and the subsequent closure of the second ring.

  • Quenching & Purification: Once the starting material is consumed (typically 1-4 hours), quench the reaction by filtering the mixture through a short pad of Celite to remove the gold salts. Wash the pad with ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure and purify the crude residue via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the pure unsaturated spiroketal.

Part 3: Data Presentation

The following table summarizes the causal relationship between reaction conditions, catalyst choice, and the resulting stereochemical control (Thermodynamic vs. Kinetic).

Table 1: Optimization of Reaction Conditions for Spiroacetalization

EntrySubstrate TypeCatalyst (Loading)SolventTemp (°C)Major Product ControlYield (%)
1Acyclic Dihydroxyketone p -TsOH (10 mol%)CH 2​ Cl 2​ 25Thermodynamic (>95:5 dr)85 - 95
2Cyclic Enol Ether(PhO) 2​ PO 2​ H (10 mol%)Toluene-20Kinetic (10:90 dr)82
3Cyclic Enol Ether(S)-TRIP CPA (5 mol%)Hexane-20Kinetic / Enantioselective89
4Alkyne DiolAuCl / AgOTf (5 mol%)CH 2​ Cl 2​ 25Regioselective95
5Acetonide-Alkyne DiolAuCl (5 mol%)CH 2​ Cl 2​ 25Regioselective67 - 77

Part 4: Mandatory Visualization

The following diagram illustrates the mechanistic divergence of spiroacetal formation, highlighting the critical junction where experimental conditions dictate whether the kinetic or thermodynamic product is formed.

G Acyclic Acyclic Precursor (Dihydroxyketone / Enol Ether) Oxo Oxocarbenium Ion Intermediate (High Energy) Acyclic->Oxo Acid Catalysis (-H2O) Kinetic Kinetic Spiroacetal (1 Anomeric Effect) Favored by Weak Acids / Low Temp Oxo->Kinetic Fast Cyclization (Kinetic Control) Thermo Thermodynamic Spiroacetal (2 Anomeric Effects) Favored by Strong Acids / Equilibration Oxo->Thermo Slow/Reversible Cyclization (Thermodynamic Control) Kinetic->Oxo Epimerization (Strong Acid)

Caption: Mechanistic divergence in spiroacetal formation highlighting thermodynamic vs. kinetic control.

References

  • Chiral Phosphoric Acid-Catalyzed Enantioselective and Diastereoselective Spiroketalizations Source: Journal of the American Chemical Society (JACS) URL:[Link]

  • Controlling Regiochemistry in the Gold-Catalyzed Synthesis of Unsaturated Spiroketals Source: Organic Letters URL:[Link]

  • Dispiroketals: a new functional group for organic synthesis Source: Contemporary Organic Synthesis (RSC Publishing) URL:[Link]

Sources

Optimization

Technical Support Center: Navigating the Stability of 3,9-di-2-furanyl-2,4,8,10-tetraoxaspiro[5.5]undecane

Welcome to the dedicated technical support center for 3,9-di-2-furanyl-2,4,8,10-tetraoxaspiro[5.5]undecane. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth gu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for 3,9-di-2-furanyl-2,4,8,10-tetraoxaspiro[5.5]undecane. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments and formulations.

Introduction: Understanding the Stability Landscape

3,9-di-2-furanyl-2,4,8,10-tetraoxaspiro[5.5]undecane is a unique molecule featuring a central spiroacetal core flanked by two furan rings. While this structure offers potential for various applications, it also presents specific stability challenges that researchers must navigate. The primary points of vulnerability are the spiroacetal linkage and the furan moieties, which are susceptible to degradation under certain environmental conditions. This guide will equip you with the knowledge to anticipate and mitigate these stability issues.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability of 3,9-di-2-furanyl-2,4,8,10-tetraoxaspiro[5.5]undecane.

Q1: What are the main factors that can cause the degradation of 3,9-di-2-furanyl-2,4,8,10-tetraoxaspiro[5.5]undecane?

A1: The primary factors affecting the stability of this compound are:

  • pH: The spiroacetal linkage is highly susceptible to acid-catalyzed hydrolysis. The furan rings are also prone to degradation in acidic environments.

  • Temperature: While the spiroacetal core generally exhibits good thermal stability, elevated temperatures can accelerate degradation, especially in the presence of other stressors like acid or light.

  • Light: Furan-containing compounds can be susceptible to photodegradation through direct photolysis or reaction with reactive oxygen species generated by light.

  • Solvents: The choice of solvent can influence the rate of degradation. Protic solvents, especially in the presence of acid, can facilitate hydrolysis.

Q2: My compound appears to be degrading in my formulation. What are the likely degradation products?

A2: Degradation is most likely to occur at the spiroacetal and furan moieties. The expected degradation pathways include:

  • Acid-Catalyzed Hydrolysis of the Spiroacetal: This would lead to the opening of the spiro rings, ultimately yielding pentaerythritol and 2-furaldehyde.

  • Degradation of the Furan Rings: Acid-catalyzed ring-opening of the furan moieties can lead to the formation of dicarbonyl compounds. Photodegradation may result in various oxidation products.

Q3: What are the ideal storage conditions for 3,9-di-2-furanyl-2,4,8,10-tetraoxaspiro[5.5]undecane?

A3: To ensure maximum stability, the compound should be stored:

  • In a cool, dry place.

  • Protected from light, using amber vials or by storing in the dark.

  • Under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

  • In an aprotic solvent if in solution, and buffered to a neutral or slightly basic pH if an aqueous environment is unavoidable.

Troubleshooting Guide

Encountering unexpected results? This guide will help you troubleshoot common stability-related issues.

Observed Issue Potential Cause Recommended Action
Loss of compound purity over time in solution. Acid-catalyzed hydrolysis of the spiroacetal or furan rings.- Ensure the solvent is aprotic and free of acidic impurities.- If an aqueous solution is necessary, use a buffer to maintain a neutral or slightly basic pH.- Store solutions at low temperatures (e.g., -20°C or -80°C).
Appearance of new peaks in HPLC/UPLC chromatogram. Formation of degradation products.- Characterize the new peaks using mass spectrometry (MS) to identify potential degradation products like pentaerythritol, 2-furaldehyde, or furan ring-opened species.- Perform a forced degradation study (see Experimental Protocols) to confirm the identity of the degradants.
Discoloration of the compound (e.g., turning yellow or brown). Furan ring degradation or polymerization.- Minimize exposure to light and air.- Store under an inert atmosphere.- Analyze the sample for impurities.
Inconsistent results in biological assays. Degradation of the active compound in the assay medium.- Assess the stability of the compound in the specific assay buffer and under the assay conditions (temperature, light exposure).- Prepare fresh solutions of the compound immediately before use.

Experimental Protocols

To assist in your research, we provide the following detailed protocols for assessing the stability of 3,9-di-2-furanyl-2,4,8,10-tetraoxaspiro[5.5]undecane.

Protocol 1: Forced Degradation Study

A forced degradation study is crucial for identifying potential degradation products and pathways.

Objective: To intentionally degrade the compound under various stress conditions to understand its stability profile.

Materials:

  • 3,9-di-2-furanyl-2,4,8,10-tetraoxaspiro[5.5]undecane

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity solvents (e.g., acetonitrile, methanol, water)

  • Photostability chamber

  • Oven

  • HPLC or UPLC system with UV/PDA and MS detectors

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent (e.g., acetonitrile/water) and add HCl to a final concentration of 0.1 M. Incubate at a controlled temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.

  • Base Hydrolysis: Repeat the procedure from step 1, but use 0.1 M NaOH instead of HCl.

  • Oxidative Degradation: Dissolve the compound in a suitable solvent and add H₂O₂ (e.g., 3%). Incubate at room temperature and collect samples at various time points.

  • Thermal Degradation: Store the solid compound or a solution in an oven at an elevated temperature (e.g., 80°C) and analyze at different time intervals. Studies on analogous bioaromatic-based spiro polycycloacetals have shown thermal degradation temperatures in the range of 343–370 °C, suggesting good thermal stability of the spiroacetal core itself.[1][2]

  • Photodegradation: Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be kept in the dark. Analyze the samples at appropriate time points. Furan-containing pharmaceuticals have been shown to be susceptible to direct photolysis.[3]

Analysis: Analyze all samples by a stability-indicating HPLC or UPLC-MS method (see Protocol 2) to quantify the parent compound and detect any degradation products.

Protocol 2: Stability-Indicating HPLC-UV/MS Method

Objective: To develop an analytical method capable of separating the parent compound from its potential degradation products.

Instrumentation:

  • HPLC or UPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS).

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

Chromatographic Conditions (Example):

ParameterCondition
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute all components. A typical gradient might be 5% to 95% B over 10-15 minutes.
Flow Rate 0.3 mL/min
Column Temperature 30°C
Detection PDA: 200-400 nm; MS: Electrospray ionization (ESI) in positive and negative modes.
Injection Volume 5 µL

Procedure:

  • Prepare solutions of the pure compound and samples from the forced degradation study.

  • Inject the samples into the HPLC/UPLC system.

  • Monitor the separation of the parent peak from any degradation product peaks.

  • Use the PDA detector to check for peak purity.

  • Use the MS detector to obtain mass-to-charge ratios (m/z) of the parent compound and any degradants to aid in their identification.

Protocol 3: Monitoring Hydrolysis by NMR Spectroscopy

Objective: To directly observe the hydrolysis of the spiroacetal in real-time.

Instrumentation:

  • NMR spectrometer

Procedure:

  • Dissolve the compound in a deuterated solvent (e.g., DMSO-d₆).

  • Acquire a baseline ¹H NMR spectrum.

  • Add a small amount of D₂O containing a catalytic amount of a deuterated acid (e.g., DCl).

  • Acquire a series of ¹H NMR spectra over time.

  • Monitor the disappearance of the signals corresponding to the spiroacetal protons and the appearance of new signals corresponding to the hydrolysis products (pentaerythritol and 2-furaldehyde). Ultrafast 2D NMR techniques can also be employed for real-time mechanistic studies of acetal hydrolysis.[4]

Visualizing Degradation Pathways

To better understand the potential degradation of 3,9-di-2-furanyl-2,4,8,10-tetraoxaspiro[5.5]undecane, the following diagrams illustrate the key degradation pathways.

cluster_main 3,9-di-2-furanyl-2,4,8,10-tetraoxaspiro[5.5]undecane cluster_degradation Degradation Conditions cluster_products Potential Degradation Products Compound Spiroacetal Acid Acid (H+) Compound->Acid Hydrolysis Light Light (hν) Compound->Light Photodegradation Heat Heat (Δ) Compound->Heat Thermal Stress Pentaerythritol Pentaerythritol Acid->Pentaerythritol Furaldehyde 2-Furaldehyde Acid->Furaldehyde RingOpened Furan Ring-Opened Products Acid->RingOpened Light->RingOpened Polymerization Polymerization Products RingOpened->Polymerization

Caption: Key degradation pathways of the target compound.

cluster_workflow Forced Degradation Workflow Start Start with Pure Compound Stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidation) Start->Stress Sampling Collect Samples at Time Points Stress->Sampling Analysis Analyze by Stability-Indicating Method (HPLC/UPLC-MS) Sampling->Analysis Characterization Identify Degradation Products Analysis->Characterization End Determine Degradation Profile Characterization->End

Caption: Experimental workflow for a forced degradation study.

References

  • Castañar, L., et al. (2012). Real-time mechanistic monitoring of an acetal hydrolysis using ultrafast 2D NMR. PubMed.
  • Chatterjee, S., et al. (2021).
  • Boreen, A. L., et al. (2003). Photochemical Fate of Pharmaceuticals in the Environment: Cimetidine and Ranitidine. Environmental Science & Technology.
  • Cativiela, C., et al. (1995). Solvent effect on the conformational behavior of substituted spiro[4.5]decanes and spiro[5.5]undecanes. Journal of Molecular Structure: THEOCHEM.
  • Chatterjee, S., et al. (2021). Degradability, thermal stability, and high thermal properties in spiro polycycloacetals partially derived from lignin. Polymer Chemistry (RSC Publishing).

Sources

Troubleshooting

Technical Support Center: Diastereoselectivity in Spiroacetal Synthesis

Welcome to the technical support center for spiroacetal synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of stereocontrol in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for spiroacetal synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of stereocontrol in spirocyclization reactions. Spiroacetals are prevalent structural motifs in a vast array of biologically active natural products, and achieving high diastereoselectivity is often the pivotal challenge in their synthesis.[1][2] This resource provides in-depth, experience-driven answers to common problems, troubleshooting strategies for when your reaction doesn't go as planned, and validated protocols to guide your experimental work.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing diastereoselectivity in spiroacetal formation. A solid grasp of these concepts is the first step toward rational problem-solving in the lab.

Q1: What are the primary stereoelectronic effects that control spiroacetal stability and how do they influence the diastereomeric outcome?

A1: The stability of a spiroacetal is largely dictated by a powerful stereoelectronic principle known as the anomeric effect .[3][4] This effect describes the thermodynamic preference for an electronegative substituent on a tetrahydropyran ring to occupy the axial position, despite potential steric hindrance. This preference arises from a stabilizing hyperconjugation interaction between a lone pair on the endocyclic oxygen and the antibonding (σ*) orbital of the exocyclic C-O bond.[4] For a spiroacetal, the most stable diastereomer is typically the one that maximizes these anomeric interactions. In a standard[2][2]-spiroacetal, the most stable isomer benefits from this stabilization from both rings (a "double anomeric effect"), forcing the molecule into a rigid, predictable conformation.[5] The challenge in synthesis is that while acid-catalyzed equilibrating conditions often yield this most stable product, many natural products feature less stable "non-anomeric" spiroacetal arrangements.[5][6]

Q2: What is the difference between thermodynamic and kinetic control in spiroacetalization?

A2: This is one of the most critical concepts for troubleshooting diastereoselectivity.[7][8]

  • Thermodynamic Control occurs under conditions where the cyclization is reversible (e.g., strong acid, higher temperatures, long reaction times).[9] The reaction reaches equilibrium, and the product ratio reflects the relative thermodynamic stability of the diastereomers. The major product will be the most stable one, which is typically the isomer that benefits from the anomeric effect.[6][10]

  • Kinetic Control occurs under irreversible or pseudo-irreversible conditions (e.g., milder acids, low temperatures, short reaction times).[8][9] The product ratio is determined by the relative rates of formation of the diastereomers, meaning the major product is the one that is formed fastest because its transition state has the lowest activation energy.[10][11] This does not necessarily correspond to the most stable product.

Understanding this distinction is key because if you are obtaining the wrong diastereomer, you may need to switch from thermodynamic to kinetic conditions, or vice versa.[7]

Q3: Besides the anomeric effect, what other factors influence diastereoselectivity?

A3: While the anomeric effect is often dominant, several other factors can significantly influence the stereochemical outcome:

  • Substrate Control: Pre-existing stereocenters in the dihydroxyketone precursor can create a conformational bias, directing the cyclization to favor one diastereomer.[12][13]

  • Steric Hindrance: Bulky substituents on the precursor chain can disfavor certain transition states, overriding stereoelectronic preferences and leading to unexpected diastereomers.[13]

  • Catalyst/Reagent Control: The choice of catalyst is crucial. Bulky Brønsted or Lewis acids can create a sterically demanding environment that influences the transition state.[6][14] Chiral catalysts can induce high levels of both diastereoselectivity and enantioselectivity.[6][15]

  • Solvent Effects: The polarity of the solvent can influence the stability of the transition state and may even reverse the diastereoselectivity of a reaction.[12]

Troubleshooting Guides

This section is formatted to address specific problems you may encounter at the bench.

Problem 1: Poor Diastereomeric Ratio (d.r.) - Significant Mixture of Products

A low d.r. makes purification difficult and lowers the yield of the desired compound. This typically indicates that the energy difference between the two competing reaction pathways is insufficient.

Potential Causes & Solutions

Potential Cause Troubleshooting Steps & Explanation Expected Outcome
Sub-optimal Temperature The energy difference between the diastereomeric transition states may be small at the current temperature. Solution: Lowering the reaction temperature (e.g., from room temperature to 0 °C or -78 °C) often increases selectivity by favoring the transition state with the lower activation energy.[12][13]Improved d.r. by enhancing kinetic resolution.
Incorrect Catalyst Acidity The catalyst may be too strong, leading to rapid equilibration and a thermodynamic mixture, or too weak to effectively catalyze the desired kinetic pathway. Solution: Screen a range of Brønsted or Lewis acids with varying pKa values. Weak acids like acetic acid may favor kinetic control, while stronger acids like trifluoroacetic acid tend to push the reaction to thermodynamic equilibrium.[6]Identification of a catalyst that provides a better balance for the desired kinetic or thermodynamic outcome.
Solvent Polarity is Not Ideal The solvent can dramatically influence the transition state geometry and stability.[12] Solution: Screen a range of solvents with varying polarities (e.g., non-polar toluene vs. polar acetonitrile). This can alter the energy landscape of the reaction and favor one diastereomer.Enhanced diastereoselectivity, and in some cases, a complete reversal of the major product.[12]
Insufficient Substrate-Imposed Control The inherent stereochemistry of the starting material may not be sufficient to direct the cyclization effectively. Solution: Consider modifying the substrate by installing bulkier protecting groups.[13] A larger group can shield one face of the molecule, creating a stronger steric bias for the cyclization.Increased d.r. due to enhanced facial selectivity.
Problem 2: Incorrect Diastereomer is the Major Product

This is a common and frustrating issue, particularly when targeting a thermodynamically less stable, non-anomeric spiroketal. This outcome strongly suggests your reaction is under thermodynamic control when you need kinetic control.

Potential Causes & Solutions

Potential Cause Troubleshooting Steps & Explanation Expected Outcome
Reaction is Under Thermodynamic Control Your conditions (strong acid, high temperature, long reaction time) allow the initially formed kinetic product to revert to the oxocarbenium ion intermediate and re-cyclize to form the more stable thermodynamic product. Solution: Switch to kinetically controlled conditions. Use a weaker acid catalyst (e.g., chiral phosphoric acids, acetic acid), significantly lower the temperature, and monitor the reaction closely to quench it before equilibration occurs.[6][16]Formation of the desired, less stable diastereomer as the major product.
Chelation Control is Interfering Certain Lewis acids, particularly multidentate ones like Ti(Oi-Pr)₄, can act as a non-covalent tether between the epoxide oxygen and a side-chain hydroxyl. This can direct the nucleophilic attack to a specific face, leading to retention of configuration where inversion might be expected.[17] Solution: Switch to a non-chelating Brønsted acid catalyst to disfavor this pathway and promote a different cyclization manifold.Reversal of diastereoselectivity to favor the product of a non-chelated transition state.
Unintended Reagent-Directed Pathway The choice of reagent can open up entirely different mechanistic pathways. For example, using methanol in glycal epoxide cyclizations can lead to an inversion of configuration at the anomeric carbon, while using Ti(Oi-Pr)₄ can lead to retention.[17][18] Solution: Systematically evaluate different cyclization promoters beyond standard acids. Explore transition-metal catalysis or specialized Lewis acids if standard Brønsted acid catalysis yields the wrong isomer.[19]Access to a stereocomplementary pathway, yielding the desired diastereomer.

Visualizing the Reaction Pathway: Kinetic vs. Thermodynamic Control

The following diagram illustrates the energy profile for a reaction that can produce two different diastereomers. The kinetic product has a lower activation energy (Ea) and forms faster, while the thermodynamic product has a lower overall Gibbs free energy (G) and is more stable.

G cluster_0 cluster_1 A Reactant (Dihydroxyketone) P_start A->P_start B Kinetic Product (Less Stable) B->A C Thermodynamic Product (More Stable) C->A Reversible (High T) TS1 TS_kinetic TS2 TS_thermodynamic E_start E_TS1 E_TS2 E_B E_C P_TS1_peak P_start->P_TS1_peak Ea (kinetic) P_TS2_peak P_start->P_TS2_peak   Ea (thermodynamic) P_B_end P_TS1_peak->P_B_end P_TS1_mid P_C_end P_TS2_peak->P_C_end P_B_end->B P_C_end->C G_label Gibbs Free Energy (G) React_coord Reaction Coordinate

Caption: Energy profile illustrating kinetic vs. thermodynamic control.

Experimental Protocols

Protocol A: General Procedure for Acid-Catalyzed Spirocyclization (Thermodynamic Control)

This protocol is designed to favor the formation of the most thermodynamically stable diastereomer.

  • Preparation: To a solution of the dihydroxyketone precursor (1.0 equiv) in an appropriate solvent (e.g., dichloromethane or toluene, ~0.1 M), add a catalytic amount of a strong acid like p-toluenesulfonic acid (p-TsOH, 0.1 equiv) or camphorsulfonic acid (CSA, 0.1 equiv).

  • Reaction: Stir the reaction mixture at room temperature or gently heat (e.g., 40 °C) to ensure equilibrium is reached. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete when the starting material is consumed and the product ratio is stable over time.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., 2 x 20 mL of DCM).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the major diastereomer.

Protocol B: Determination of Diastereomeric Ratio by ¹H NMR Spectroscopy

Accurate determination of the d.r. is essential for evaluating the success of a reaction.[20]

  • Sample Preparation: Prepare a sample of the crude reaction mixture by dissolving a small amount (~5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃). It is crucial to analyze the crude mixture to avoid altering the ratio during purification.[20]

  • Data Acquisition: Acquire a standard proton (¹H) NMR spectrum. Ensure a sufficient number of scans for good signal-to-noise and a long relaxation delay (d1) to ensure accurate integration.

  • Data Analysis: Identify a pair of well-resolved signals, one corresponding to each diastereomer.[20] These signals should be free from overlap with other peaks. Protons adjacent to the newly formed stereocenter or the spirocyclic core are often good candidates.

  • Integration: Carefully integrate the selected signals. The ratio of the integral areas is directly proportional to the molar ratio of the diastereomers.[20] For complex, overlapping multiplets, advanced NMR techniques like band-selective pure shift NMR can be employed to collapse multiplets into singlets, simplifying quantification.[21][22][23]

References

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 3,9-di-2-furanyl-2,4,8,10-tetraoxaspiro[5.5]undecane

Welcome to the dedicated technical support guide for the synthesis and scale-up of 3,9-di-2-furanyl-2,4,8,10-tetraoxaspiro[5.5]undecane. This document provides in-depth protocols, troubleshooting FAQs, and expert insight...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the synthesis and scale-up of 3,9-di-2-furanyl-2,4,8,10-tetraoxaspiro[5.5]undecane. This document provides in-depth protocols, troubleshooting FAQs, and expert insights designed for researchers and process chemists. Our goal is to equip you with the necessary information to navigate the challenges of transitioning this synthesis from the laboratory bench to larger-scale production.

Synthesis Overview & Mechanism

The target molecule, 3,9-di-2-furanyl-2,4,8,10-tetraoxaspiro[5.5]undecane, is a spiroacetal synthesized via the acid-catalyzed condensation of pentaerythritol with two equivalents of 2-furaldehyde (furfural).

The reaction proceeds through a classical double acetal formation mechanism. This is a reversible equilibrium-driven process. To ensure high yields, the water generated during the reaction must be effectively removed.[1]

Reaction Scheme:

G Penta Pentaerythritol Prod 3,9-di-2-furanyl-2,4,8,10- tetraoxaspiro[5.5]undecane Penta->Prod Furf 2 x 2-Furaldehyde Furf->Prod Water 2 x H₂O Prod->Water Catalyst H⁺ (cat.) G cluster_0 Troubleshooting Workflow Start Low Yield or Impure Product Check1 Reaction Complete? Start->Check1 Check2 Color Dark/Tarry? Check1->Check2 Yes Sol1 Force Equilibrium: - Check water removal - Add catalyst portion Check1->Sol1 No Check3 Purification Issue? Check2->Check3 No Sol2 Minimize Side Reactions: - Lower temperature - Use milder acid catalyst Check2->Sol2 Yes Sol3 Optimize Purification: - Screen solvents - Use activated carbon - Triturate crude Check3->Sol3 Yes End Pure Product, Improved Yield Check3->End No Sol1->Check2 Sol2->Check3 Sol3->End

Caption: Troubleshooting workflow for synthesis issues.

References

  • Lin, J., & Jian, F.-F. (2008). 3,9-Di-2-furyl-2,4,8,10-tetra-oxa-spiro-[5.5]undecane. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2130. [Link]

  • PubMed. (2008). 3,9-Di-2-furyl-2,4,8,10-tetra-oxa-spiro-[5.5]undecane. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2130. [Link]

  • Chemistry LibreTexts. (2019). 14.3: Acetal Formation. [Link]

  • Chemistry Steps. (2025). Formation and Reactions of Acetals. [Link]

  • SpiroChem. (n.d.). Scale-Up And Demo Batches. [Link]

  • Google Patents. (1968). US3410915A - Process for continuous manufacture of pentaerythritol.
  • Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. [Link]

  • Adesis. (2024). Guide of Pilot Plant Scale-Up Techniques. [Link]

  • Islam, M. S., et al. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N. Arabian Journal of Chemistry, 10, 1-9. [Link]

  • Chem Help ASAP. (2020). Acetal Mechanism Mistakes. YouTube. [Link]

  • CatSci Ltd. (n.d.). SOME SCALE-UP CONSIDERATIONS. [Link]

  • Pure Synth. (2025). Key Factors for Successful Scale-Up in Organic Synthesis. [Link]

  • HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. [Link]

  • Szilagyi, R., et al. (n.d.). Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives. Molecules. [Link]

  • ResearchGate. (2016). Synthesis of 3,9-diphenyl-2,4,8,10-tetraoxaspiro[5.5]undecane. [Shijun et al. (2-16)]. [Link]

  • Canadian Journal of Chemistry. (n.d.). PENTAERYTHRITOL DERIVATIVES: I.MECHANISM OF FORMATION OF DIPENTAERYTHRITOL. [Link]

  • Teledyne ISCO. (n.d.). Strategies to Purify Carbohydrate-Based Compounds. [Link]

  • Wikipedia. (n.d.). 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane. [Link]

  • Catalysis Science & Technology. (n.d.). Production of liquid fuel intermediates from furfural via aldol condensation over Lewis acid zeolite catalysts. [Link]

  • ResearchGate. (2025). Poly(N, N-dimethylacrylamide-co-3, 9-divinyl-2, 4, 8, 10-tetraoxaspiro (5.5) undecane) synthesis as matrix ensuring intramolecular strategies for further coupling applications. [Link]

  • Senfeida. (n.d.). 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane. [Link]

  • OSTI.gov. (n.d.). Furfural Upgrading by Aldol Condensation with Ketones Over Solid-Base Catalysts. [Link]

  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. [Link]

  • ResearchGate. (n.d.). Mechanism of aldol condensation of furfural with acetone. [Link]

  • Wikipedia. (n.d.). List of purification methods in chemistry. [Link]

  • Eastern Mediterranean University. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • ResearchGate. (n.d.). Chapter 4. Purification of Organic Chemicals. [Link]

Sources

Troubleshooting

Technical Support Center: A Troubleshooting Guide for Spiroacetal Characterization

Welcome to the technical support center for spiroacetal characterization. Spiroacetals are a fascinating and important class of compounds, frequently found as core structural motifs in a wide range of biologically active...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for spiroacetal characterization. Spiroacetals are a fascinating and important class of compounds, frequently found as core structural motifs in a wide range of biologically active natural products.[1][2] However, their unique three-dimensional structure, characterized by a single atom connecting two rings, presents significant challenges in their synthesis, purification, and structural elucidation. This guide is designed to address the specific issues you may encounter during your experiments, providing not just solutions but also the underlying scientific principles to help you make informed decisions in your research.

General Troubleshooting & Stability

This section addresses common problems that arise before or during analytical characterization, often related to the inherent chemical nature of the spiroacetal moiety.

Question: My purified spiroacetal appears to be a mixture of isomers, or its isomeric ratio changes over time. What is happening and how can I fix it?

Answer: This is a classic issue stemming from the lability of the acetal linkage, especially under acidic conditions. The spiroacetal center can be stereogenic and is prone to epimerization.

  • Causality: The mechanism involves protonation of one of the acetal oxygens, followed by ring-opening to form a transient oxocarbenium ion intermediate. Ring-closure can then occur from either face, leading to equilibration to the thermodynamically most stable diastereomer.[1][3] Most naturally occurring spiroacetals exist as the thermodynamically favored isomer, which is stabilized by the anomeric effect.[1]

  • The Anomeric Effect: This stereoelectronic effect describes the tendency for a heteroatomic substituent (like the oxygen of the other ring) on a pyranose-like ring to occupy the axial position, which is more stable than the sterically favored equatorial position.[4][5] The most stable spiroacetal conformation is typically one that maximizes these anomeric interactions.[6]

  • Troubleshooting & Optimization:

    • Avoid Acid: During workup and purification, strictly avoid acidic conditions. Use a mild base like triethylamine or pyridine to quench any residual acid.

    • Purification: Use neutral or basic alumina for column chromatography instead of silica gel, which is inherently acidic. If silica must be used, it can be pre-treated with a solution of triethylamine in the eluent.

    • Storage: Store purified samples in a freezer, dissolved in a non-protic solvent, and consider adding a trace amount of a non-volatile base if stability remains an issue.

NMR Spectroscopy Troubleshooting

Nuclear Magnetic Resonance (NMR) is the most powerful tool for the routine characterization of spiroacetals. However, interpreting the spectra can be complex.

Question: Why is my ¹H NMR spectrum unexpectedly complex, with broad peaks or more signals than expected?

Answer: This complexity often arises from the presence of multiple conformers in solution that are slowly interconverting on the NMR timescale.

  • Causality: The spiroacetal core is not static. The rings can undergo conformational changes (e.g., chair-flips). If the energy barrier between these conformers is high enough, their interconversion can be slow, leading to distinct sets of signals for each conformer. Broadened peaks indicate an intermediate exchange rate.

  • Troubleshooting & Optimization:

    • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures is the definitive way to diagnose this issue. At higher temperatures, the rate of conformational exchange increases, which can cause broad peaks to sharpen into a single, averaged set of signals. Conversely, lowering the temperature can slow the exchange sufficiently to resolve the signals of individual conformers ("freezing out" the conformations).

    • Solvent Choice: The conformational equilibrium can be solvent-dependent. Acquiring a spectrum in a different solvent (e.g., changing from CDCl₃ to C₆D₆ or DMSO-d₆) may shift the equilibrium to favor one conformer, simplifying the spectrum.

Question: My 1D NMR spectra (¹H, ¹³C) are insufficient to determine the relative stereochemistry of the spiroacetal center. What is the next step?

Answer: When through-bond coupling information is ambiguous, you must use through-space correlations. The Nuclear Overhauser Effect (NOE) is the gold standard for this.[7]

  • Causality: The NOE is the transfer of nuclear spin polarization between nuclei that are close in space (typically < 5 Å), regardless of whether they are connected by chemical bonds.[8][9] By observing an NOE between a proton on one ring and a proton on the other, you can establish their spatial proximity and thus the relative orientation of the two rings.

  • Recommended Experiment: 2D NOESY/ROESY:

    • NOESY (Nuclear Overhauser Effect SpectroscopY): This is the standard 2D experiment for this purpose. Cross-peaks in a NOESY spectrum connect protons that are spatially close.[9][10]

    • ROESY (Rotating-frame Overhauser Effect SpectroscopY): For medium-sized molecules (MW approx. 700-1200 Da), the NOE can be zero or very weak.[11] In these cases, a ROESY experiment is preferred as the ROE is always positive, avoiding the potential for null results.[11]

Common NMR Troubleshooting Scenarios
Problem
Broad, poorly resolved peaks
Ambiguous stereochemistry from 1D NMR
No observable NOE signals
Difficulty assigning quaternary carbons
Sample won't lock
Experimental Protocol: 2D NOESY for Relative Stereochemistry
  • Sample Preparation: Prepare a reasonably concentrated sample (5-10 mg) in a high-purity deuterated solvent. Ensure the sample is free of particulate matter.

  • Initial Setup: Acquire standard 1D ¹H and 2D ¹H-¹H COSY spectra. Fully assign as many proton resonances as possible.

  • NOESY Parameter Selection:

    • Mixing Time (d8): This is the most critical parameter. It is the delay during which NOE transfer occurs. A good starting point for a small molecule (< 600 Da) is a mixing time equal to the T₁ relaxation time of a proton of interest. If T₁ is unknown, start with a value between 0.5 and 1.5 seconds.[11] Run a series of experiments with different mixing times to find the optimal value.

    • Acquisition Parameters: Use a sufficient number of scans (ns) and increments (ni) to achieve good signal-to-noise.

  • Data Processing and Interpretation:

    • Process the 2D data with appropriate window functions.

    • Look for cross-peaks that connect protons on different rings of the spiroacetal. For example, an NOE between an axial proton on ring A and an axial proton on ring B would provide strong evidence for their relative orientation.

    • Correlate your findings with a 3D model of the proposed stereoisomers to confirm the assignment.

Mass Spectrometry (MS) Troubleshooting

Question: Why can't I distinguish my spiroacetal diastereomers using mass spectrometry?

Answer: This is expected behavior. Diastereomers are isomers with the same molecular weight and elemental composition. Therefore, they will have identical molecular ion peaks in a mass spectrum.[7] While some subtle differences in fragmentation patterns can occasionally be observed, MS alone is generally not a suitable technique for distinguishing stereoisomers.

Question: My compound appears to be degrading or fragmenting at the spiroacetal linkage in the mass spectrometer. How can I get a clean molecular ion?

Answer: The acid-lability of the spiroacetal can also be a problem in certain MS ionization sources.

  • Causality: Ionization techniques that can be considered "harsh" or that have an acidic environment (even localized) can induce fragmentation at the acetal linkage.

  • Troubleshooting & Optimization:

    • Use a Soft Ionization Technique: Electrospray Ionization (ESI) and Chemical Ionization (CI) are generally "softer" than Electron Impact (EI) and are more likely to yield a prominent molecular ion peak with minimal fragmentation.

    • Optimize ESI Conditions: If using ESI, try optimizing the source parameters. Sometimes adding a small amount of a modifying salt (e.g., sodium acetate) can promote the formation of adducts like [M+Na]⁺, which can be more stable and easier to detect than the protonated molecule [M+H]⁺.

Chromatographic Separation Troubleshooting

Question: My spiroacetal product gives a single sharp peak on a standard reversed-phase HPLC column, but the NMR suggests a mixture of diastereomers. Why?

Answer: Standard achiral HPLC columns (like C18) separate compounds based on differences in properties like polarity. Diastereomers can often have very similar polarities, making them difficult or impossible to separate under standard conditions. You need a stationary phase that can engage in stereospecific interactions.

Question: How do I separate the enantiomers of my chiral spiroacetal?

Answer: For the separation of enantiomers, you must use a chiral stationary phase (CSP).[12][13]

  • Causality: Enantiomers have identical physical properties (polarity, boiling point, etc.) and cannot be separated on achiral columns. A CSP contains a chiral selector that interacts diastereomerically with the two enantiomers, leading to different retention times.[14]

  • Troubleshooting & Optimization:

    • Column Selection: The choice of CSP is critical. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are versatile and widely used for a broad range of chiral compounds.[14]

    • Mobile Phase Screening: Chiral separations are highly sensitive to the mobile phase.[12] A typical screening approach involves testing different combinations of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).

    • Temperature Control: Lowering the column temperature often improves chiral resolution by enhancing the energetic difference in the interactions between the enantiomers and the stationary phase.[15]

Definitive Structure Elucidation

Question: I have exhausted spectroscopic and chromatographic methods, but the absolute stereochemistry of my spiroacetal is still uncertain. What is the ultimate solution?

Answer: When all other methods are inconclusive, single-crystal X-ray crystallography is the definitive technique for determining the complete three-dimensional structure of a molecule, including its absolute stereochemistry.[16][17]

  • Causality: X-ray crystallography works by diffracting X-rays off the ordered array of atoms in a single crystal. The resulting diffraction pattern can be mathematically deconvoluted to generate a 3D electron density map of the molecule, revealing the precise position of every atom.[16]

  • Requirement: The primary and often most difficult requirement is to grow a high-quality single crystal of your compound suitable for diffraction.[18][19]

Visualization of Workflows

G cluster_0 Initial Characterization & Purity cluster_1 Troubleshooting Purification cluster_2 Structural Elucidation cluster_3 Advanced Stereochemical Analysis cluster_4 Definitive & Separation Methods Start Crude Product CheckPurity Check Purity & Isomeric Ratio (NMR/LCMS) Start->CheckPurity IsPure Single Isomer? CheckPurity->IsPure Purify Re-purify under Neutral/Basic Conditions (e.g., Neutral Alumina) IsPure->Purify No NMR_1D Acquire 1D NMR (¹H, ¹³C) IsPure->NMR_1D Yes Purify->CheckPurity IsPure_No No StereoClear Stereochemistry Clear? NMR_1D->StereoClear NMR_2D Acquire 2D NOESY/ROESY for Relative Stereochemistry StereoClear->NMR_2D No IsPure_Yes Yes AbsoluteConfig Absolute Configuration Needed or Diastereomers Inseparable? NMR_2D->AbsoluteConfig ChiralSep Chiral HPLC/SFC for Enantiomer Separation AbsoluteConfig->ChiralSep Yes Final Final Structure Confirmed AbsoluteConfig->Final No StereoClear_No No Xtal Single Crystal X-Ray Crystallography ChiralSep->Xtal For Absolute Config. Xtal->Final AbsoluteConfig_Yes Yes

G Start Purified Spiroacetal NMR_1D Acquire ¹H and ¹³C NMR Start->NMR_1D Decision_1D Is Relative Stereochemistry Unambiguous? NMR_1D->Decision_1D NMR_2D Acquire 2D NOESY or ROESY Decision_1D->NMR_2D No Structure_Relative Relative Structure Determined Decision_1D->Structure_Relative Yes Interpretation_2D Analyze through-space correlations between rings NMR_2D->Interpretation_2D Decision_2D Relative Stereochemistry Assigned? Interpretation_2D->Decision_2D Decision_Absolute Is Absolute Stereochemistry Required? Decision_2D->Decision_Absolute No Decision_2D->Structure_Relative Yes Chiral_HPLC Develop Chiral HPLC/SFC Method Decision_Absolute->Chiral_HPLC Yes XRay Grow Single Crystal for X-Ray Crystallography Decision_Absolute->XRay Yes, if racemic crystal forms Task_Chiral Separates Enantiomers, allows isolation Chiral_HPLC->Task_Chiral Task_Chiral->XRay If crystal can be grown from pure enantiomer Task_XRay Provides definitive 3D structure and absolute configuration XRay->Task_XRay Structure_Absolute Absolute Structure Determined Task_XRay->Structure_Absolute

References

  • Perron, F., & Albizati, K. F. (1989). Chemistry of spiroketals. Chemical reviews, 89(8), 1617-1661.
  • Brimble, M. A., & Gibson, J. S. (2009). Nonanomeric spiroketals in natural products: structures, sources, and synthetic strategies. Chemical reviews, 109(10), 5284-5341.
  • Valle, D. A., & Wipf, P. (2021). Degradability, Thermal Stability, and High Thermal Properties in Spiro Polycycloacetals Partially Derived from Lignin. ACS Sustainable Chemistry & Engineering, 9(31), 10499-10512.
  • Bhavika Bhatia, Prashansa Gupta, Christophe Len, Bimlesh Lochab. (2025). Degradable Spiroacetal-Bridged Bioderived Polybenzoxazine Thermosets. ACS Sustainable Chemistry & Engineering.
  • Phenomenex. (n.d.). Chiral HPLC Column.
  • Boulogeorgou, M. A., et al. (2024). A Formal General Method for the Synthesis of Spiroacetals: Easy Access to Oleocaran/Elmonin Core. European Journal of Organic Chemistry, 27(40).
  • Zhang, Q., et al. (2021). Spirosnuolides A and B, Two New Spiroketal Macrolides from a Deep-Sea-Derived Fungus Stachybotrys sp. SCSIO 40431. Organic Letters, 23(15), 5879-5883.
  • ResearchGate. (n.d.).
  • University of Wisconsin-Madison. (n.d.).
  • Zhang, Y., et al. (2022). A High Performance Copolyester with “Locked” Biodegradability: Solid Stability and Controlled Degradation Enabled by Acid-Labile Acetal.
  • Chen, W., et al. (2024). High-Barrier-Property Copolyesters Based on Spiroglycol with Controlled Degradation. Industrial & Engineering Chemistry Research.
  • Wikipedia. (2023). Anomeric effect.
  • University of California, San Diego. (n.d.). Trouble Shooting Page - UCSD NMR Facility.
  • University of Michigan. (n.d.). Common Issues and Troubleshooting Spinning.
  • Aryal, S. (2022). Chiral chromatography: Principle, Components, Steps, Types, Uses. Microbe Notes.
  • University of Wisconsin-Madison. (2018). NOESY and ROESY.
  • JEOL USA. (n.d.). Basics of NOE/NOESY: Causes and Solutions When NOE Is Not Detected.
  • BenchChem. (n.d.).
  • San Diego State University. (n.d.). Common Problems | SDSU NMR Facility – Department of Chemistry.
  • Kirby, A. J. (1993). The Anomeric Effect and Associated Stereoelectronic Effects. ACS Symposium Series.
  • Ang, D., & Gfeller, D. (2018). Reference-free NOE NMR analysis. Chemical Science, 9(21), 4810-4816.
  • Wikipedia. (2023). Nuclear Overhauser effect.
  • Sigma-Aldrich. (n.d.).
  • Murai, T., et al. (2023). Enantioselective Total Syntheses of Preussomerins: Control of Spiroacetal Stereogenicity by Photochemical Reaction of a Naphthoquinone through 1,6-Hydrogen Atom Transfer.
  • Chemistry LibreTexts. (2021). 22: Nuclear Overhauser Effect (NOE).
  • ResearchGate. (n.d.). X‐ray crystal structure of spiroacetal (S)‐22.
  • YouTube. (2020). ANOMERIC EFFECT IN SPIROKETALS/CONCEPT IN CHEMISTRY.
  • MZ-Analysentechnik GmbH. (n.d.).
  • Booth, Y. K., Kitching, W., & De Voss, J. J. (2009). Biosynthesis of insect spiroacetals.
  • Patra, A., & Maiti, S. (2008). Asymmetric Synthesis of Naturally Occuring Spiroketals. Letters in Organic Chemistry, 5(5), 389-401.
  • Hagedorn, P., et al. (2022). Enzyme-Catalyzed Spiroacetal Formation in Polyketide Antibiotic Biosynthesis. Journal of the American Chemical Society, 144(32), 14558-14563.
  • ResearchGate. (n.d.). Chemistry of Bis-Spiroacetal Systems: Natural Products, Synthesis and Stereochemistry.
  • Power, T. D., & Harris, T. V. (2017). Common problems and artifacts encountered in solution‐state NMR experiments. Concepts in Magnetic Resonance Part A, 46(1), e21428.
  • MDPI. (2021).
  • Greule, A., et al. (2020). Catalytic Control of Spiroketal Formation in Rubromycin Polyketide Biosynthesis.
  • Wikipedia. (2023). X-ray crystallography.
  • Chemistry LibreTexts. (2022). X-ray Crystallography.
  • Tillmann, U., et al. (2020). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Marine Drugs, 18(10), 503.
  • Baker, R., et al. (1985). The chemistry of spiroacetals. An enantiospecific synthesis of the spiroacetal moiety of milbemycins α7 and α8.
  • Josef Cvačka Group. (n.d.). Mass Spectrometry.

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2,4,8,10-Tetraoxaspiro[5.5]undecane (TOSU) Compounds

Introduction: The Analytical Imperative for Spirocyclic Compounds In the landscape of pharmaceutical development, the molecular complexity of active pharmaceutical ingredients (APIs) demands analytical methods of the hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for Spirocyclic Compounds

In the landscape of pharmaceutical development, the molecular complexity of active pharmaceutical ingredients (APIs) demands analytical methods of the highest caliber. 2,4,8,10-Tetraoxaspiro[5.5]undecane (TOSU) and its derivatives represent a unique class of spirocyclic compounds whose precise quantification is critical for ensuring product quality, safety, and efficacy. The objective of validating an analytical procedure is to demonstrate through rigorous laboratory studies that it is suitable for its intended purpose.[1][2] This guide provides a comprehensive framework for the validation of analytical methods for TOSU compounds, grounded in the harmonized principles of the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][3][4]

The recent evolution of regulatory guidance, particularly the introduction of ICH Q2(R2) and its interplay with ICH Q14 (Analytical Procedure Development), signals a paradigm shift from a simple validation exercise to a holistic "analytical procedure lifecycle" management approach.[3][5][6] This modern framework emphasizes a science- and risk-based strategy, ensuring that analytical methods are not only validated but are robust and fit-for-purpose throughout their operational life.[3][7]

Strategic Selection of Analytical Technology: HPLC vs. GC for TOSU

The first critical decision in method development is the choice of analytical technology. For TOSU compounds, the primary contenders are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). This choice is fundamentally driven by the physicochemical properties of the target analyte, such as volatility, thermal stability, and polarity.[8][9]

2,4,8,10-Tetraoxaspiro[5.5]undecane has a molecular weight of 160.17 g/mol and a boiling point that suggests it is sufficiently volatile for GC analysis.[10][11] However, many of its derivatives, particularly those with functional groups like nitriles or long alkyl chains, may have lower volatility or be prone to thermal degradation, making HPLC the more suitable choice.[12][13]

FeatureHigh-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[9]Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[8]
Applicability to TOSU Highly versatile for a wide range of TOSU derivatives, regardless of volatility. Ideal for stability-indicating assays.Suitable for the parent TOSU compound and other volatile, thermally stable derivatives.
Advantages - Wide applicability- Room temperature operation prevents degradation- Numerous stationary phases for selectivity tuning- Well-suited for purity and stability testing- High resolution and efficiency- Excellent sensitivity, especially with Mass Spectrometry (MS)- Fast analysis times for volatile compounds
Limitations - Higher solvent consumption- Can be more complex to develop methods for closely related compounds- Requires analyte to be volatile and thermally stable- Potential for analyte degradation in the injector or column- Derivatization may be necessary for polar compounds
Typical Detector UV-Vis/Diode Array Detector (DAD), Mass Spectrometry (MS)Flame Ionization Detector (FID), Mass Spectrometry (MS)

Causality of Choice: For a drug development program involving a new TOSU derivative, Reverse-Phase HPLC (RP-HPLC) is often the more strategic initial choice. Its versatility accommodates a wider range of potential derivatives and degradation products without the risk of thermal decomposition, a critical factor for developing a stability-indicating method as required by regulatory bodies.[1]

The Validation Lifecycle: A Modern, Integrated Approach

The validation process is not a singular event but a continuous journey. The modern approach, integrating ICH Q14 and Q2(R2), can be visualized as a lifecycle.[6]

Analytical_Method_Lifecycle cluster_0 Phase 1: Development cluster_1 Phase 2: Validation (ICH Q2) cluster_2 Phase 3: Routine Use & Monitoring ATP Define Analytical Target Profile (ATP) Risk_Assessment Risk Assessment (ICH Q9) ATP->Risk_Assessment Method_Dev Method Development & Optimization (ICH Q14) Risk_Assessment->Method_Dev Protocol Develop Validation Protocol Method_Dev->Protocol Method Ready for Validation Execution Execute Validation Experiments Protocol->Execution Report Generate Validation Report Execution->Report Routine_Use Routine Method Execution Report->Routine_Use Method Approved Monitoring Ongoing Performance Verification (USP <1221>) Routine_Use->Monitoring Change_Control Change Control & Revalidation Monitoring->Change_Control Change_Control->Routine_Use

Caption: The Analytical Method Lifecycle, integrating development, validation, and routine monitoring.

Core Validation Parameters: A Deep Dive

An analytical method is validated by assessing a set of core performance characteristics.[4][14] The specific tests required depend on the intended purpose of the method (e.g., quantitative impurity test vs. identification).[1][15]

Validation_Parameters Fit_For_Purpose Fit for Purpose Specificity Specificity/ Selectivity Fit_For_Purpose->Specificity Accuracy Accuracy Fit_For_Purpose->Accuracy Precision Precision Fit_For_Purpose->Precision Robustness Robustness Fit_For_Purpose->Robustness Specificity->Fit_For_Purpose Accuracy->Fit_For_Purpose Range Range Accuracy->Range Precision->Fit_For_Purpose Precision->Accuracy Precision->Range Linearity Linearity Linearity->Range Range->Fit_For_Purpose LOD Detection Limit (LOD) LOQ Quantitation Limit (LOQ) LOQ->Fit_For_Purpose LOQ->LOD Robustness->Fit_For_Purpose

Caption: Interrelationship of core validation parameters demonstrating a method is fit for purpose.

The following table summarizes these parameters, providing a high-level overview of the experimental approach and typical acceptance criteria based on ICH and USP guidelines.

ParameterPurposeTypical Experimental ApproachCommon Acceptance Criteria
Specificity To demonstrate that the signal is unequivocally from the analyte, free from interference from matrix, impurities, or degradants.[16]Analyze blank matrix, spiked matrix, and forced degradation samples. Use peak purity analysis (e.g., DAD).No interfering peaks at the analyte's retention time. Peak purity index > 0.99.
Linearity To demonstrate a proportional relationship between analyte concentration and analytical response over the specified range.Analyze a minimum of 5 standards across the range (e.g., 50-150% of nominal). Plot response vs. concentration.Correlation coefficient (r²) ≥ 0.99. Y-intercept should not be significantly different from zero.
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[2]Confirmed by the linearity, accuracy, and precision data.Assay: 80-120% of test concentration. Impurity: LOQ to 120% of specification.
Accuracy The closeness of test results to the true value.[3]Spike a blank matrix (placebo) with known amounts of analyte at ≥3 levels (e.g., 80%, 100%, 120%), in triplicate.Recovery of 98.0% to 102.0% for drug product assay.[17]
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability (Intra-assay): ≥6 replicates at 100% concentration or ≥9 determinations across the range.Intermediate Precision: Repeatability study performed by a different analyst, on a different day, or with different equipment.Relative Standard Deviation (RSD) ≤ 2%.
Detection Limit (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Based on signal-to-noise ratio (typically 3:1) or standard deviation of the response and the slope of the calibration curve.[17]Signal-to-noise ratio of approximately 3:1.
Quantitation Limit (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[17]Based on signal-to-noise ratio (typically 10:1) or standard deviation of the response and the slope.[17]Signal-to-noise ratio of approximately 10:1. Precision (RSD) at the LOQ should be specified (e.g., ≤ 10%).
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[16]Vary parameters like mobile phase pH (±0.2), column temperature (±5°C), flow rate (±10%).System suitability parameters (e.g., resolution, tailing factor) must remain within defined limits.

Experimental Protocol: Validating an RP-HPLC Method for a TOSU Drug Product Assay

This section provides a practical, step-by-step protocol for validating a hypothetical assay method for "TOSU-Derivative X" in a tablet formulation.

1. Objective: To validate the RP-HPLC method for the quantification of TOSU-Derivative X in 50 mg tablets, demonstrating it is specific, linear, accurate, precise, and robust.

2. Materials & Equipment:

  • Reference Standard (RS) of TOSU-Derivative X (purity ≥ 99.5%)

  • TOSU-Derivative X 50 mg tablets and matching placebo tablets

  • HPLC system with UV/DAD detector

  • Analytical column (e.g., C18, 4.6 x 150 mm, 5 µm)

  • HPLC-grade solvents (e.g., Acetonitrile, Water) and reagents (e.g., Formic Acid)[18]

  • Calibrated analytical balance, volumetric glassware, and pipettes

3. Chromatographic Conditions (Example):

  • Mobile Phase: 50:50 Acetonitrile:Water with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Run Time: 15 minutes

4. Standard and Sample Preparation:

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of TOSU-Derivative X RS into a 25 mL volumetric flask. Dissolve and dilute to volume with mobile phase.

  • Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of Stock Standard into a 50 mL volumetric flask and dilute to volume with mobile phase. This is the 100% level.

  • Sample Preparation (0.1 mg/mL): Weigh and finely powder 20 tablets. Transfer a portion of powder equivalent to one 50 mg tablet into a 500 mL volumetric flask. Add ~300 mL of mobile phase, sonicate for 20 minutes, dilute to volume, and mix. Filter a portion through a 0.45 µm filter before injection.

Validation Execution: Step-by-Step

A. Specificity / Selectivity

  • Protocol: Inject the following solutions: Mobile Phase (blank), Placebo solution, Working Standard solution, and Sample solution.

  • Forced Degradation: Expose the drug product to acid (0.1N HCl), base (0.1N NaOH), peroxide (3% H₂O₂), heat (80°C), and light (ICH photostability chamber). Analyze the stressed samples.

  • Rationale: This protocol is self-validating because it directly challenges the method's ability to distinguish the analyte from everything else it might encounter in a real sample, including formulation excipients and potential degradation products.

  • Acceptance Criteria: The analyte peak in the sample chromatogram should be free from co-elution with peaks from the placebo. In stressed samples, the analyte peak should demonstrate purity via DAD analysis, and any degradation peaks should be resolved from the main peak (Resolution > 2.0).

B. Linearity

  • Protocol: Prepare a series of five calibration standards from the Standard Stock Solution, ranging from 50% to 150% of the working concentration (e.g., 0.05, 0.075, 0.10, 0.125, and 0.15 mg/mL). Inject each in triplicate.

  • Rationale: Using at least five concentration levels provides statistical confidence that the relationship between concentration and response is truly linear and not just an artifact of a narrow range.

  • Acceptance Criteria: Plot the average peak area versus concentration. The correlation coefficient (r²) must be ≥ 0.999. Visual inspection of the residual plot should show a random distribution around zero.

C. Accuracy (Recovery)

  • Protocol: Prepare placebo solutions and spike them with the Standard Stock Solution at three concentration levels: 80%, 100%, and 120% of the nominal sample concentration. Prepare three independent samples at each level.

  • Rationale: Spiking the actual product matrix (placebo) is the most effective way to demonstrate that the sample preparation process is efficient and that excipients do not interfere with quantification.[19]

  • Acceptance Criteria: The mean percent recovery at each level should be within 98.0% to 102.0%. The RSD for the replicates at each level should be ≤ 2.0%.

D. Precision

  • Repeatability (Intra-Assay): Prepare six independent sample preparations from the same homogenous batch of tablets. Analyze them and calculate the %RSD of the assay results.

  • Intermediate Precision: Have a second analyst, on a different day, using a different HPLC system (if available), repeat the repeatability study with six new sample preparations.

  • Rationale: This two-stage approach validates the method's performance under both ideal (repeatability) and more variable, routine-like (intermediate) conditions, ensuring its reliability over time.

  • Acceptance Criteria: The %RSD for the six repeatability samples should be ≤ 2.0%. The %RSD for the combined 12 samples from both studies should also be ≤ 2.0%.

E. Robustness

  • Protocol: Analyze the Working Standard solution while making small, deliberate changes to the method parameters, one at a time.

    • Flow Rate: 0.9 mL/min and 1.1 mL/min

    • Column Temperature: 25 °C and 35 °C

    • Mobile Phase Composition: 48:52 and 52:48 Acetonitrile:Water

  • Rationale: Robustness testing identifies which parameters require the strictest control during routine use. This is a proactive measure to prevent method failure.[16]

  • Acceptance Criteria: System suitability criteria (e.g., tailing factor < 1.5, theoretical plates > 2000) must be met under all varied conditions. The change in analyte response should be minimal.

Conclusion

The validation of an analytical method for 2,4,8,10-tetraoxaspiro[5.5]undecane compounds is a systematic process that provides documented evidence of the method's reliability. By grounding the validation plan in the principles of ICH, FDA, and USP guidelines, and by adopting a modern lifecycle approach, researchers and drug developers can ensure the generation of high-quality, defensible data.[1][4][20] The choice between HPLC and GC should be made based on a scientific understanding of the analyte's properties, with HPLC often providing greater flexibility for stability-indicating assays. A meticulously executed validation study, as outlined in this guide, is the cornerstone of analytical quality assurance and a prerequisite for regulatory success.

References

  • Title: Q2(R2) Validation of Analytical Procedures - FDA Source: U.S. Food and Drug Administration URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation - Lab Manager Source: Lab Manager URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures March 2024 - FDA Source: U.S. Food and Drug Administration URL: [Link]

  • Title: General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS Source: United States Pharmacopeia URL: [Link]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]

  • Title: ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline Source: LinkedIn URL: [Link]

  • Title: USP <1225> Method Validation Source: BA Sciences URL: [Link]

  • Title: ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration URL: [Link]

  • Title: Separation of 2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dipropanenitrile on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: Separation of 2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-bis(octadecyloxy)- on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation URL: [Link]

  • Title: Proposed Revision of USP <1225> Published in the Pharmacopeial Forum Source: ECA Academy URL: [Link]

  • Title: USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision Source: Investigations of a Dog blog URL: [Link]

  • Title: 〈1225〉 Validation of Compendial Procedures Source: USP-NF URL: [Link]

  • Title: HPLC Analysis of 2,4,5-T on Mixed-Mode Columns Source: AugustaChrom URL: [Link]

  • Title: 2,4,8,10-Tetraoxaspiro[5.5]undecane Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Validation of analytical methods for active constituents and agricultural products Source: Australian Pesticides and Veterinary Medicines Authority URL: [Link]

  • Title: Gas chromatography Source: MACHEREY-NAGEL GmbH & Co. KG URL: [Link]

  • Title: 2,4,8,10-Tetraoxaspiro[5.5]undecane Source: NIST Chemistry WebBook URL: [Link]

  • Title: Gas chromatography and mass spectroscopic determination of phytocompounds Source: Scholars Research Library URL: [Link]

  • Title: A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis Source: LCGC, Chromatography Online URL: [Link]

  • Title: High Performance Liquid Chromatography Source: University of California, Davis URL: [Link]

  • Title: 2,4,8,10-Tetraoxa-3,9-dithiaspiro[5.5]undecane 3,9-dioxide Source: National Center for Biotechnology Information URL: [Link]

  • Title: GC/TCD Analysis of A Natural Gas Sample on A Single HP-PLOT Q Column Source: Agilent Technologies URL: [Link]

  • Title: Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE Source: National Center for Biotechnology Information URL: [Link]

  • Title: Validation of Analytical Methods: A Review Source: Gavin Publishers URL: [Link]

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Comparative

Comprehensive Comparison Guide: Structure-Activity Relationship (SAR) of Furan-Containing Spiroketals in eIF4A Inhibition

Executive Summary Furan-containing spiroketals—specifically bis-tetrahydrofuran (5,5-spiroketal) scaffolds—are highly privileged motifs in medicinal chemistry, frequently serving as the critical pharmacophore in marine n...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Furan-containing spiroketals—specifically bis-tetrahydrofuran (5,5-spiroketal) scaffolds—are highly privileged motifs in medicinal chemistry, frequently serving as the critical pharmacophore in marine natural products. Among these, Hippuristanol , a polyoxygenated steroid isolated from the gorgonian Isis hippuris, stands out as a first-in-class, highly potent inhibitor of the eukaryotic initiation factor 4A (eIF4A)[1].

This guide provides an objective, data-driven comparison of the hippuristanol 5,5-spiroketal scaffold against synthetic structural analogues and alternative eIF4A inhibitors. By dissecting the structure-activity relationship (SAR) of the furan-spiroketal domain, we provide drug development professionals with actionable insights into rational drug design for targeted translation inhibition in oncology and virology.

Mechanism of Action: Conformational Locking vs. Nonspecific Binding

To appreciate the SAR of the furan-spiroketal, one must first understand its unique mechanism of action. eIF4A is an ATP-dependent RNA helicase responsible for unwinding secondary structures in the 5'-UTR of mRNAs during cap-dependent translation.

Alternative eIF4A inhibitors, such as Pateamine A and Rocaglates , act as chemical inducers of dimerization, forcing eIF4A to bind nonspecifically to RNA and depleting the available pool of the enzyme. In stark contrast, the 5,5-spiroketal of Hippuristanol acts as an allosteric clamp. It binds to a cryptic pocket in the C-terminal domain (CTD) of eIF4A, locking motifs V and VI together. This prevents the enzyme from adopting the open conformation required for RNA binding and ATP hydrolysis[1].

G eIF4A eIF4A (Free State) eIF4A_RNA eIF4A-RNA Complex (Active Helicase) eIF4A->eIF4A_RNA ATP + RNA Translation Cap-Dependent Translation eIF4A_RNA->Translation Unwinding Hippuristanol Hippuristanol (5,5-Spiroketal) Hippuristanol->eIF4A Locks Closed Conformation Pateamine Pateamine A / Rocaglates Pateamine->eIF4A_RNA Induces Nonspecific Binding Inhibition Translation Arrest & Apoptosis Translation->Inhibition Blocked

Fig 1. Divergent mechanisms of eIF4A inhibition by Hippuristanol compared to Pateamine A.

Structure-Activity Relationship (SAR) Analysis

The precise geometry of the furan-containing spiroketal (rings E and F) is non-negotiable for high-affinity binding to eIF4A. Extensive synthetic modifications have revealed stringent structural and stereochemical requirements[2].

A. The F-Ring Size (5,5 vs. 5,6-Spiroketal)

Expanding the five-membered furan (tetrahydrofuran) F-ring to a six-membered pyran ring drastically alters the dihedral angle of the spiroketal system. This "structural expansion" results in a severe steric clash within the eIF4A CTD binding pocket, leading to a drop in potency from ~70 nM to ~600 nM[3].

B. Stereochemistry at C22

The spiroketal carbon (C22) must possess the "R" configuration . Synthesis of the 22-epi-hippuristanol ("S" configuration) yields a compound with a >100-fold decrease in antiproliferative activity[2]. The "S" epimer projects the F-ring into a solvent-exposed region, failing to engage the hydrophobic residues of motif V.

C. Hydrophobic Substituents (Methyl Groups)

The gem-dimethyl substitutions on the F-ring and the C20 methyl group are critical for anchoring the spiroketal into the hydrophobic cleft of eIF4A. Removal of these groups (des-methyl analogues) results in a rapid loss of binding affinity due to increased entropic penalties during target engagement[2].

SAR Core Hippuristanol Scaffold (eIF4A Inhibitor) Stereo C22 Spiroketal Stereochemistry Core->Stereo Ring F-Ring Size (Furan vs. Pyran) Core->Ring Subs Hydrophobic Substituents Core->Subs R_Config 'R' Configuration (Active: 70 nM) Stereo->R_Config S_Config 'S' Configuration (Inactive: >100x drop) Stereo->S_Config Five_Mem 5,5-Spiroketal (Optimal Fit) Ring->Five_Mem Six_Mem 5,6-Spiroketal (Reduced: 600 nM) Ring->Six_Mem Methyls C20 & F-Ring Methyls (Maintained Potency) Subs->Methyls Desmethyl Des-methyl Analogs (Loss of Affinity) Subs->Desmethyl

Fig 2. Structure-activity relationship (SAR) logic for furan-containing spiroketal modifications.

Comparative Performance Data

The following table summarizes the quantitative performance of the natural 5,5-spiroketal against its synthetic variants across standard biochemical and cellular assays.

Compound / Scaffold VariantSpiroketal TypeC22 Config.eIF4A Translation Inhibition (IC₅₀)HeLa Cell Proliferation (IC₅₀)Mechanism of Action
Hippuristanol (Natural) 5,5 (Bis-furan)R~70 nM~700 nMLocks eIF4A closed
F-Ring Expanded Analog 5,6 (Furan-pyran)R~600 nM~4.5 μMLocks eIF4A closed
22-epi-Hippuristanol 5,5 (Bis-furan)S>10,000 nM>20 μMWeak/No binding
Des-methyl Analog 5,5 (Bis-furan)R~2,500 nM~15 μMLocks eIF4A closed
Pateamine A (Control) MacrolideN/A~20 nM~10 nMInduces RNA binding

Experimental Workflows & Protocols

To ensure rigorous, self-validating data generation during SAR campaigns, the following standardized protocols must be employed. These methodologies isolate the direct causality of the spiroketal's structure on target engagement.

Protocol 1: In Vitro FRET-Based eIF4A Helicase Assay

Purpose: To directly quantify the allosteric locking of eIF4A by spiroketal analogues. Causality Principle: A synthetic RNA duplex is labeled with a Cy3 (donor) and Cy5 (acceptor) fluorophore pair. In the annealed state, FRET is high. When active eIF4A unwinds the RNA, the fluorophores separate, and FRET decreases. A potent 5,5-spiroketal will lock the enzyme, preventing unwinding and maintaining a high FRET signal.

  • Substrate Preparation: Anneal the Cy3/Cy5 dual-labeled RNA duplex (0.5 μM) in helicase buffer (20 mM HEPES-KOH pH 7.5, 70 mM KCl, 2 mM MgCl₂, 1 mM DTT).

  • Enzyme Pre-incubation: Incubate recombinant human eIF4A (1 μM) with varying concentrations of the spiroketal compound (10 nM to 10 μM) for 15 minutes at 37°C.

  • Reaction Initiation: Add the pre-incubated enzyme-drug complex to the RNA substrate. Initiate the unwinding reaction by adding 2 mM ATP.

  • Kinetic Measurement: Monitor the Cy5 emission (670 nm) upon Cy3 excitation (530 nm) continuously for 30 minutes using a microplate reader.

  • Self-Validating Control: Run a parallel assay using a helicase-dead eIF4A mutant (eIF4A-DQAD). This establishes the absolute baseline FRET of non-unwound RNA, ensuring that any signal drop in the wild-type cohort is strictly due to enzymatic unwinding and not compound auto-fluorescence or RNA degradation.

Protocol 2: Dual-Luciferase Cap-Dependent Translation Assay

Purpose: To evaluate the cellular efficacy and specificity of the spiroketal analogues. Causality Principle: eIF4A is strictly required for cap-dependent translation but is dispensable for translation driven by certain Internal Ribosome Entry Sites (IRES), such as the Cricket Paralysis Virus (CrPV) IRES.

  • Transfection: Co-transfect HeLa cells with two reporter plasmids: a standard Cap-driven Firefly luciferase, and a CrPV-IRES-driven Renilla luciferase.

  • Compound Treatment: 24 hours post-transfection, treat the cells with the spiroketal analogues (dose-response) for 12 hours.

  • Lysis & Readout: Lyse the cells and measure luminescence using a commercial Dual-Luciferase Reporter Assay System.

  • Self-Validating Control: Calculate the ratio of Firefly (Cap) to Renilla (IRES) luminescence. A specific eIF4A inhibitor (like natural Hippuristanol) will selectively abolish the Firefly signal while the Renilla signal remains stable. If an analogue causes both signals to drop equally, it indicates off-target general cytotoxicity or transcriptional interference, rather than specific eIF4A inhibition.

References

  • Synthesis of the Antiproliferative Agent Hippuristanol and Its Analogues from Hydrocortisone via Hg(II)-Catalyzed Spiroketalization: Structure–Activity Relationship. Journal of Medicinal Chemistry - ACS Publications. 2

  • Structural and Stereochemical Requirements of the Spiroketal Group of Hippuristanol for Antiproliferative Activity. Bioorganic & Medicinal Chemistry Letters - PMC. 3

  • Hippuristanol - A potent steroid inhibitor of eukaryotic initiation factor 4A. Translation - PMC. 1

Sources

Validation

Comparative Guide: Synthetic Routes to 3,9-Disubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecanes

Executive Summary & Mechanistic Grounding Pentaerythritol diacetals—formally known as 3,9-disubstituted-2,4,8,10-tetraoxaspiro[5.5]undecanes—are highly valued spirocyclic architectures. They are extensively utilized as r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Grounding

Pentaerythritol diacetals—formally known as 3,9-disubstituted-2,4,8,10-tetraoxaspiro[5.5]undecanes—are highly valued spirocyclic architectures. They are extensively utilized as robust protective groups in complex organic synthesis, as cross-linking agents in polymer chemistry, and as core scaffolds in materials science[1].

The fundamental synthesis of these compounds relies on the double acetalization of pentaerythritol with two equivalents of an aldehyde or ketone. Because acetalization is a thermodynamically controlled, reversible equilibrium that generates water as a byproduct, the choice of catalyst and the method of water removal dictate the efficiency, yield, and environmental footprint of the reaction[2].

ReactionPathway PE Pentaerythritol (1 eq) Intermediate Hemiacetal Intermediate PE->Intermediate Acid Catalyst (H+) - H2O Carbonyl Carbonyl Compound (2 eq) Carbonyl->Intermediate Acid Catalyst (H+) - H2O Product 3,9-Disubstituted- 2,4,8,10-tetraoxaspiro [5.5]undecane Intermediate->Product Acid Catalyst (H+) - H2O Intramolecular Cyclization

Fig 1. Acid-catalyzed double acetalization of pentaerythritol to form the spiroacetal core.

Comparative Analysis of Synthetic Routes

As a Senior Application Scientist, evaluating a synthetic route requires looking beyond mere yield; one must assess scalability, catalyst lifecycle, and downstream processing.

Route A: Traditional Homogeneous Acid Catalysis

Historically, this route employs p-toluenesulfonic acid (p-TsOH) or mineral acids in refluxing aromatic solvents (benzene or toluene)[3].

  • The Logic: The reaction relies on continuous azeotropic distillation to remove water, forcing the equilibrium forward.

  • The Drawbacks: Homogeneous acids cause equipment corrosion and promote side reactions (e.g., etherification, dehydration). Furthermore, the catalyst cannot be recovered; it must be quenched during an aqueous workup, generating significant chemical waste[1].

Route B: Heterogeneous Solid Acid Catalysis

Transitioning to solid acids—such as metal(IV) phosphates or supported sulfonic acids—resolves the recovery issue[2].

  • The Logic: The solid matrix provides localized Brønsted or Lewis acid sites. The biphasic nature of the catalyst means that once the reaction reaches completion, the catalyst is simply filtered out. This eliminates the need for aqueous neutralization, minimizing product loss.

Route C: Microwave-Assisted Solid Acid Catalysis

Combining solid acids (like silica sulfate) with microwave irradiation represents the current state-of-the-art[1].

  • The Logic: Microwave irradiation directly couples with the polar functional groups of the reactants and the catalyst surface, inducing rapid dielectric heating. This localized superheating circumvents the thermal resistance of conventional conductive heating, reducing reaction times from hours to mere seconds while boosting yields[1].

Quantitative Performance Comparison

The following table synthesizes experimental data comparing the three primary methodologies for the acetalization of pentaerythritol with standard aromatic aldehydes/ketones.

MetricRoute A: Homogeneous (p-TsOH)[3]Route B: Solid Acid (Metal Phosphates)[2]Route C: Microwave + Silica Sulfate[1]
Reaction Time 2 to 12 hours1 to 4 hours30 to 300 seconds
Temperature 80–110 °C (Reflux)60–80 °CLocalized Superheating
Solvent Requirement High (Toluene/Benzene)Moderate (Various)Solvent-Free / Minimal
Average Yield 65% – 85%85% – 92%80% – 98%
Catalyst Recovery Destroyed during workupRecoverable via filtrationRecoverable & Reusable (≥3 cycles)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, where physical phenomena (solubility, phase separation) inherently confirm the success of the chemical transformation.

Protocol 1: The Thermodynamic Dean-Stark Method (Route A)
  • Reagent Assembly: In a round-bottom flask, combine the carbonyl compound (48 mmol), pentaerythritol (20 mmol), and p-TsOH (0.1 g) in 100–150 mL of toluene[3]. Causality: A slight excess of the carbonyl ensures complete consumption of the tetra-ol, preventing the formation of mono-acetal intermediates.

  • Azeotropic Distillation: Attach a Dean-Stark trap and reflux the mixture. Causality: Toluene forms a minimum-boiling azeotrope with the byproduct water. As the vapor condenses into the trap, the denser water separates and falls to the bottom, while toluene overflows back into the flask. Self-Validation: The visual accumulation of water in the trap directly correlates to reaction progress; when water ceases to collect, the reaction has reached its thermodynamic maximum[3].

  • Quench and Workup: Cool the mixture and wash with 5% aqueous NaHCO3. Causality: The base neutralizes the p-TsOH to prevent reverse hydrolysis during concentration. The organic layer is then dried and evaporated to yield the crude spiroacetal.

Protocol 2: The Kinetic Microwave Method (Route C)
  • Solvent-Free Mixing: Thoroughly mix the carbonyl compound (2.00 mmol), pentaerythritol (1.25 mmol), and silica sulfate catalyst (100 mg) in a microwave-safe vessel[1].

  • Dielectric Activation: Subject the mixture to microwave irradiation for 30–300 seconds. Causality: The highly polar silica sulfate rapidly absorbs microwave energy, creating active "hot spots" that drastically lower the activation energy barrier for oxocarbenium ion formation[1]. Self-Validation: Monitor via Thin Layer Chromatography (TLC); the rapid disappearance of the carbonyl spot confirms the kinetic acceleration.

  • Differential Solubility Workup: Cool the mixture and add 15 mL of dichloromethane (CH2Cl2). Causality: The spiroacetal product is highly soluble in CH2Cl2, whereas the inorganic silica sulfate and any unreacted pentaerythritol are strictly insoluble. Self-Validation: This solubility differential creates an inherent purification step—simple filtration isolates the pure product in the filtrate and recovers the reusable catalyst on the filter paper[1].

Workflow cluster_0 Route A: Homogeneous cluster_1 Route B: Microwave/Solid Acid Start Reactants: Pentaerythritol + Carbonyl A1 Add p-TsOH & Toluene Start->A1 B1 Add Silica Sulfate (Solvent-Free) Start->B1 A2 Reflux with Dean-Stark (2-12 hours) A1->A2 A3 Aqueous Base Wash (Destroys Catalyst) A2->A3 Product Evaporation & Recrystallization (Pure Spiroacetal) A3->Product B2 Microwave Irradiation (30-300 seconds) B1->B2 B3 CH2Cl2 Extraction & Filtration (Recovers Catalyst) B2->B3 B3->Product

Fig 2. Workflow comparison: Homogeneous vs. Microwave-assisted solid acid catalysis.

References

  • [1] Full article: Synthesis of Diacetals from Aldehydes and Ketones with Pentaerythritol Catalyzed by Silica Sulfate Under Microwave Irradiation - Taylor & Francis. 1

  • [2] Acetalization of Carbonyl Compounds with Pentaerythritol Catalyzed by Metal(IV) Phosphates as Solid Acid Catalysts - ACS Publications.2

  • [3] Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives - MDPI. 3

Sources

Comparative

A Comparative Guide to Assessing the Purity of Synthesized 3,9-di-2-furanyl-2,4,8,10-tetraoxaspiro[5.5]undecane

For researchers, scientists, and professionals in drug development, the meticulous verification of chemical purity is a foundational requirement for the integrity of experimental outcomes and the safety of potential ther...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the meticulous verification of chemical purity is a foundational requirement for the integrity of experimental outcomes and the safety of potential therapeutics. The compound 3,9-di-2-furanyl-2,4,8,10-tetraoxaspiro[5.5]undecane, a spiro-acetal, presents unique analytical challenges due to its complex three-dimensional structure and the potential for various impurities to arise during its synthesis. This guide provides an in-depth comparison of analytical methodologies, grounded in experimental data, to establish a robust framework for purity assessment.

The synthesis of 3,9-di-2-furanyl-2,4,8,10-tetraoxaspiro[5.5]undecane typically involves the acid-catalyzed reaction of pentaerythritol (2,2-bis(hydroxymethyl)propane-1,3-diol) with 2-furaldehyde.[1][2] Understanding this pathway is critical as it informs the potential impurity profile, which may include unreacted starting materials, mono-acetal intermediates, and polymeric by-products. A multi-pronged analytical approach is therefore not just recommended but essential for comprehensive characterization.

Comparative Analysis of Purity Assessment Techniques

The selection of an analytical technique must be a deliberate choice based on the specific information required, from qualitative identification to precise quantitative assessment. This section compares the most effective methods for analyzing 3,9-di-2-furanyl-2,4,8,10-tetraoxaspiro[5.5]undecane.

MethodPrincipleAdvantagesLimitationsApplication Focus
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.High resolution for separating complex mixtures; excellent for quantification; adaptable to various polarities.Requires a chromophore for UV detection; method development can be time-intensive.Quantitative Purity & Impurity Profiling
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.Provides definitive structural elucidation; ¹H NMR is inherently quantitative (qNMR) with a suitable internal standard.Lower sensitivity compared to chromatographic methods; complex spectra can be challenging to interpret.Structural Confirmation & Absolute Purity (qNMR)
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by detection based on mass-to-charge ratio.High sensitivity and specificity; provides molecular weight and fragmentation data for impurity identification.Compound must be volatile and thermally stable; potential for thermal degradation of the spiro-acetal.Identification of Volatile Impurities
Melting Point Analysis Determination of the temperature range over which a solid melts.Simple, rapid, and inexpensive first indicator of purity.Insensitive to small amounts of impurities; not suitable for amorphous or non-crystalline solids.Preliminary Purity Screening

Integrated Strategy for Purity Validation

A self-validating workflow ensures the highest confidence in purity assessment. No single method is sufficient. The following diagram illustrates a logical and efficient sequence for analyzing a newly synthesized batch of 3,9-di-2-furanyl-2,4,8,10-tetraoxaspiro[5.5]undecane.

Purity Assessment Workflow Fig. 1: Integrated Purity Assessment Workflow cluster_0 Initial Screening cluster_1 Structural & Quantitative Analysis cluster_2 Impurity Identification cluster_3 Final Assessment Start Synthesized Product MP Melting Point Analysis Start->MP Quick Purity Check TLC Thin-Layer Chromatography Start->TLC Separation Check GCMS GC-MS (Volatile Impurities) Start->GCMS Check for residual solvents/ starting materials HPLC HPLC-UV (Quantitative Purity) MP->HPLC Proceed if sharp range TLC->HPLC Proceed if single spot NMR ¹H & ¹³C NMR (Structural Confirmation) HPLC->NMR Confirm structure of main peak LCMS LC-MS (Impurity ID) HPLC->LCMS Identify unknown peaks qNMR qNMR (Absolute Purity) NMR->qNMR Quantify using internal standard Report Certificate of Analysis (Purity > 98%) qNMR->Report GCMS->Report LCMS->Report

Caption: A logical workflow for the comprehensive purity assessment of 3,9-di-2-furanyl-2,4,8,10-tetraoxaspiro[5.5]undecane.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

Causality: The furan moieties in the target compound contain conjugated π-systems, making them strong chromophores suitable for UV detection.[3][4] A reversed-phase C18 column is selected due to the moderate polarity of the spiro-acetal, allowing for effective separation from polar starting materials (pentaerythritol) and non-polar by-products.

Protocol:

  • System Preparation: Use an HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Sample Preparation: Accurately weigh ~10 mg of the synthesized compound and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to ~50 µg/mL with the mobile phase.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm, selected based on the UV absorbance of furanic compounds.[5]

    • Injection Volume: 10 µL.

  • Data Analysis: Calculate purity by the area percent method. The purity is the ratio of the main peak area to the total area of all peaks in the chromatogram.

Quantitative NMR (qNMR) Spectroscopy

Causality: qNMR provides an absolute measure of purity by comparing the integral of a specific analyte proton signal to that of a certified internal standard of known mass and purity.[6] This technique is a primary ratio method and does not require a reference standard of the analyte itself. For 3,9-di-2-furanyl-2,4,8,10-tetraoxaspiro[5.5]undecane, the distinct signals of the furan rings or the acetal protons can be used for quantification.

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 15-20 mg of the synthesized compound into a clean NMR tube. Record the mass precisely.

    • Accurately weigh and add approximately 5-10 mg of a high-purity internal standard (e.g., dimethyl sulfone or maleic anhydride) to the same tube. The standard's protons must resonate in a clear region of the spectrum.

    • Add ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and ensure complete dissolution.

  • NMR Data Acquisition (¹H NMR):

    • Spectrometer: 400 MHz or higher field strength for better signal dispersion.

    • Pulse Sequence: Standard single-pulse experiment.

    • Relaxation Delay (d1): Set to at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and standard protons. A value of 30-60 seconds is typically sufficient to ensure full magnetization recovery, which is critical for accurate integration.

    • Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, non-overlapping signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P_std = Purity of the standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS is the gold standard for identifying volatile and semi-volatile impurities, such as residual 2-furaldehyde or synthesis solvents.[7] While spiro-acetals can be thermally labile, a carefully optimized method with a lower injection port temperature can minimize degradation and provide valuable information. The mass spectrometer provides definitive identification of separated components based on their mass spectra.[8][9]

Protocol:

  • System Preparation: Use a GC-MS system with an electron ionization (EI) source.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a high-purity solvent like ethyl acetate or dichloromethane.

  • GC-MS Conditions:

    • Column: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 250°C (use the lowest practical temperature to avoid degradation).

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Detector: Scan from m/z 40 to 500.

  • Data Analysis: Identify peaks by comparing their mass spectra to a reference library (e.g., NIST/Wiley). Assess the relative abundance of any identified impurities.

Conclusion

The purity assessment of 3,9-di-2-furanyl-2,4,8,10-tetraoxaspiro[5.5]undecane demands a rigorous, multi-technique approach. While preliminary methods like melting point analysis offer a quick check, they lack the specificity and sensitivity required for research and development. A combination of high-resolution separation by HPLC for quantitative impurity profiling and the structural and absolute purity confirmation by NMR spectroscopy forms the core of a robust validation strategy. Complementary analysis by GC-MS is crucial for detecting volatile impurities that might otherwise be missed. By integrating these methods as part of a structured workflow, researchers can ensure the quality, consistency, and reliability of their synthesized material, which is a non-negotiable prerequisite for its application in further scientific investigation.

References

  • Javan, A., Teimourian, H., & Kooh, M. R. P. (2025). Pre-concentration of ultra-trace furan in beverage samples and its determination by high performance liquid chromatography. ResearchGate. Available at: [Link]

  • ASTM D5837-15. (2015). Standard Test Method for Furanic Compounds in Electrical Insulating Liquids by High-Performance Liquid Chromatography (HPLC). ASTM International. Available at: [Link]

  • Menchikov, L. G., Nefedov, O. M., & Zenkevich, I. G. (2017). Ambiguousness of GC-MS identification of spiro[2.4]hepta-4,6-diene in natural objects. Russian Chemical Bulletin, 66(3), 491-496. Available at: [Link]

  • Shimadzu Corporation. (n.d.). Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method. AD-0213. Available at: [Link]

  • Zenkevich, I. G. (2017). Ambiguousness of GC-MS identification of spiro[2.4]hepta-4,6-diene in natural objects. ResearchGate. Available at: [Link]

  • Chen, S. F., & Chen, Y. C. (1998). Separation and Identification of Furanic Compounds in Fruit Juices and Drinks by High-Performance Liquid Chromatography Photodiode Array Detection. Journal of Agricultural and Food Chemistry, 46(7), 2695-2700. Available at: [Link]

  • Lin, J., & Jian, F. F. (2008). 3,9-Di-2-furyl-2,4,8,10-tetra-oxa-spiro-[5.5]undecane. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2130. Available at: [Link]

  • Al-Rawashdeh, N. A. F., & Al-Qudah, M. A. (2026). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. ResearchGate. Available at: [Link]

  • Pihlaja, K., & Sillanpää, R. (1996). 2- and 8-Functionalized 1,4,7,10-tetraoxaspiro [5.5] undecanes. Part 4. Conformational study by 1H and 13C NMR spectroscopy. Journal of the Chemical Society, Perkin Transactions 2, (4), 663-667. Available at: [Link]

  • Lin, J., & Jian, F.-F. (2008). 3,9-Di-2-furyl-2,4,8,10-tetraoxaspiro[5.5]undecane. Acta Crystallographica Section E: Crystallographic Communications, 64(11). Available at: [Link]

  • PubMed. (2008). 3,9-Di-2-furyl-2,4,8,10-tetra-oxa-spiro-[5.5]undecane. National Center for Biotechnology Information. Available at: [Link]

  • Fodor, Z., & Szarvas, T. (2012). Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives. Molecules, 17(7), 8456-8468. Available at: [Link]

  • Al-Azzawi, W. A. M., & Al-Mijalli, S. H. M. (2023). Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. Journal of Survey in Fisheries Sciences. Available at: [Link]

  • da Silva, F. C., et al. (2004). 1H and 13C NMR for Determining Average Molecular Parameters of Asphaltenes from Vacuum Residue Distillation. Annals of Magnetic Resonance, 3(3), 63-67. Available at: [Link]

Sources

Validation

conformational analysis of 2,4,8,10-tetraoxaspiro[5.5]undecane derivatives

An In-Depth Methodological Comparison Guide for the Conformational Analysis of 2,4,8,10-Tetraoxaspiro[5.5]undecane Scaffolds Executive Summary The 2,4,8,10-tetraoxaspiro[5.5]undecane core—a unique spiroacetal system form...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Methodological Comparison Guide for the Conformational Analysis of 2,4,8,10-Tetraoxaspiro[5.5]undecane Scaffolds

Executive Summary

The 2,4,8,10-tetraoxaspiro[5.5]undecane core—a unique spiroacetal system formed by the condensation of pentaerythritol with various ketones or aldehydes—serves as a critical structural motif in modern drug development. Most notably, it is the backbone of acid-labile poly(ortho esters) used in targeted, pH-sensitive drug delivery systems. The release kinetics of these therapeutics are inextricably linked to the stereochemistry and conformational dynamics of the spiro rings.

Because the two 1,3-dioxane rings share a single spiro carbon (C6), their mean planes are orthogonal. This geometry eliminates planar symmetry, giving rise to distinct axial and helical chirality (P and M isomers). Understanding whether a derivative is highly flexible (rapidly interconverting) or anancomeric (conformationally locked by bulky substituents) requires orthogonal analytical approaches. This guide objectively compares the two gold-standard methodologies for profiling these derivatives: Variable Temperature NMR (VT-NMR) for solution-state dynamics and Single-Crystal X-Ray Diffraction (SC-XRD) for solid-state absolute configuration.

Mechanistic Overview: The Helical Inversion Paradigm

In solution, flexible 2,4,8,10-tetraoxaspiro[5.5]undecane derivatives undergo rapid heterocycle flipping. This chair-to-chair inversion of the 1,3-dioxane rings is not merely a conformational shift; it is an enantiomeric inversion that converts the P-helical isomer into the M-helical isomer.

[1] The configurational and conformational behavior of 3,3,9,9-tetrasubstituted derivatives relies heavily on the steric bulk at the extremities of the spirane system. If the substituents are small, the rings flip rapidly at room temperature, yielding time-averaged analytical signals. If bulky groups (e.g., tert-butyl or substituted aromatics) are present, severe 1,3-diaxial interactions lock the rings into a single, thermodynamically stable chair conformation.

Inversion P_iso P-Isomer (Chair-Chair) TS Transition State (Twist-Boat) P_iso->TS +ΔG‡ (Heating) TS->P_iso -ΔG‡ M_iso M-Isomer (Chair-Chair) TS->M_iso -ΔG‡ (Cooling) M_iso->TS +ΔG‡

Thermodynamic pathway of enantiomeric inversion between P and M helical conformers.

Comparative Analysis of Analytical Modalities

To accurately map the conformational landscape of these spiroacetals, researchers must choose between mapping dynamic interconversions in solution or capturing absolute static geometries in a crystal lattice.

Table 1: Performance Comparison of Conformational Profiling Methods
ParameterVariable Temperature NMR (VT-NMR)Single-Crystal XRD (SC-XRD)
Primary Output Activation energy of ring inversion (ΔG‡)Absolute configuration & dihedral angles
State of Matter Solution (Dynamic)Solid (Static)
Temporal Resolution Milliseconds (NMR timescale)Time-averaged static lattice
Key Advantage Mimics physiological fluid dynamicsExact atomic coordinates and bond lengths
Key Limitation Requires low-freezing deuterated solventsSusceptible to crystal packing artifacts
Table 2: Benchmark Conformational Parameters for Tetraoxaspiro[5.5]undecanes
Structural ParameterTypical Value / RangeAnalytical SourceSignificance
Dihedral Angle (Rings) 56.3° – 56.4°SC-XRDDefines the degree of orthogonality at the spiro junction.
Puckering Parameter (θ) ~0° or ~178°SC-XRDMathematically validates a perfect chair conformation.
Inversion Barrier (ΔG‡) 35 – 45 kJ/molVT-NMRDetermines if the prodrug linker is flexible at body temp.

Experimental Protocols & Self-Validating Workflows

To ensure data integrity, the following protocols are designed as self-validating systems , meaning the methodology inherently contains steps to rule out experimental artifacts (e.g., sample degradation or solvent effects).

Workflow Start 2,4,8,10-Tetraoxaspiro[5.5]undecane Split Analysis Phase Start->Split Sol Solution Dynamics Split->Sol Solid Solid State Split->Solid Sol_Meth VT-NMR Spectroscopy Sol->Sol_Meth Sol_Out ΔG‡ & Ring Flipping Sol_Meth->Sol_Out Solid_Meth Single-Crystal XRD Solid->Solid_Meth Solid_Out Chair Conformation Solid_Meth->Solid_Out

Analytical workflow for structural profiling of tetraoxaspiro[5.5]undecane derivatives.

Protocol A: Solution-State Profiling via VT-NMR

Objective: Calculate the activation energy (ΔG‡) of the heterocycle inversion. Causality Focus: At room temperature, the rapid flipping of the 1,3-dioxane rings causes the axial and equatorial protons to average into a single NMR signal. By lowering the temperature, we slow the kinetic energy of the molecules until the flipping rate drops below the NMR timescale, "freezing" the conformers and splitting the signals.

  • Solvent Selection: Dissolve 15 mg of the derivative in 0.5 mL of diethyl ether-d10 or toluene-d8.

    • Causality: Standard solvents like CDCl3 freeze at ~210 K. Diethyl ether-d10 remains liquid down to 160 K, which is strictly required because the low activation barrier of these spiroacetals means coalescence often occurs below 180 K.

  • Baseline Acquisition: Acquire standard 1H and 13C spectra at 298 K. Ensure sharp, averaged singlets for the methylene protons adjacent to the spiro carbon.

  • Thermal Gradient Execution: Lower the probe temperature in 10 K decrements down to 160 K. Allow 5 minutes of thermal equilibration at each step before acquisition.

  • Coalescence Identification: Identify the exact temperature (Tc) where the averaged singlet broadens and splits into two distinct doublets (representing the separated axial and equatorial protons of the frozen chair conformation).

  • Self-Validation (Reversibility Check): Immediately return the probe to 298 K and re-run the baseline spectrum.

    • Validation Logic: If the final spectrum perfectly matches the initial baseline, you have proven that the signal splitting was purely a thermodynamic conformational change, ruling out cold-induced precipitation or sample degradation.

Protocol B: Solid-State Profiling via SC-XRD

Objective: Confirm the absolute chair conformation and quantify the spiro dihedral angles. Causality Focus: While NMR proves the rings can form chairs, SC-XRD mathematically proves they do form chairs in the lowest-energy solid state, free from solvent-solute interactions.

  • Crystal Growth: Dissolve the derivative in a minimal amount of a binary solvent system (e.g., dichloromethane/methanol). Allow slow evaporation at 277 K over 48 hours.

    • Causality: Slow evaporation at reduced temperatures minimizes thermal motion during nucleation, yielding highly ordered, defect-free single crystals required for sub-angstrom resolution.

  • Data Collection: Mount a crystal (approx. 0.20 × 0.15 × 0.13 mm) on a diffractometer equipped with Mo Kα radiation. Maintain the sample at 273 K or lower during collection.

  • Structural Refinement: Solve the structure using direct methods (e.g., SHELXL).

    • [2] For 3,9-di-2-furyl derivatives, the asymmetric unit often contains two crystallographically independent molecules. You must measure the dihedral angle between the two 1,3-dioxane rings (typically ~56.4°).

  • Self-Validation (Puckering Analysis): Calculate the Cremer & Pople puckering parameters (QT, ϕ, θ) for the six-membered rings.

    • Validation Logic: A perfect chair conformation dictates a θ value of exactly 0° or 180°. [3] If θ deviates significantly, the ring is distorted into a twist-boat, indicating that crystal packing forces (e.g., intermolecular C—H⋯O hydrogen bonds) have artificially overridden the molecule's natural conformational preference.

Conclusion

For drug development professionals engineering acid-labile poly(ortho esters), relying on a single analytical method is insufficient. VT-NMR is mandatory for proving that the spiroacetal linker retains the necessary flexibility to undergo rapid hydrolysis in physiological fluids. Conversely, SC-XRD is indispensable for verifying the absolute geometry and ensuring that bulky payload attachments do not force the spiro core into an unstable, strained conformation. Utilizing both self-validating protocols ensures a comprehensive, artifact-free understanding of the molecule's structural behavior.

References

  • Mihiş, A., Condamine, E., Bogdan, E., Terec, A., Kurtán, T., & Grosu, I. (2008). "Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives." Molecules, 13(11), 2848-2858. URL:[Link]

  • Lin, J., & Jian, F.-F. (2008). "3,9-Di-2-furyl-2,4,8,10-tetraoxaspiro[5.5]undecane." Acta Crystallographica Section E, 64(11), o2130. URL:[Link]

  • Sun, Y., et al. (2010). "3,9-Bis(2,4-dichlorophenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane." Acta Crystallographica Section E, 66(3), o568. URL:[Link]

Comparative

Cytotoxicity Comparison of Novel Spiroacetal Compounds: A Comprehensive Guide for Preclinical Oncology

Executive Summary The spiroacetal (or spiroketal) structural motif is a highly complex, naturally occurring pharmacophore that has garnered significant attention in modern drug discovery. Characterized by two rings joine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The spiroacetal (or spiroketal) structural motif is a highly complex, naturally occurring pharmacophore that has garnered significant attention in modern drug discovery. Characterized by two rings joined at a single tetrahedral carbon atom, this rigid scaffold dictates precise spatial orientation, allowing these molecules to interact with complex biological targets.

As a Senior Application Scientist, I have evaluated numerous natural and semi-synthetic spiroacetals. This guide objectively compares the cytotoxic performance of two emerging classes of novel spiroacetal compounds: Plant-derived spiroacetals (e.g., EBC-23 from Cinnamomum laubatii) and Microbial-derived spiroacetals (e.g., Reveromycin T from Streptomyces sp.). By analyzing their structure-activity relationships (SAR) and providing self-validating experimental protocols, this guide serves as a foundational resource for drug development professionals.

Mechanistic Overview & Structure-Activity Relationship (SAR)

The cytotoxicity of spiroacetal compounds is rarely generic; it is driven by highly specific functional group modifications surrounding the spiro-core.

Microbial Spiroacetals: The Reveromycin T Paradigm

Reveromycin A (RM-A) is a well-known spiroacetal polyketide that induces apoptosis in osteoclasts. However, targeted disruption of the revI gene (which encodes the Cytochrome P450revI enzyme responsible for C18-hydroxylation) leads to the accumulation of Reveromycin T (RM-T) [1]. The absence of this specific hydroxyl group fundamentally alters the molecule's steric profile, shifting its primary efficacy from anti-osteoclastic activity to potent anti-tumor cytotoxicity. RM-T demonstrates a 2- to 10-fold enhancement in cytotoxicity against HL-60 and K562 leukemia cell lines compared to its hydroxylated precursor[1].

Plant-Derived Spiroacetals: The EBC-23 Paradigm

Isolated from the Australian tropical rainforest plant Cinnamomum laubatii, EBC-23 features a unique spiroketal core fused with an α,β-unsaturated δ-lactone[2]. This specific structural fusion is highly electrophilic, allowing it to act as a Michael acceptor in the cellular environment. This mechanism is directly responsible for its targeted ability to inhibit the growth of androgen-independent prostate tumor cell lines (DU145) and breast carcinoma (MCF7) both in vitro and in mouse xenograft models[2].

MOA RM_T Reveromycin T (Microbial Spiroacetal) Target1 HL-60 / K562 Leukemia Cells RM_T->Target1 EBC_23 EBC-23 (Plant Spiroacetal) Target2 DU145 Prostate Cancer Cells EBC_23->Target2 Mech1 Apoptosis Induction (Enhanced by lack of C18-OH) Target1->Mech1 Mech2 Cell Cycle Arrest (via α,β-unsaturated δ-lactone) Target2->Mech2 Outcome Potent Cytotoxicity & Tumor Regression Mech1->Outcome Mech2->Outcome

Fig 1. Divergent mechanistic pathways of microbial and plant-derived spiroacetals driving cytotoxicity.

Comparative Cytotoxicity Profiles

To benchmark these novel compounds, we must look at their quantitative performance across standardized human cancer cell lines. The table below synthesizes the experimental cytotoxicity data for key spiroacetals and related structural analogs.

CompoundSource OrganismTarget Cell LineCancer TypeCytotoxicity (IC₅₀) / EfficacyStructural Driver
EBC-23 Cinnamomum laubatiiDU145ProstateHigh in vitro & in vivo efficacyFused α,β-unsaturated δ-lactone[2]
Reveromycin T Streptomyces sp. SN-593HL-60 / K562Leukemia2–10x more potent than RM-AAbsence of C18-hydroxylation[1]
9,9'-O-Di-feruloyl-(-)-secoisolariciresinol Cryptocarya impressinerviaHL-60Leukemia3.58 μMFeruloyl ester linkages[3]
9,9'-O-Di-feruloyl-(-)-secoisolariciresinol Cryptocarya impressinerviaA-549Lung6.39 μMFeruloyl ester linkages[3]
Rhusemialin A Cryptocarya impressinerviaHL-60Leukemia3.69 μMArylalkenyl lactone motif[3]

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the evaluation of novel spiroacetals requires robust, artifact-free assays. Below is the field-proven protocol for high-throughput cytotoxicity screening.

Protocol: WST-8 Continuous Cell Viability Assay

Causality & Rationale: Why choose WST-8 over the traditional MTT assay? MTT requires a solubilization step for the insoluble formazan crystals, which introduces pipetting errors and cell loss. WST-8 produces a highly water-soluble orange formazan dye upon bioreduction by cellular dehydrogenases, allowing for a direct, one-step continuous assay. This creates a self-validating system : the absorbance at 450 nm is directly proportional to the number of living cells, and by incorporating a background control (media + compound without cells), we mathematically eliminate any auto-absorbance artifacts caused by the test compounds themselves.

Step-by-Step Methodology:

  • Cell Seeding: Harvest target cells (e.g., HL-60 or DU145) during the logarithmic growth phase. Seed at a density of 1.5 × 10⁴ cells/well in 100 μL of appropriate media (e.g., RPMI 1640 + 10% FCS) in a 96-well microplate[1].

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cellular acclimation and adherence (for adherent lines like DU145).

  • Compound Dosing: Prepare serial dilutions of the spiroacetal compounds (e.g., RM-T or EBC-23) in DMSO, ensuring the final DMSO concentration in the well does not exceed 0.1% (v/v) to prevent solvent toxicity. Expose cells to the compounds for 48 hours[1].

  • WST-8 Addition: Add 10 μL of WST-8 reagent directly to each well.

  • Bioreduction: Incubate the plates at 37°C for exactly 1 hour. The color will shift from pale red to orange based on dehydrogenase activity[1].

  • Quantification: Measure the absorbance at 450 nm using a microplate reader. Subtract the background absorbance (media + compound only) from all test wells.

  • Data Analysis: Calculate the IC₅₀ using non-linear regression analysis (e.g., four-parameter logistic curve) comparing the treated wells against the vehicle-control (0.1% DMSO) wells.

Workflow Step1 1. Cell Seeding (96-well, 1.5x10^4 cells) Step2 2. Compound Dosing (0.1 - 100 μM, 48h) Step1->Step2 Step3 3. WST-8 Addition (1h Incubation) Step2->Step3 Step4 4. Absorbance Read (OD 450 nm) Step3->Step4 Step5 5. IC50 Calculation (Non-linear Regression) Step4->Step5

Fig 2. Self-validating high-throughput WST-8 cytotoxicity screening workflow for spiroacetals.

Conclusion

The transition from discovery to preclinical validation of novel spiroacetals requires a deep understanding of their structural nuances. As demonstrated, the presence of a fused α,β-unsaturated δ-lactone in EBC-23 drives its efficacy against solid tumors like prostate cancer[2], whereas the enzymatic deletion of a single hydroxyl group in Reveromycin T drastically amplifies its potency against liquid tumors like leukemia[1]. By utilizing self-validating assays like the WST-8 protocol, researchers can accurately map these structure-activity relationships, accelerating the development of next-generation chemotherapeutics.

References

  • Title: Enantioselective Total Synthesis of (+)
  • Source: PubMed Central (PMC)
  • Title: Rhodospermals A–G: an Extension to the Chemical Diversity of Compounds Possessing a Unique Spiroketal with a Fused α,β-Unsaturated δ-Lactone Isolated from the Leaves of Cryptocarya rhodosperma (Lauraceae)

Sources

Validation

Benchmarking the Physicochemical and Structural Properties of 3,9-di-2-furanyl-2,4,8,10-tetraoxaspiro[5.5]undecane Against Known Analogs

Executive Summary & Rationale Spiroacetals based on the 2,4,8,10-tetraoxaspiro[5.5]undecane framework are cornerstone molecules in the development of rigid polymer additives, pH-responsive drug delivery systems, and dyna...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Spiroacetals based on the 2,4,8,10-tetraoxaspiro[5.5]undecane framework are cornerstone molecules in the development of rigid polymer additives, pH-responsive drug delivery systems, and dynamic covalent materials[1],[2]. This guide provides an objective benchmarking of 3,9-di-2-furanyl-2,4,8,10-tetraoxaspiro[5.5]undecane (hereafter referred to as Furyl-SPG ) against its structural analogs, such as the widely utilized 3,9-diphenyl-2,4,8,10-tetraoxaspiro[5.5]undecane (Phenyl-SPG)[3] and Spiroglycol (SPG)[4].

By evaluating crystallographic data, thermal properties, and acid-hydrolysis kinetics, we establish how the furanyl substitution uniquely positions this compound for advanced applications like thermo-reversible Diels-Alder cross-linking, setting it apart from purely structural analogs.

Structural and Mechanistic Profiling

The core of Furyl-SPG is synthesized via the acid-catalyzed condensation of 2,2-bis(hydroxymethyl)propane-1,3-diol (pentaerythritol) with 2-furaldehyde[1].

Causality in Conformation: Thermodynamically, the spiroacetalization drives the six-membered rings into a highly stable double-chair conformation[1]. Crystallographic analysis reveals that the asymmetric unit of Furyl-SPG contains two independent molecules where the dihedral angles between the five-membered furanyl rings and the central spiro core are 56.4° and 56.3°[1].

Why this matters: This specific angular offset minimizes 1,3-diaxial steric clashes while projecting the furan oxygen outward. Unlike the sterically bulky phenyl rings in Phenyl-SPG, the furan diene is sterically accessible. This allows it to act as a highly reactive diene in Diels-Alder reactions with dienophiles (e.g., maleimides) for self-healing polymer networks—a chemical pathway entirely absent in Phenyl-SPG and SPG.

Comparative Physicochemical Data

To objectively benchmark Furyl-SPG, we compare its foundational properties against two primary analogs: Phenyl-SPG[3] and SPG (Spiroglycol)[4].

Property / ParameterFuryl-SPG[5],[1]Phenyl-SPG[3]Spiroglycol (SPG)[4]
Substituent (3,9-positions) 2-FuranylPhenyl2-Hydroxy-1,1-dimethylethyl
Melting Point (°C) 164.5 - 165.0210.0 - 212.0201.0 - 203.0
Core Conformation Double-ChairDouble-ChairDouble-Chair
Primary Utility Dynamic covalent chemistry, pH-sensitive carriersRigid polymer additivesPolycarbonate/Polyurethane monomer
Reversible Cross-linking Yes (Diels-Alder active)NoNo
Acid Lability (pH < 5) High (Rapid hydrolysis)ModerateLow

Experimental Workflows and Protocols

As a Senior Application Scientist, establishing self-validating protocols is critical to ensure data integrity. Below are the methodologies for synthesizing Furyl-SPG and benchmarking its pH-responsive degradation.

Protocol 1: Standardized Acetalization Synthesis of Furyl-SPG

Objective: Synthesize high-purity Furyl-SPG while preventing furan ring polymerization.

  • Reaction Setup: Suspend 1.0 eq of pentaerythritol and 2.2 eq of 2-furaldehyde in anhydrous toluene.

  • Catalysis: Add a catalytic amount of concentrated hydrochloric acid (or p-toluenesulfonic acid for milder conditions)[1].

  • Azeotropic Distillation: Equip the flask with a Dean-Stark trap. Reflux the mixture at 110 °C. Causality: The continuous removal of water drives the equilibrium toward the thermodynamically favored spiroacetal.

  • Self-Validation Step: Monitor the reaction via TLC. The reaction is deemed complete when the 2-furaldehyde spot disappears, confirming the absence of unreacted diene.

  • Purification: Neutralize the catalyst with sodium bicarbonate, wash with brine, and recrystallize from ethanol to yield white crystals. Confirm purity via a sharp melting point of 164.5-165 °C[5].

Protocol 2: pH-Dependent Hydrolysis Kinetics (Self-Validating NMR Assay)

Objective: Quantify the acid-lability of the spiroacetal core for use in drug delivery[2].

  • Sample Preparation: Dissolve 10 mg of Furyl-SPG in 0.5 mL of CD3CN.

  • Internal Standard: Add 2.0 mg of dimethyl sulfone. Causality: Dimethyl sulfone is entirely inert to acidic hydrolysis and provides a constant integration reference (singlet at ~2.9 ppm) to validate mass balance and ensure no material is lost to side reactions.

  • Acidification: Add 0.1 mL of D2O buffered to pH 5.0 (acetate buffer).

  • Data Acquisition: Acquire 1H-NMR spectra at 10-minute intervals at 37 °C.

  • Kinetic Analysis: Track the disappearance of the spiroacetal proton (typically ~5.4 ppm) and the concurrent appearance of the released 2-furaldehyde aldehyde proton (~9.6 ppm).

Visualizations of Mechanisms

ConformationalAdvantage PE Pentaerythritol Core (Rigid Scaffold) Synthesis Acid-Catalyzed Acetalization PE->Synthesis Furfural 2-Furaldehyde (Diene Source) Furfural->Synthesis FurylSPG 3,9-di-2-furanyl-2,4,8,10- tetraoxaspiro[5.5]undecane Synthesis->FurylSPG Application1 pH-Responsive Degradation FurylSPG->Application1 Acidic pH (< 5.0) Application2 Thermo-Reversible Diels-Alder Crosslinking FurylSPG->Application2 + Maleimide

Caption: Synthesis and dual-application pathways of Furyl-SPG.

HydrolysisAssay Sample Furyl-SPG in CD3CN/D2O NMR 1H-NMR Time-Course Acquisition Sample->NMR Standard Internal Standard (Dimethyl Sulfone) Standard->NMR Buffer pH 5.0 Acetate Buffer Buffer->NMR Analysis Integration of Acetal (5.4 ppm) vs. Aldehyde (9.6 ppm) NMR->Analysis Kinetic Data

Caption: Self-validating NMR workflow for tracking pH-dependent spiroacetal hydrolysis.

References

  • Lin, J. "3,9-Di-2-furyl-2,4,8,10-tetraoxaspiro[5.5]undecane." PMC, National Institutes of Health.
  • "4,4'-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-methoxyphenol) and Analogs." European Journal of Chemistry.
  • "A novel synthetic route to synthesize 2,4,8,10-tetraoxaspiro[5.5]-undecane from formaldehyde under hydrothermal conditions." ResearchGate.
  • "3,9-di-2-furyl-2,4,8,10-tetraoxaspiro[5.5]undecane Chemical Properties." ChemicalBook.
  • "Spiroglycol." Mitsubishi Gas Chemical Trading, Inc.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-di-2-furanyl-

This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the proper disposal of 2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-di-2-furanyl-. The protocols outline...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the proper disposal of 2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-di-2-furanyl-. The protocols outlined herein are designed to ensure personnel safety, environmental protection, and regulatory compliance.

Part 1: Hazard Profile and Risk Assessment

The primary driver for the stringent disposal protocols for this compound is the presence of the furan rings. Furan itself is a flammable, toxic compound that can be absorbed through the skin and may form explosive peroxides upon exposure to air and light.[1][2][3] The spiro-acetal core is generally more stable, but the overall hazard profile must be dictated by the most reactive components.

Table 1: Anticipated Hazard Profile

Hazard CategoryAnticipated RiskRationale and Causality
Flammability Likely Combustible/FlammableFuran and similar organic heterocyclic compounds are flammable.[1][2] While the spiro-acetal structure has a higher molecular weight, it should be treated as a potential fire risk.
Toxicity Harmful if Inhaled, Ingested, or Absorbed Through SkinFuran derivatives can exhibit toxicity.[1][2] Skin contact should be avoided.[2]
Reactivity Potential for Peroxide FormationCompounds containing furan rings can form explosive peroxides over time when exposed to air and light.[1][3] This is a critical consideration for both storage and disposal.
Environmental Hazard Harmful to Aquatic LifeFuran-based compounds can be harmful to the environment; discharge into drains or waterways must be strictly avoided.[4][5]
Irritancy Potential Skin and Eye IrritantStructurally similar chemicals are known to cause skin and serious eye irritation.

Part 2: Regulatory Framework for Disposal

The disposal of this compound is governed by federal and state regulations. In the United States, two primary agencies set the standards:

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), generators of chemical waste are responsible for determining if their waste is hazardous. This "cradle-to-grave" responsibility ensures waste is managed safely from generation to final disposal. Waste is deemed hazardous if it is specifically listed by the EPA or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[6]

  • Occupational Safety and Health Administration (OSHA): OSHA's Laboratory Standard (29 CFR 1910.1450) mandates that all laboratories develop a Chemical Hygiene Plan (CHP).[7][8] This plan must include established procedures for the safe handling and disposal of hazardous chemicals to protect laboratory workers.[8][9]

Hazardous Waste Determination Workflow

The following decision-making process, based on EPA guidelines, establishes why 2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-di-2-furanyl- must be managed as hazardous waste.

G start Start: Waste Generated is_solid_waste Is the material a solid waste per 40 CFR section 261.2? start->is_solid_waste is_listed Is the waste an EPA-listed hazardous waste? is_solid_waste->is_listed Yes is_characteristic Does the waste exhibit hazardous characteristics (Ignitability, Reactivity, Toxicity)? is_listed->is_characteristic No hazardous_waste Manage as Hazardous Waste is_listed->hazardous_waste Yes is_characteristic->hazardous_waste Yes (Due to Reactivity/ Toxicity of Furan) non_hazardous Manage as Non-Hazardous Waste is_characteristic->non_hazardous No

Caption: EPA Hazardous Waste Determination Logic.

Part 3: Pre-Disposal Safety & Personal Protective Equipment (PPE)

Before handling the waste, ensure all safety measures are in place. The causality is simple: preventing exposure minimizes risk.

  • Engineering Controls: All handling and preparation for disposal must occur inside a certified chemical fume hood to prevent inhalation of any vapors.[3] An eyewash station and safety shower must be readily accessible.

  • Personal Protective Equipment (PPE): A standard PPE ensemble is required:

    • Eye Protection: Chemical splash goggles or safety glasses with side shields.

    • Hand Protection: Chemically impermeable gloves (e.g., nitrile or neoprene).[4]

    • Body Protection: A flame-resistant lab coat.

    • Respiratory Protection: May be required for spill cleanup; consult your institution's CHP.

Part 4: Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe disposal of 2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-di-2-furanyl-. Following these steps methodically ensures compliance and safety.

Step 1: Waste Characterization

  • Action: Immediately classify any pure, unused, or contaminated material containing this compound as hazardous waste.

  • Causality: The inherent reactivity and toxicity of the furan moieties require this classification under EPA RCRA guidelines to ensure it enters the correct, controlled disposal stream.[1]

Step 2: Segregation

  • Action: Collect waste containing this compound in a dedicated container. Do not mix it with other waste streams (e.g., halogenated solvents, acids, bases) unless explicitly approved by your EHS department.[10]

  • Causality: Mixing incompatible chemicals can lead to dangerous reactions, such as gas generation, heat production, or polymerization. Segregation is a fundamental principle of laboratory safety that prevents unforeseen hazards.[10]

Step 3: Containment

  • Action: Use a designated hazardous waste container that is chemically compatible with organic compounds (e.g., a borosilicate glass bottle or a suitable plastic carboy). Ensure the container has a screw-top cap and is in good condition without cracks or leaks.[1]

  • Causality: A compatible and sealable container is essential to prevent leaks and the release of vapors into the laboratory environment.[10] The container must remain closed unless waste is actively being added.

Step 4: Labeling

  • Action: Affix a completed hazardous waste label to the container as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-di-2-furanyl-." List all other components and their approximate percentages.

    • The specific hazard characteristics (e.g., "Ignitable," "Toxic").

    • The accumulation start date.

    • The name of the principal investigator and the laboratory location.

  • Causality: Proper labeling is a legal requirement by the EPA and OSHA. It communicates the container's contents and associated hazards to all personnel and ensures it is handled correctly by waste management professionals.[10]

Step 5: Accumulation

  • Action: Store the sealed and labeled container in a designated "Satellite Accumulation Area" (SAA) within the laboratory. This area should be at or near the point of generation and under the control of the laboratory staff.

  • Causality: The SAA allows for the safe, temporary collection of hazardous waste. Storing it in a designated, controlled area prevents accidental spills or misuse and ensures it is ready for scheduled pickup.

Step 6: Final Disposal

  • Action: Once the container is full or reaches the accumulation time limit set by your institution (typically 180 days or less), contact your EHS department to arrange for pickup. Do not pour this chemical down the drain or place it in the regular trash.[1][4]

  • Causality: Only licensed hazardous waste facilities are equipped to handle and dispose of toxic and reactive chemicals in an environmentally sound manner.[11] EHS coordinates this process to ensure a compliant "cradle-to-grave" chain of custody.

Disposal Workflow Diagram

G start Waste Generation characterize Step 1: Characterize as Hazardous Waste start->characterize segregate Step 2: Segregate into Dedicated Container characterize->segregate contain Step 3 & 4: Contain in Compatible, Labeled Vessel segregate->contain accumulate Step 5: Store in Satellite Accumulation Area contain->accumulate contact_ehs Step 6: Contact EHS for Pickup Request accumulate->contact_ehs disposal Final Disposal by Licensed Contractor contact_ehs->disposal

Caption: Standard Operating Procedure for Chemical Waste Disposal.

Part 5: Spill and Emergency Procedures

In the event of a spill, prioritize personnel safety.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.[4]

  • Isolate: Prevent further spread of the material. Shut off all ignition sources.[2][4]

  • Report: Inform your supervisor and your institution's EHS department immediately.

  • Clean-up (only if trained): For small spills, and only if you are trained and have the proper spill kit, absorb the material with a non-combustible absorbent like sand or vermiculite.[2] Do not use combustible materials like paper towels.

  • Dispose: Collect the contaminated absorbent material in a sealed container, label it as hazardous waste, and dispose of it according to the protocol above.[1][2]

References

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental.

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech. 6

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA. 11

  • OSHA Compliance For Laboratories. (2014, June 13). US Bio-Clean. 10

  • Summary Chart of Hazardous Waste Permitting Regulations. (2025, December 29). US EPA. 12

  • Navigating the Disposal of 4-(Furan-3-yl)butan-2-one: A Procedural Guide. Benchchem. 1

  • Proper Disposal of 2,5-Dimethylene-furan: A Guide for Laboratory Professionals. Benchchem. 3

  • A Detailed Guide on OSHA Chemical Hygiene Plan. (2025, July 21). CloudSDS. 7

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. ASHP. 13

  • Furan - Safety Data Sheet. ChemicalBook. 2

  • 3,9-diphenyl-2,4,8,10-tetraoxaspiro[5.5]undecane Safety Data Sheets. Echemi. 4

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. OSHA. 8

  • 2,4,8,10-Tetraoxa-3,9-dithiaspiro[5.5]undecane 3,9-dioxide Safety Data Sheet. SynQuest Laboratories, Inc.

  • Regulation of Laboratory Waste. American Chemical Society. 14

  • 3,9-dimethyl-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane 3,9-dioxide - Safety Data Sheet. ChemicalBook. 15

  • Safety Data Sheet: Furan-d4. Chemos GmbH&Co.KG. 5

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. OSHA. 9

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Handling

Comprehensive Guide to Personal Protective Equipment for Handling 2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-di-2-furanyl-

This guide provides essential safety protocols and logistical information for the handling and disposal of 2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-di-2-furanyl- (CAS No. 5115-25-3).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-di-2-furanyl- (CAS No. 5115-25-3). The recommendations herein are grounded in a thorough hazard analysis of the molecule's constituent parts, aiming to provide a self-validating system of protocols that ensure the safety of all laboratory personnel.

The core structure, a tetraoxaspiro[5.5]undecane, presents a stable, bicyclic acetal system. However, the presence of two furan moieties significantly dictates the toxicological profile and, consequently, the required level of personal protective equipment (PPE). Furan and its derivatives are classified by the International Agency for Research on Cancer (IARC) as possible human carcinogens (Group 2B) and are known to be potent hepatotoxicants.[1][2] The furan ring can undergo metabolic activation to form reactive intermediates that can cause cellular damage.[3] Furthermore, furan is readily absorbed through the skin and can cause irritation to the eyes, skin, and respiratory tract.[3][4] Therefore, a conservative and stringent approach to PPE is paramount.

Hazard Assessment and PPE Selection Rationale

A risk-based approach is essential when selecting PPE for handling this compound. The primary routes of exposure are inhalation, skin contact, and eye contact. The furan component is the main driver of the significant health risks.

  • Inhalation: While the compound is a solid, any procedure that could generate dust or aerosols (e.g., weighing, transferring, sonicating) poses a significant inhalation risk. Furan inhalation can lead to central nervous system depression, pulmonary edema, and bronchiolar necrosis.[1][3]

  • Dermal Contact: Skin contact is a critical exposure route. Furan is absorbable through the skin and can cause irritation, burns, and potentially systemic toxicity.[3][4] An allergic skin reaction is also possible.[5]

  • Eye Contact: Direct contact with the eyes can cause serious irritation and damage.[3][5]

Based on this assessment, a comprehensive PPE ensemble is required to establish a complete barrier between the researcher and the chemical.

Recommended Personal Protective Equipment

The following table summarizes the minimum required PPE for handling 2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-di-2-furanyl-.

Body PartRequired PPERationale and Specifications
Hands Double Gloving (Nitrile or Neoprene)To prevent skin absorption of the hazardous furan moieties. The outer glove should be removed immediately after handling the compound, and the inner glove provides secondary protection. Gloves must be powder-free and have demonstrated resistance to a broad range of chemicals.[6]
Body Disposable, Polyethylene-Coated GownA disposable gown resistant to chemical permeation is essential to protect against spills and contamination.[7] It should be long-sleeved with tight-fitting cuffs and close in the back.[6] Standard cloth lab coats are insufficient as they are absorbent.
Eyes/Face Safety Goggles and Face ShieldGoggles provide a seal around the eyes to protect against dust and splashes. A full-face shield must be worn over the goggles whenever there is a risk of splashes or aerosol generation.[6][7]
Respiratory Fit-Tested N95 Respirator or HigherRequired for any procedure that may generate dust or aerosols (e.g., weighing, preparing solutions). This minimizes the risk of inhaling the toxic furan components. For larger spills or uncontrolled releases, a full-facepiece respirator with appropriate cartridges or a powered air-purifying respirator (PAPR) should be used.[8] All respiratory protection requires prior fit-testing and training in accordance with OSHA standards.[8]
Head/Feet Disposable Head/Hair and Shoe CoversTo prevent contamination of personal clothing and the laboratory environment. Two pairs of shoe covers are recommended when working in a hazardous compounding area.[8]
Step-by-Step PPE Protocol: Donning and Doffing

Adherence to a strict donning and doffing procedure is critical to prevent cross-contamination.

Donning (Putting On) PPE:

  • Preparation: Before entering the designated handling area, remove all personal items (jewelry, watches, pens).

  • Shoe and Hair Covers: Don the inner pair of shoe covers, followed by a hair cover, ensuring all hair is contained. Don the outer pair of shoe covers.

  • Respiratory and Eye Protection: Don a fit-tested N95 respirator, followed by safety goggles and a face shield.

  • Gown: Don the disposable gown, ensuring it is fully closed in the back.

  • Gloves: Wash hands thoroughly. Don the first pair of gloves (inner), tucking the gown cuffs underneath the glove cuffs. Don the second pair of gloves (outer), pulling them over the gown cuffs.

Doffing (Taking Off) PPE: The principle is to remove the most contaminated items first.

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Gown and Outer Shoe Covers: Remove the gown by unfastening it and rolling it down from the shoulders, turning it inside out. Remove the outer shoe covers. Dispose of both in the designated hazardous waste container.

  • Exit Handling Area: Exit the immediate chemical handling area.

  • Face Shield, Goggles, and Respirator: Remove the face shield, followed by the goggles, and then the respirator.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.

  • Inner Shoe and Hair Covers: Remove the inner shoe covers and hair cover.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Workflow for PPE Selection and Disposal

The following diagram illustrates the decision-making process for PPE selection and the subsequent disposal workflow.

PPE_Workflow cluster_selection PPE Selection cluster_procedure Handling & Disposal Procedure Start Task: Handling 2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-di-2-furanyl- Risk_Assessment Risk Assessment: - Inhalation (dust/aerosol)? - Dermal Contact? - Eye Contact? Start->Risk_Assessment PPE_Selection Select PPE Based on Risk: - Double Gloves (Nitrile/Neoprene) - Chemical Resistant Gown - Goggles & Face Shield - N95 Respirator (if dust/aerosol) - Head/Shoe Covers Risk_Assessment->PPE_Selection Donning Don PPE (Follow Strict Protocol) PPE_Selection->Donning Handling Perform Chemical Handling Donning->Handling Doffing Doff PPE (Follow Strict Protocol) Handling->Doffing Disposal Dispose of all PPE in Designated Hazardous Chemical Waste Container Doffing->Disposal Hand_Wash Wash Hands Thoroughly Disposal->Hand_Wash

Caption: PPE Selection and Disposal Workflow.

Disposal Plan

All disposable PPE used during the handling of 2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-di-2-furanyl- is considered hazardous waste.

  • Contaminated PPE: Immediately upon doffing, all items (gloves, gown, shoe covers, hair cover, respirator) must be placed in a designated, sealed, and clearly labeled hazardous chemical waste container.[9][10]

  • Gross Contamination: In the event of a spill on PPE, the contaminated item should be removed immediately and disposed of as hazardous waste.

  • Waste Container: The hazardous waste container should be kept closed when not in use and stored in a designated satellite accumulation area.

  • Final Disposal: Disposal of the hazardous waste must be conducted through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing, in accordance with local, state, and federal regulations.[10]

By adhering to these stringent protocols, researchers and scientists can safely handle 2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-di-2-furanyl-, mitigating the risks associated with its furan components and ensuring a secure laboratory environment.

References

  • Hazards of furans and alkylfurans in food to consumers' health. (2022, May 25). [Link]

  • Furan - Information. AGES. (2025, November 4). [Link]

  • Furan in food – EFSA confirms health concerns. European Food Safety Authority. (2017, October 25). [Link]

  • Furan Compounds Group - information sheet. Government of Canada. (2023, March 18). [Link]

  • Compounding sterile products during a personal protective equipment shortage. PMC - NIH. (2021, March 19). [Link]

  • Personal protective equipment in your pharmacy. Alberta College of Pharmacy. (2019, October 30). [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. (2022, October 6). [Link]

  • 3,9-dimethyl-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane 3,9-dioxide SDS. [Link]

  • Spiros. ICU Medical. [Link]

  • 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane Safety Data Sheet (SDS). Chemdor. (2026, March 28). [Link]

  • 2,4,8,10-TETRAOXASPIRO[5.5]UNDECANE — Chemical Substance Information. NextSDS. [Link]

  • 3,9-Di-2-furyl-2,4,8,10-tetra-oxa-spiro-[5.5]undecane. PubMed. (2008, October 18). [Link]

  • 2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dipropanamine. PubChem. [Link]

  • GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN COMPOUNDING CHEMOTHERAPY DRUGS. Halyard Health. [Link]

  • 2,4,8,10-TETRAOXASPIRO(5.5)UNDECANE. GSRS. [Link]

  • 2,4,8,10-Tetraoxaspiro[5.5]undecane. NIST WebBook. [Link]

  • Furan - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Safety assessment of the substance (2E,2′E)‐2,4,8,10‐tetraoxaspiro[5.5]undecane‐3,9‐diylbis(2‐methylpropane‐2,1‐diyl) bis(2‐cyano‐3‐(3,4‐dimethoxyphenyl)acrylate for. ResearchGate. (2026, March 9). [Link]

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